(5-Chloro-3-pyridinyl)methanol
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCWNPKIRQBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648591 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-34-4 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chloro-3-pyridinyl)methanol chemical properties
A Technical Guide to (5-Chloro-3-pyridinyl)methanol: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly within drug discovery. The information is intended for researchers, chemists, and professionals in pharmaceutical development, offering a comprehensive scientific overview.
Compound Identification and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and effective research. This compound is systematically named and cataloged to ensure global consistency.
-
IUPAC Name: (5-chloropyridin-3-yl)methanol
-
CAS Number: 22620-34-4[1]
-
Molecular Formula: C₆H₆ClNO[1]
-
Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-(hydroxymethyl)pyridine[2]
The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine ring, along with the chlorine atom, significantly influences the molecule's reactivity and physicochemical properties.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the characterization, handling, and application of the compound.
Physicochemical Properties
The properties of this compound are dictated by its molecular structure: the polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring contributes to its overall molecular weight and thermal stability.
| Property | Value | Source(s) |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Boiling Point | 258.8 °C at 760 mmHg | [2] |
| Melting Point | 88 - 92 °C | Commercial Supplier Data |
| Density | 1.324 g/cm³ | [2] |
| Flash Point | 110.3 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Chemical Principles |
Spectroscopic Analysis
Spectroscopic methods provide the definitive structural confirmation of the molecule. While experimental spectra are lot-dependent, the following describes the expected characteristic signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or narrow doublets due to small coupling constants. The exact shifts are influenced by the deshielding effects of the ring nitrogen and the chlorine atom.
-
Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm. This signal integrates to two protons.
-
Hydroxyl Proton (-CH₂ OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-5.5 ppm. This signal will exchange with D₂O.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range from the methylene group.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1000-1050 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) at m/z 143 and a significant M+2 peak at m/z 145 (approximately one-third the intensity of M⁺), which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH) or chlorine.
Synthesis and Manufacturing
The most common and efficient laboratory synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative.
Primary Synthetic Route: Reduction of 5-Chloronicotinic Acid Ester
This two-step process begins with the readily available 5-chloronicotinic acid. First, the carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent. Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is that esters are more readily reduced by mild agents like sodium borohydride than the parent carboxylic acid, offering a high-yield, clean reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps ensures a high probability of success.
Step 1: Synthesis of Ethyl 5-Chloronicotinate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-chloronicotinate, which can be used directly in the next step.
Step 2: Reduction to this compound
-
Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (4.8 g, 127 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring or the chloro-substituent.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.
-
Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white solid.
Chemical Reactivity and Applications
The molecule's reactivity is centered on its two functional groups: the primary alcohol and the chloro-substituted pyridine ring.
Reactivity Profile
The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.
Caption: Key reactivity pathways of this compound.
-
Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it fully to 5-chloronicotinic acid.
-
Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides (under basic conditions, e.g., Williamson ether synthesis). This allows for the easy attachment of various side chains, a common strategy in drug development.
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, although conditions for the latter are often harsh.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, which can enhance binding affinity to biological targets. This compound is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl" moiety into larger molecules.
While not a direct precursor in the most cited syntheses, the closely related structural motif is central to the structure of Etoricoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex pyridine-based structures highlight the importance of functionalized building blocks like this compound and its derivatives in constructing modern pharmaceuticals. Its general utility is as a versatile building block for creating libraries of compounds for screening in drug discovery programs.[8]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The following information is based on general safety data for this class of compounds.
-
GHS Hazard Statements:
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
IF ON SKIN: Wash with plenty of soap and water.[9]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
-
-
Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
- Google Patents. EP2649049B1 - Process to produce etoricoxib.
- Google Patents. EP2802564B1 - Process for the synthesis of etoricoxib.
- European Patent Office. EP 2 802 564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB.
- Google Patents. EP2479166A1 - A process for the preparation of etoricoxib.
- Dutscher. Safety Data Sheet.
- Aral. Safety Data Sheet - General Storage. Available at: [Link] (General reference for safe storage practices).
Sources
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- 3. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]
- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 5. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
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(5-Chloro-3-pyridinyl)methanol CAS number 22620-34-4
An In-Depth Technical Guide to (5-Chloro-3-pyridinyl)methanol (CAS 22620-34-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and handling, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Strategic Importance
This compound, identified by CAS Number 22620-34-4, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloropyridine core and a primary alcohol—makes it a versatile intermediate for introducing the 3-pyridylmethanol moiety into more complex molecular architectures. The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall chemical stability.[1] The chlorine atom serves as both a site for further functionalization (e.g., through cross-coupling reactions) and a tool for modulating the electronic properties and metabolic stability of a target molecule, a concept often referred to as the "magic chloro" effect in drug design.[2][3] Consequently, this compound is a valuable precursor in the development of novel therapeutic agents, particularly in areas like oncology, inflammation, and infectious diseases.[2][4][5]
Physicochemical and Spectroscopic Profile
The precise characterization of this compound is fundamental for its effective use. The table below summarizes its key physical and chemical properties, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 22620-34-4 | [6] |
| Molecular Formula | C₆H₆ClNO | [6] |
| Molecular Weight | 143.57 g/mol | [6] |
| Appearance | Off-white to light yellow or brown solid/powder | [7][8] |
| Boiling Point | 258.8°C at 760 mmHg | [9] |
| Density | 1.324 g/cm³ | [9] |
| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [8] |
Synthesis and Reaction Mechanisms
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 5-chloronicotinic acid (CAS 22620-27-5).[5][10] This precursor is readily available and serves as a stable starting point.
Core Causality in Synthetic Design:
The choice of reducing agent is critical and depends on the desired scale, selectivity, and safety profile.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing aldehydes and ketones. While it can reduce esters, the reaction is often slow. Its direct use on carboxylic acids is generally ineffective without an activating agent. A common strategy involves the initial conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by reduction. This two-step process offers high yields and is common in laboratory settings.[11]
-
Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of directly reducing carboxylic acids to primary alcohols in high yield. However, its high reactivity with protic solvents (like water and alcohols) necessitates anhydrous conditions and careful handling, making it more suitable for experienced chemists in a controlled environment.
-
Borane Complexes (e.g., BH₃·THF): These reagents offer an excellent alternative, providing high selectivity for carboxylic acids over other functional groups like esters and nitro groups. The reaction proceeds under relatively mild, anhydrous conditions.
Workflow: Reduction of 5-Chloronicotinic Acid
The following diagram illustrates a typical synthetic workflow, highlighting the key decision points and transformations.
Protocol: Two-Step Synthesis via Ester Intermediate
This protocol is favored for its safety and high yield.
-
Esterification:
-
Suspend 5-chloronicotinic acid (1 equivalent) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10°C. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.
-
After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude methyl 5-chloronicotinate can often be used directly in the next step.
-
-
Reduction:
-
Dissolve the crude ester in a suitable alcohol solvent, such as ethanol.
-
Cool the solution to 0°C.
-
Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise. The use of excess borohydride ensures the reaction goes to completion.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Role in Drug Discovery and Medicinal Chemistry
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
-
Alcohol Functionalization: The primary alcohol is readily converted into other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or transformed into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution. This allows for the attachment of the pyridyl core to a larger scaffold via linkers.[12]
-
Pyridine Ring Modification: The chlorine atom can be displaced or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of aryl, alkyl, or amine groups at the 5-position of the pyridine ring, providing a powerful tool for exploring structure-activity relationships (SAR).
This versatility has led to its use in the synthesis of compounds investigated as anti-inflammatory agents, kinase inhibitors, and anti-tubercular agents.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites, while the chloro-substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.
Analytical Characterization Workflow
Confirming the identity and purity of this compound is essential. A multi-technique approach provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum provides the most direct confirmation of the structure. Expected signals (in CDCl₃ or DMSO-d₆) would include:
-
A singlet for the -CH₂- protons.
-
A singlet or broad singlet for the -OH proton (exchangeable with D₂O).
-
Three distinct signals in the aromatic region for the pyridine ring protons, exhibiting characteristic coupling patterns.
-
-
¹³C NMR: The carbon spectrum should show six distinct signals: one for the methylene carbon (-CH₂OH) and five for the aromatic carbons of the chloropyridine ring.
-
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 144.57. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+2+H]⁺ peak at m/z 146.57, providing definitive evidence of a single chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
Useful for confirming functional groups. Key expected absorbances include:
-
A broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Peaks around 2850-2950 cm⁻¹ for the C-H stretches of the CH₂ group.
-
Characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region for the pyridine ring.
-
-
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on typical Safety Data Sheet (SDS) information for this class of compounds.[8][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[13]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Store locked up and away from incompatible materials such as strong oxidizing agents.[15][16]
-
-
Disposal:
References
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- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed, National Center for Biotechnology Information.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Taylor & Francis Online.
- (5-chloro-3-pyridinyl) methanol CAS NO.22620-34-4. Hangzhou J&H Chemical Co., Ltd.
- This compound - Free SDS search. 3E.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- 22620-34-4 | this compound. Tetrahedron.
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- This compound,(CAS# 22620-34-4). Sinfoo Biotech.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Dovepress.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Pyridine methanol chlorinations. ResearchGate.
- 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986. PubChem, National Center for Biotechnology Information.
- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
- CAS No : 22620-27-5 | Product Name : 5-Chloronicotinic Acid. Pharmaffiliates.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
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An In-Depth Technical Guide to (5-Chloro-3-pyridinyl)methanol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-3-pyridinyl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and agrochemical development. Its structural motif, a pyridine ring substituted with both a chloro and a hydroxymethyl group, offers versatile handles for synthetic elaboration, making it a valuable intermediate in the creation of complex, biologically active molecules. The strategic placement of the chlorine atom influences the electronic properties of the pyridine ring, while the primary alcohol functionality serves as a key point for derivatization.
This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, a detailed synthesis protocol, and robust analytical characterization methods. Furthermore, it explores its critical application as a precursor to the neonicotinoid class of insecticides, elucidating their mechanism of action on the insect nervous system. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyridine ring chlorinated at the 5-position and bearing a hydroxymethyl group at the 3-position. This arrangement of substituents dictates its reactivity and physical properties.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22620-34-4 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO | [1][3] |
| Molecular Weight | 143.57 g/mol | [1][3] |
| Appearance | White to off-white solid | General knowledge |
| Boiling Point | 258.8 °C at 760 mmHg | [1] |
| Flash Point | 110.3 °C | [1] |
| Density | 1.324 g/cm³ | [1] |
| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A reliable and scalable synthesis of this compound is achieved through the reduction of the corresponding carboxylic acid, 5-chloronicotinic acid. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reducing agent is critical for achieving high yield and purity. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are particularly effective for this purpose due to their selectivity for carboxylic acids in the presence of other functional groups.
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A Comprehensive Spectroscopic and Analytical Guide to (5-Chloro-3-pyridinyl)methanol
Foreword: The Imperative of Analytical Rigor in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyridine derivatives serve as foundational building blocks for a vast array of pharmacologically active agents. (5-Chloro-3-pyridinyl)methanol (CAS: 22620-34-4, Formula: C₆H₆ClNO, MW: 143.57 g/mol ) represents a key intermediate, valued for its specific reactivity and structural contribution to larger, more complex target molecules.[1][2] The journey from a synthetic concept to a viable drug candidate is paved with analytical data. Unambiguous characterization of intermediates like this one is not a mere formality; it is the bedrock of reproducible science, ensuring that subsequent synthetic steps and biological assays are built upon a foundation of confirmed identity and purity.
This guide provides an in-depth exploration of the essential spectroscopic techniques required to fully characterize this compound. We move beyond simple data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. For researchers, scientists, and drug development professionals, this document serves as both a reference and a workflow template for achieving analytical certainty.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is crucial for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The following structure will be used as the reference for all subsequent spectral interpretations.
Caption: IUPAC-consistent numbering for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
2.1. The Diagnostic Power of ¹H NMR
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons (¹H nuclei). For this compound, it allows us to confirm the substitution pattern on the pyridine ring and verify the presence of the hydroxymethyl group.
2.2. Expected ¹H NMR Spectrum and Interpretation
The spectrum is predicted based on the known spectrum of the parent compound, 3-pyridinemethanol[3], with adjustments for the electronic effects of the C5-chloro substituent. The chlorine atom exerts a deshielding inductive effect, which is expected to shift the signals of nearby protons downfield (to a higher ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|---|
| H2 | ~8.55 | d | 1H | J ≈ 2.0 | Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4. |
| H4 | ~8.05 | t | 1H | J ≈ 2.0 | Aromatic proton between two substituents. Shows small meta-coupling to H2 and H6. |
| H6 | ~8.45 | d | 1H | J ≈ 2.0 | Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4. |
| H7 (-CH₂-) | ~4.60 | d | 2H | J ≈ 5.7 | Methylene protons adjacent to the aromatic ring and hydroxyl group. Coupled to the hydroxyl proton. |
| H8 (-OH) | ~5.40 | t | 1H | J ≈ 5.7 | Hydroxyl proton, coupled to the adjacent methylene protons. Position is variable and depends on concentration/solvent. |
-
Aromatic Region (δ 8.0-8.6 ppm): The three protons on the pyridine ring appear as distinct, sharp signals in the downfield region, characteristic of aromatic systems. Their specific splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons. The small, through-bond coupling constants (~2.0 Hz) are typical for meta-relationships on a pyridine ring.
-
Aliphatic Region (δ 4.6-5.5 ppm): The methylene (-CH₂-) and hydroxyl (-OH) protons give rise to signals in this region. In a dry solvent like DMSO-d₆, the hydroxyl proton's coupling to the adjacent methylene protons is often observed, resulting in a triplet for the -OH signal and a doublet for the -CH₂- signal. In contrast, using a solvent like CDCl₃ might lead to a broader -OH singlet due to faster chemical exchange, causing the -CH₂- signal to appear as a singlet as well.
2.3. Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual proton signal (δ ~2.50 ppm) does not interfere with sample signals.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker instrument).[5]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using standard parameters: a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[4]
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the structure.
2.4. Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
3.1. Probing the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp line, providing a direct count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
3.2. Expected ¹³C NMR Spectrum and Interpretation
The spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are estimated from data for 3-pyridinemethanol[6] and known substituent chemical shift (SCS) effects for chlorine.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Position | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C2 | ~148.5 | Aromatic carbon ortho to nitrogen, highly deshielded. |
| C3 | ~135.0 | Aromatic carbon bearing the hydroxymethyl group. |
| C4 | ~138.0 | Aromatic carbon meta to nitrogen. |
| C5 | ~130.5 | Aromatic carbon directly attached to chlorine (ipso-carbon). |
| C6 | ~146.0 | Aromatic carbon ortho to nitrogen, deshielded. |
| C7 (-CH₂) | ~60.0 | Aliphatic carbon of the hydroxymethyl group, shielded relative to aromatic carbons. |
-
Aromatic Region (δ 130-150 ppm): Five signals are expected in this region, corresponding to the five sp²-hybridized carbons of the pyridine ring. The carbons adjacent to the electronegative nitrogen atom (C2, C6) are the most deshielded and appear furthest downfield.
-
Aliphatic Region (δ ~60 ppm): A single signal is expected for the sp³-hybridized methylene carbon (C7). Its upfield position relative to the aromatic signals is characteristic of alkyl carbons.
3.3. Experimental Protocol: ¹³C NMR Spectrum Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition: Select a ¹³C experiment with proton decoupling (e.g., zgpg30). Key parameters include a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024-4096) to compensate for the low sensitivity of the ¹³C nucleus.
-
Processing: Similar to ¹H NMR, perform Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent signal (DMSO-d₆ septet centered at δ 39.52 ppm).[4]
Infrared (IR) Spectroscopy
4.1. Identifying Functional Groups via Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
4.2. Expected IR Spectrum and Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key hydroxyl and chloro-aromatic moieties.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3400–3200 | O-H stretch | Strong, Broad | Hydroxyl (-OH) |
| 3100–3000 | C-H stretch | Medium | Aromatic C-H |
| 2950–2850 | C-H stretch | Medium | Aliphatic C-H (-CH₂) |
| 1600–1450 | C=C / C=N stretch | Medium-Strong | Pyridine Ring |
| 1050–1000 | C-O stretch | Strong | Primary Alcohol |
| 800-750 | C-Cl stretch | Strong | Aryl Halide |
-
Key Diagnostic Peak: The most prominent and informative feature is the strong, broad absorption band between 3400-3200 cm⁻¹. This is the classic signature of an O-H group involved in intermolecular hydrogen bonding, unequivocally confirming the alcohol functionality.[7]
-
Ring and Substituent Vibrations: Multiple peaks in the 1600-1450 cm⁻¹ region confirm the aromatic pyridine ring. The strong C-O stretch and C-Cl stretch further validate the molecular structure.
4.3. Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
High-Resolution Mass Spectrometry (HRMS)
5.1. Determining Elemental Composition with Precision
Mass spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with enough precision to confirm the elemental formula of a compound.[8]
5.2. Expected Mass Spectrum and Interpretation
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z | Observed m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | 144.0211 | Expected within 5 ppm | Protonated molecular ion containing ³⁵Cl. |
| [M+H+2]⁺ | 146.0181 | Expected within 5 ppm | Protonated molecular ion containing ³⁷Cl. |
-
Molecular Ion Isotope Pattern: The most critical diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit two major peaks for the protonated molecular ion: one for the molecule containing ³⁵Cl (the [M+H]⁺ peak) and another, about one-third the intensity, two mass units higher for the molecule containing ³⁷Cl (the [M+H+2]⁺ peak). Observing this 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom.
-
Exact Mass Confirmation: HRMS provides the exact mass of the [M+H]⁺ ion (e.g., 144.0211 for C₆H₇ClNO⁺). This experimentally determined value can be compared to the calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides extremely high confidence in the elemental composition.[9]
5.3. Experimental Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Set the TOF analyzer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.
-
Data Acquisition and Analysis: Acquire the spectrum. Analyze the data to identify the monoisotopic mass of the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+H+2]⁺ isotope peak. Use the instrument software to calculate the elemental composition based on the measured exact mass.
Conclusion: A Multi-faceted Approach to Certainty
The structural elucidation of this compound is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. ¹H and ¹³C NMR map the proton and carbon frameworks, IR spectroscopy confirms the essential functional groups, and HRMS validates the elemental formula and the presence of the chlorine atom. Together, this dataset forms a comprehensive analytical package that provides an unambiguous and scientifically rigorous confirmation of the molecule's identity and structure, a critical checkpoint in any research or development pipeline.
References
- The Royal Society of Chemistry.Supporting Information.
- Tetrahedron.22620-34-4 | this compound.
- Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Drug Design, Development and Therapy.Investigation of potent anti-mycobacterium tuberculosis agents derived.
- University of Wisconsin-Madison.Notes on NMR Solvents.
- ResearchGate.13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm).
- The Royal Society of Chemistry.[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Human Metabolome Database.13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140).
- MDPI.Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.
- ResearchGate.Pyridine methanol chlorinations.
- Doc Brown's Chemistry.CH3OH infrared spectrum of methanol.
- ResearchGate.Infrared-spectra of, (a) Pure methanol, (b) CH 3 OH +...
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- 1. scbt.com [scbt.com]
- 2. This compound,(CAS# 22620-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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- 6. 3-Pyridinemethanol(100-55-0) 13C NMR [m.chemicalbook.com]
- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Chloro-3-pyridinyl)methanol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Chloro-3-pyridinyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, explains the underlying principles of chemical shifts and coupling constants, and provides a standardized protocol for sample analysis. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.
Introduction: The Structural Elucidation of this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the chloro and hydroxymethyl substituents on the pyridine ring.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the pyridine ring will be used.
Figure 1. Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Experimental ¹H NMR Data
The experimental ¹H NMR data for this compound, recorded in DMSO-d₆, is summarized in the table below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.45-8.52 | multiplet | - | 2H | H-2, H-6 |
| 7.83 | singlet | - | 1H | H-4 |
| 5.45 | triplet | 5.8 | 1H | OH |
| 4.55 | triplet | 5.7 | 2H | CH₂ |
Table 1. Summary of ¹H NMR data for this compound in DMSO-d₆.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-6, and H-4):
-
The protons on the pyridine ring appear in the downfield region (7.0-9.0 ppm), which is characteristic of aromatic protons.[2] The electronegative nitrogen atom in the ring deshields the adjacent protons, shifting them further downfield.
-
The signals for H-2 and H-6 are observed as a multiplet between 8.45 and 8.52 ppm, integrating to two protons.[1] Their close chemical shifts are expected due to their positions ortho to the nitrogen atom. The chlorine atom at the C-5 position and the hydroxymethyl group at the C-3 position exert electronic effects that slightly differentiate these two protons.
-
The proton at the C-4 position (H-4) appears as a singlet at 7.83 ppm.[1] This is due to the absence of adjacent protons for spin-spin coupling.
-
-
Hydroxymethyl Protons (CH₂ and OH):
-
The methylene protons (CH₂) of the hydroxymethyl group are observed as a triplet at 4.55 ppm with a coupling constant of 5.7 Hz.[1] This triplet multiplicity arises from the coupling with the adjacent hydroxyl proton.
-
The hydroxyl proton (OH) appears as a triplet at 5.45 ppm with a coupling constant of 5.8 Hz.[1] The triplet is a result of coupling with the two adjacent methylene protons. The observation of this coupling indicates a relatively slow exchange of the hydroxyl proton with the solvent, which is common in DMSO-d₆.
-
¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These estimations are based on the analysis of substituent effects on the pyridine nucleus.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~148 | C-2 | The carbon atom ortho to the nitrogen is expected to be significantly deshielded. |
| ~138 | C-3 | The attachment of the hydroxymethyl group will influence the chemical shift of this carbon. |
| ~135 | C-4 | This carbon is expected to have a chemical shift in the typical aromatic region for pyridines. |
| ~130 | C-5 | The carbon atom bearing the electronegative chlorine atom will be deshielded. |
| ~150 | C-6 | Similar to C-2, this carbon is ortho to the nitrogen and will be deshielded. |
| ~60 | CH₂ | The carbon of the hydroxymethyl group is expected in this region, influenced by the adjacent oxygen. |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Rationale for Predicted ¹³C Chemical Shifts
-
Pyridine Ring Carbons:
-
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between 120 and 150 ppm.[5] The nitrogen atom has a significant deshielding effect on the ortho (C-2, C-6) and para (C-4) carbons.
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, are predicted to have the most downfield shifts in the aromatic region.
-
C-5: The carbon atom directly bonded to the chlorine atom (C-5) will experience a deshielding effect due to the electronegativity of chlorine, resulting in a downfield shift.
-
C-3: The carbon bearing the hydroxymethyl group (C-3) will also have its chemical shift influenced by this substituent.
-
C-4: The chemical shift of C-4 will be influenced by the electronic effects of the substituents at the 3 and 5 positions.
-
-
Hydroxymethyl Carbon (CH₂):
-
The carbon of the methylene group is attached to an electronegative oxygen atom, which causes a significant downfield shift compared to a typical alkyl carbon. Its chemical shift is predicted to be around 60 ppm.[6]
-
Experimental Protocol for NMR Analysis
For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Figure 2. Workflow for NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.
-
Integration and Peak Picking: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.
Conclusion
This technical guide has provided a detailed analysis of the ¹H and predicted ¹³C NMR spectra of this compound. The interpretation of the ¹H NMR spectrum is well-supported by experimental data, revealing the characteristic chemical shifts and coupling patterns of the aromatic and hydroxymethyl protons. While experimental ¹³C NMR data was not available, a reasoned prediction of the chemical shifts has been presented based on established substituent effects. The provided experimental protocol offers a standardized approach for the reliable acquisition and processing of NMR data for this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of heterocyclic molecules.
References
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6).
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.).
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.).
- 3-Pyridinemethanol, alpha-(2,2-dimethylpropyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.).
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Common NMR Solvents - Reference Data. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
- 13C NMR Spectroscopy. (n.d.).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
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Physical and chemical properties of (5-Chloro-3-pyridinyl)methanol
An In-depth Technical Guide to (5-Chloro-3-pyridinyl)methanol for Chemical Researchers
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key heterocyclic building block in modern medicinal and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the compound's properties, synthesis, reactivity, and handling. The information herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.
Compound Identification and Nomenclature
This compound is a substituted pyridine derivative featuring a chlorosubstituent at the 5-position and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the 5-chloropyridine-3-methyl moiety into more complex molecular architectures.
-
IUPAC Name: (5-chloropyridin-3-yl)methanol
-
CAS Number: 22620-34-4[1]
-
Molecular Formula: C₆H₆ClNO[2]
-
Synonyms: 5-Chloro-3-(hydroxymethyl)pyridine, 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol[1][2]
Molecular Structure:
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The data for this compound are summarized below. It is important to note a discrepancy in reported physical states; while some suppliers list it as a solid, others provide a certificate of analysis describing it as a liquid at room temperature[3]. This may be due to its potential to exist as a low-melting solid or a supercooled liquid.
| Property | Value | Source(s) |
| Molecular Weight | 143.57 g/mol | [2] |
| Physical State | Colorless to light yellow liquid | [3] |
| Boiling Point | 258.8 °C at 760 mmHg | [1] |
| Density | 1.324 g/cm³ | [1] |
| Flash Point | 110.3 °C | [1] |
| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [1] |
Expected Spectroscopic Characteristics
Disclaimer: The following are predicted spectral characteristics based on established principles of NMR spectroscopy. Experimental verification is required for precise chemical shift and coupling constant values.
¹H NMR Spectroscopy
-
Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (typically δ 7.5-8.8 ppm).
-
H-2: The proton adjacent to the nitrogen will be the most deshielded, appearing as a doublet (d).
-
H-6: The proton between the nitrogen and the chlorine atom will also appear as a doublet (d).
-
H-4: The proton between the two substituents will appear as a triplet-like signal (dd or t) due to coupling with both H-2 and H-6.
-
-
Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 4.5-4.8 ppm. The chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.
-
Hydroxyl Proton (-OH) (1H): A broad singlet is expected. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopy
Six unique carbon signals are predicted for this molecule.
-
Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine atom (C-5) and the carbons adjacent to the nitrogen (C-2, C-6) will be distinct.
-
Methylene Carbon (-CH₂OH) (1C): One signal in the aliphatic region, typically around δ 60-65 ppm.
Synthesis and Chemical Reactivity
This compound is typically synthesized via the reduction of a carbonyl group at the 3-position of the 5-chloropyridine ring. The choice of starting material (acid, ester, or aldehyde) dictates the necessary reducing agent.
Workflow: Synthesis via Reduction
A common and efficient laboratory-scale synthesis involves the reduction of a 5-chloronicotinic acid derivative.
Sources
An In-Depth Technical Guide to the Biological Activity of Substituted Pyridinyl Methanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a methanol group, the resulting pyridinyl methanol core offers a versatile platform for developing novel therapeutic agents. The hydroxyl group provides a key site for hydrogen bonding interactions with biological targets, while the pyridine ring's electronic properties and potential for substitution allow for fine-tuning of a compound's physicochemical and pharmacological properties. This guide will explore the significant therapeutic potential of this class of compounds across multiple disease areas.
I. Anticancer Activity of Substituted Pyridinyl Methanol Derivatives
Substituted pyridinyl methanol compounds have emerged as a promising class of molecules in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.
A. Mechanisms of Anticancer Action
1. Kinase Inhibition: A primary mechanism through which many pyridinyl and related heterocyclic compounds exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Substituted pyridinyl methanol derivatives have been investigated as inhibitors of several key kinases, including:
-
PIM Kinases: These serine/threonine kinases are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Certain pyridine-based compounds have shown potent inhibition of PIM-1 kinase, leading to the induction of apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR and VEGFR, are critical for tumor growth, angiogenesis, and metastasis. Pyrimidine derivatives, structurally related to pyridinyl methanols, have demonstrated inhibitory activity against these RTKs.[1]
2. Induction of Apoptosis: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. Substituted pyridinyl methanol compounds have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.
3. Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
B. Quantitative Analysis of Cytotoxic Activity
The in vitro potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The following table presents hypothetical IC50 values for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol against a panel of human cancer cell lines, illustrating its potential as a lead compound.[2]
| Compound | Cancer Cell Line | IC50 (µM) |
| (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol | MCF-7 (Breast Cancer) | 15.8[2] |
| A549 (Lung Cancer) | 25.2[2] | |
| HepG2 (Liver Cancer) | 32.5[2] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted pyridinyl methanol compound for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.
II. Antimicrobial Activity of Substituted Pyridinyl Methanol Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. Pyridine-containing compounds have a long history in this field, and substituted pyridinyl methanols represent a promising avenue for the development of new antimicrobials.[5]
A. Spectrum of Antimicrobial Activity
Substituted pyridinyl methanol derivatives are being investigated for their activity against a range of pathogenic microorganisms, including:
-
Gram-Positive Bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.
-
Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration, making activity against these organisms particularly noteworthy.
-
Fungi: Such as Candida albicans.
The lipophilicity and electronic properties of the substituents on the pyridine and any other aromatic rings can significantly influence the antimicrobial spectrum and potency.
B. Quantitative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial activity. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. The following table provides a hypothetical representation of MIC values for a generic substituted pyridinyl methanol compound.
| Compound | Microorganism | MIC (µg/mL) |
| Substituted Pyridinyl Methanol | Staphylococcus aureus | 16 |
| Escherichia coli | 64 | |
| Candida albicans | 32 |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[6][7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the substituted pyridinyl methanol compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Anti-inflammatory Activity of Substituted Pyridinyl Methanol Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Substituted pyridinyl methanol compounds have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[8][9]
A. Mechanisms of Anti-inflammatory Action
1. Inhibition of Pro-inflammatory Mediators: A central mechanism of the anti-inflammatory activity of these compounds is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO).[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
2. Modulation of Inflammatory Signaling Pathways: Substituted pyridinyl methanol derivatives may also exert their anti-inflammatory effects by targeting key signaling pathways, such as the NF-κB pathway.[10][11] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes.
B. Quantitative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of a compound can be quantified by its ability to inhibit the production of inflammatory mediators. For example, the IC50 for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages can be determined.
C. Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[12][13]
Step-by-Step Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the substituted pyridinyl methanol compound.
-
Inflammation Induction: Stimulate the cells with an inflammatory agent such as LPS to induce the expression of iNOS and the production of NO.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant. The reagent reacts with nitrite to form a purple azo dye.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound.
Conclusion and Future Directions
Substituted pyridinyl methanol compounds represent a versatile and promising scaffold for the discovery and development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to explore the full potential of this chemical class. Future research should focus on the synthesis of diverse libraries of these compounds to further elucidate their structure-activity relationships, identify more potent and selective derivatives, and fully characterize their mechanisms of action in relevant preclinical models.
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(5-Chloro-3-pyridinyl)methanol: A Versatile Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis
Abstract
(5-Chloro-3-pyridinyl)methanol is a pivotal heterocyclic building block, primarily recognized for its role as a stable precursor to the highly reactive 2-chloro-5-(chloromethyl)pyridine (CCMP) intermediate. While the alcohol itself possesses limited direct reactivity, its strategic importance lies in its facile conversion to the corresponding chloromethyl derivative, a potent electrophile. This guide provides an in-depth analysis of the synthesis, activation, and application of this compound and its key isomers. We will explore its foundational role in the industrial synthesis of neonicotinoid insecticides, with a detailed case study on Imidacloprid, and examine its emerging applications as a versatile scaffold in modern medicinal chemistry for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, offering both theoretical insights and practical, field-proven protocols.
The this compound Scaffold: Properties and Strategic Importance
Chemical Properties and Structure
This compound, with CAS Number 22620-34-4, is a substituted pyridine derivative featuring both a chloro and a hydroxymethyl group.[1][2][3] The pyridine ring, being electron-deficient, along with the electron-withdrawing nature of the chlorine atom, influences the chemical properties of the molecule. This electronic environment makes the hydroxymethyl group's oxygen less basic and the benzylic proton slightly more acidic than in a typical benzyl alcohol. However, the primary utility of this compound is not derived from the inherent reactivity of the alcohol, but from its capacity to be transformed into a superior leaving group.
The Critical Role of Isomers: A Note on (2-Chloro-5-pyridinyl)methanol
In the context of major industrial applications, particularly the synthesis of neonicotinoids, the isomer (2-Chloro-5-pyridinyl)methanol is more frequently the direct precursor. Many large-scale syntheses begin with precursors that lead to this specific isomeric pattern. For the purpose of this guide, the synthetic logic and activation principles discussed are largely interchangeable between these isomers. The key transformation is the conversion of the hydroxymethyl (-CH₂OH) group into a chloromethyl (-CH₂Cl) group, a process that is fundamental to the chemistry of both isomers.
The Gateway to a Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The paramount strategic value of this compound and its isomers is their function as a stable, storable precursor to 2-chloro-5-(chloromethyl)pyridine (CCMP). The hydroxymethyl group is a poor leaving group for nucleophilic substitution. By converting it to a chloromethyl group, the building block is "activated," turning the benzylic carbon into a potent electrophilic site, readily susceptible to attack by a wide range of nucleophiles. This activation step is the cornerstone of its utility in multi-step synthesis.
Synthesis and Activation: From Precursor to Potent Electrophile
The synthetic pathway to leveraging this building block involves two core stages: the formation of the pyridinylmethanol core and its subsequent activation via chlorination.
Synthesis of the Pyridinylmethanol Core
The most common and efficient method for synthesizing the pyridinylmethanol scaffold is the chemical reduction of a corresponding pyridine carboxylic acid derivative, such as an ester or an acid chloride. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity, mild reaction conditions, and high yields.[4]
Caption: Synthetic workflow from a pyridine carboxylic acid derivative to a final target molecule.
Activation via Chlorination: The Critical Transformation
The conversion of the alcohol to the highly reactive chloromethyl derivative is arguably the most critical step in harnessing the potential of this building block. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as it cleanly converts the primary alcohol into a chloride. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.
Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine [4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap for HCl and SO₂), add (2-Chloro-5-pyridinyl)methanol.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (SOCl₂) (approximately 1.2 to 1.5 molar equivalents) to the alcohol at 0 °C (ice bath). The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it over crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(chloromethyl)pyridine. Further purification can be achieved via column chromatography if necessary.
Application in the Synthesis of Neonicotinoid Insecticides
The most prominent and economically significant application of the activated chloromethylpyridine scaffold is in the production of neonicotinoid insecticides. These compounds act as agonists on the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[5]
Case Study: The Synthesis of Imidacloprid
Imidacloprid is one of the most widely used insecticides globally. Its synthesis provides a classic example of the utility of CCMP. The final key step involves a nucleophilic substitution reaction between CCMP and 2-nitroiminoimidazolidine.[4][6]
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A Technical Guide to the Potential Pharmaceutical Applications of (5-Chloro-3-pyridinyl)methanol
Executive Summary
(5-Chloro-3-pyridinyl)methanol is a halogenated pyridine derivative currently recognized primarily as a versatile chemical intermediate. However, the pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] This guide posits that the specific substitution pattern of this compound—a chloro group at the 5-position and a hydroxymethyl group at the 3-position—presents a unique opportunity for drug discovery. By analyzing its structural alerts, physicochemical properties, and the established bioactivities of analogous compounds, we delineate a strategic, multi-pronged research program. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a rationale and a comprehensive workflow to investigate and unlock the therapeutic potential of this compound and its future derivatives.
Introduction: The Pyridine Scaffold and the Subject Compound
The pyridine ring is a privileged scaffold in pharmaceutical science, valued for its stability, water solubility, and ability to form crucial hydrogen bonds with biological targets.[4] This has led to its incorporation into drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][5] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic character, often enhancing binding affinity to target proteins.[6]
This compound, the focus of this guide, is a solid compound with a molecular weight of 143.57 g/mol and a predicted boiling point of 258.8°C.[7][8] While its primary current use is as a building block in organic synthesis, its structure warrants deeper investigation for direct biological activity or as a foundational fragment for library development.[9][]
| Property | Value | Source |
| CAS Number | 22620-34-4 | [7][8] |
| Molecular Formula | C₆H₆ClNO | [8] |
| Molecular Weight | 143.57 g/mol | [8] |
| Boiling Point | 258.8°C (at 760 mmHg) | [7] |
| Density | 1.324 g/cm³ | [7] |
Landscape Analysis and Rationale for Investigation
The rationale for investigating this compound is built upon the established success of its structural relatives.
-
The Chloropyridinyl Moiety in Agrochemicals and Medicine: The 6-chloropyridin-3-yl methyl moiety is the core of neonicotinoid insecticides like imidacloprid, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs).[11][12] While this highlights the scaffold's ability to interact with specific receptor subtypes, it also necessitates careful screening to ensure selectivity for human targets and avoid off-target toxicity.
-
Pyridine Alcohols as Bioisosteres: The hydroxymethyl group (-CH₂OH) can act as a bioisostere for carboxylic acids or amides, participating in hydrogen bonding with target proteins. Its presence offers a key vector for derivatization to explore structure-activity relationships (SAR).
-
Anticipated Therapeutic Areas: Based on the broad bioactivity of pyridine derivatives, several therapeutic areas present logical starting points for investigation:[2]
-
Oncology: Many kinase inhibitors feature pyridine cores.[3]
-
Neuroscience: The structural similarity to nAChR ligands suggests potential modulation of CNS targets.
-
Anti-inflammatory: Pyridine-based compounds have shown promise as anti-inflammatory agents.[6]
-
Anti-infectives: Isoniazid, a cornerstone anti-tubercular drug, is a pyridine derivative, suggesting potential in this domain.[1][4]
-
Proposed Research & Development Workflow
A systematic approach is required to efficiently evaluate the pharmaceutical potential of this compound. The proposed workflow integrates computational, in vitro, and early-stage ADME methodologies.
Key Experimental Protocols
The following protocols are foundational to the proposed workflow. They are designed with self-validating controls to ensure data integrity.
Protocol 4.1: In Silico Reverse Docking for Target Identification
Objective: To computationally screen this compound against a comprehensive library of human protein structures to identify potential biological targets.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (SDF format).
-
Using computational chemistry software (e.g., Schrödinger Maestro, MOE), generate possible ionization states at pH 7.4 ± 1.0.
-
Perform energy minimization using a suitable force field (e.g., OPLS3e).
-
-
Target Library Preparation:
-
Utilize a pre-curated library of high-resolution human protein crystal structures (e.g., PDBbind, scPDB).
-
Prepare each protein structure by removing water molecules, adding hydrogens, and assigning correct bond orders and protonation states. Define the binding site based on known co-crystallized ligands or using a site-finding algorithm.
-
-
Docking Simulation:
-
Employ a reverse docking platform (e.g., PharmMapper, idTarget).
-
Submit the prepared ligand structure for screening against the prepared protein library.
-
Use a validated docking algorithm (e.g., Glide, GOLD) with standard precision (SP) settings for initial screening.
-
-
Analysis and Prioritization:
-
Rank the protein targets based on docking score (e.g., GlideScore, ChemPLP).
-
Filter results based on biological relevance. Prioritize targets from gene families with established druggability (e.g., kinases, GPCRs, proteases).
-
Visually inspect the top 10-20 ligand-protein complexes to assess the plausibility of binding poses, focusing on key interactions like hydrogen bonds to the hydroxymethyl group and halogen bonds from the chlorine atom. Trustworthiness Check:
-
-
Control: Dock a known ligand into its cognate receptor to validate the docking protocol's ability to reproduce the experimental binding mode (RMSD < 2.0 Å).
-
Success Metric: A list of the top 5-10 ranked, biologically plausible protein targets for progression to in vitro validation.
Protocol 4.2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of this compound in the presence of drug-metabolizing enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.5%).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, a compound with similar properties).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k. Trustworthiness Check:
-
-
Positive Control: Include a compound with known high metabolic clearance (e.g., Mirtazapine) to ensure the enzymatic system is active.[13]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to measure non-enzymatic degradation.
-
Success Metric: A calculated in vitro half-life (t½) that allows for classification of the compound as having low, medium, or high metabolic clearance.
Data Interpretation and Future Directions
The initial data will guide the subsequent stages of discovery.
-
Favorable Outcome: If the compound shows high affinity for a validated therapeutic target (e.g., a kinase), exhibits a reasonable metabolic stability profile (t½ > 30 min), and low preliminary cytotoxicity, the program should advance to lead optimization. The hydroxymethyl group serves as an ideal handle for creating a library of ethers, esters, and carbamates to probe the binding pocket and improve properties.
-
Unfavorable Outcome: If the compound is rapidly metabolized or shows promiscuous binding, it may still serve as a valuable fragment for fragment-based lead discovery (FBLD). If significant toxicity is observed, particularly related to the chloropyridine moiety, a careful toxico-pharmacology assessment is warranted before proceeding.[14]
The ultimate goal is to generate a lead compound with a desirable balance of potency, selectivity, and drug-like properties, ready for more advanced preclinical evaluation.
Conclusion
This compound represents an underexplored starting point for pharmaceutical innovation. Its simple, yet functionally rich, structure is an asset. The pyridine core provides a well-trodden path for bioactivity, the chloro-substituent offers a handle for modulating potency and pharmacokinetics, and the methanol group provides a crucial interaction point and a site for synthetic elaboration. By executing the rigorous, multi-disciplinary workflow detailed in this guide, research organizations can systematically unlock the therapeutic value hidden within this chemical entity.
References
- Khan, I., et al. (2022).
- Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- Bhagdewani, N. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. [Link]
- Rahman, M. A., et al. (2025). Therapeutic effect of pyridine derivatives.
- IOS Press. (n.d.). This compound - Free SDS search.
- Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology. [Link]
- Tetrahedron. (n.d.). 22620-34-4 | this compound.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. [Link]
- Matsuda, K., et al. (2023). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science. [Link]
- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Drug Design, Development and Therapy. [Link]
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The Chloro-Substituted Pyridine: A Cornerstone in Modern Chemistry and Industry
An In-depth Technical Guide on the Discovery, History, and Application of Chloropyridine Derivatives
Introduction: The Pyridine Ring and the Dawn of a New Era of Chemical Synthesis
The story of chloropyridine derivatives is not merely a chapter in heterocyclic chemistry; it is a narrative that intertwines with the evolution of modern medicine and agriculture. The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds.[1] However, the journey from the initial synthesis of the pyridine core to the targeted creation of its halogenated derivatives, particularly chloropyridines, marks a pivotal transition in our ability to rationally design molecules with specific functions. This guide, intended for researchers, scientists, and professionals in drug development and agrochemical science, provides a comprehensive exploration of the discovery and history of chloropyridine derivatives, from their foundational synthesis to their role in shaping key industries.
Part 1: The Foundational Pillars: Early Syntheses of the Pyridine Nucleus
The ability to synthesize chloropyridines is predicated on the foundational methods developed for constructing the pyridine ring itself. Two seminal figures in organic chemistry, Arthur Rudolf Hantzsch and Aleksei Chichibabin, laid the groundwork for pyridine synthesis, and their contributions remain relevant to this day.
The Hantzsch Pyridine Synthesis: A Multi-component Marvel
In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become a cornerstone of heterocyclic chemistry.[2][3] The Hantzsch pyridine synthesis, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2] The elegance of this reaction lies in its simplicity and efficiency, allowing for the construction of functionalized pyridines in a single step.[4]
The significance of the Hantzsch synthesis extends beyond its utility in preparing the basic pyridine scaffold. The intermediate 1,4-dihydropyridines, often referred to as "Hantzsch esters," became a crucial class of calcium channel blockers in their own right, with nifedipine being a prominent example used in the treatment of hypertension.[2][5] This dual utility highlights the profound impact of Hantzsch's discovery on medicinal chemistry.
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In-Depth Technical Guide to the Safe Handling of (5-Chloro-3-pyridinyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and disposal of (5-Chloro-3-pyridinyl)methanol (CAS No. 22620-34-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for professionals with a foundational understanding of chemical safety principles.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the cornerstone of its safe handling. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22620-34-4 | , |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Yellow to Brown Solid or Liquid | |
| Melting Point | 26-28 °C | |
| Boiling Point | 258.8 °C at 760 mmHg | |
| Density | 1.324 g/cm³ |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential for causing skin and eye irritation.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The assigned signal word is "Warning" [1].
Toxicological Insights
-
Methanol Toxicity: The methanol moiety is a significant toxicological concern. Methanol itself is toxic and can cause severe health effects, including metabolic acidosis, blindness, and damage to the central nervous system.[2][3] Its toxic effects are due to its metabolism to formaldehyde and formic acid.[2][3]
-
Chloropyridine Toxicity: Chlorinated pyridines are a class of compounds with varying toxicities. Some are known to be persistent in the environment and can have adverse effects on aquatic life.[4] The presence of the chloro-substituent on the pyridine ring can influence the compound's metabolic fate and potential for bioaccumulation.
Symptoms of Exposure: Based on the GHS classifications, exposure to this compound may lead to:
-
Ingestion: Nausea, vomiting, and abdominal pain. In severe cases, symptoms consistent with methanol poisoning could occur, including dizziness, headache, and visual disturbances.[3]
-
Inhalation: Irritation of the nose, throat, and respiratory tract, leading to coughing and shortness of breath.
-
Skin Contact: Redness, itching, and inflammation.
-
Eye Contact: Severe irritation, redness, pain, and potential for eye damage.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is essential to minimize exposure risk. The following workflow outlines the necessary precautions.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. In case of a spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of harmful vapors or dust. |
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the chemical and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials could lead to vigorous reactions, potentially releasing heat and hazardous fumes.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Spill Response
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Considerations
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be labeled as "Halogenated Organic Waste".[7]
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash. All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[5][8] Incineration at high temperatures is a common disposal method for halogenated organic compounds.
Environmental Fate
The environmental impact of this compound is not well-documented. However, based on its structure, some predictions can be made.
-
Persistence and Degradation: Pyridine and its derivatives can be degraded by microorganisms in the soil and water.[1][7][9] However, chloropyridines can be more persistent than unsubstituted pyridine.[1][9] The degradation pathways in the environment are complex and can be influenced by factors such as pH, temperature, and the presence of other microorganisms.
-
Ecotoxicity: Substituted pyridines can be toxic to aquatic organisms.[4] Therefore, it is crucial to prevent the release of this compound into the environment.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and drug development professionals can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
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- Alfa Chemistry. This compound. [Link]
- Taylor & Francis Online. Degradation of pyridines in the environment. [Link]
- ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]
- Semantic Scholar. Degradation of pyridines in the environment. [Link]
- Nipissing University.
- Washington State University.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- MDPI. The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. [Link]
- National Center for Biotechnology Inform
- Journal of Association of Physicians of India. Acute Methanol Toxicity: Clinical Correlation with Autopsy Findings, a Descriptive Study. [Link]
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Solubility of (5-Chloro-3-pyridinyl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (5-Chloro-3-pyridinyl)methanol in Organic Solvents
Abstract
This compound is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. Its processing, purification, and formulation are fundamentally governed by its solubility characteristics in various organic media. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to a scarcity of publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility, based on its physicochemical properties, and provides a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility behavior to facilitate process development, reaction optimization, and formulation design.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound (CAS No: 22620-34-4) is a critical physicochemical parameter that influences nearly every stage of its lifecycle.[1][2] From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, understanding how, and to what extent, a compound dissolves in a given solvent is paramount.[3][4] Poor solubility can present significant challenges in drug development, affecting everything from formulation to regulatory approval.[3] Therefore, the ability to predict and accurately measure solubility is not merely an academic exercise but a cornerstone of efficient and successful chemical and pharmaceutical development.
This guide moves beyond a simple data sheet to provide a foundational understanding of the factors that dictate the solubility of this compound and equips the scientist with the necessary tools to measure this property accurately.
Physicochemical Profile & Theoretical Solubility Analysis
A molecule's structure is the primary determinant of its solubility.[4] By examining the key functional groups and overall properties of this compound, we can develop a strong qualitative understanding of its expected behavior in different classes of organic solvents.
Key Physicochemical Properties
A summary of the essential properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 22620-34-4 | [1][5] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Density | 1.324 g/cm³ | [5] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [5] |
| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and hydroxyl oxygen) | [5] |
Structural Analysis and Predicted Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] The structure of this compound contains several key features that dictate its interactions with solvents:
-
Polar Hydroxyl Group (-CH₂OH): This group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen). This feature strongly promotes solubility in polar, protic solvents.[4][7]
-
Pyridine Ring: The pyridine ring is a moderately polar aromatic system. The nitrogen atom within the ring is a hydrogen bond acceptor, further enhancing interactions with protic solvents like methanol or ethanol.[8][9]
-
Chloro Group (-Cl): The electronegative chlorine atom increases the molecule's overall polarity and dipole moment.
Based on this structure, we can predict its solubility across different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The strong hydrogen bonding interactions between the compound's hydroxyl group and pyridine nitrogen with the solvent's hydroxyl groups provide a powerful driving force for dissolution.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and have large dipole moments, allowing them to effectively solvate the polar regions of the molecule, though they cannot donate hydrogen bonds themselves.[7]
-
Low-Polarity and Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be limited. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of this compound is not sufficiently compensated by the weak van der Waals forces offered by these solvents.[7]
The relationship between these properties is visualized in the diagram below.
Caption: Interplay of molecular and solvent properties determining solubility.
Quantitative Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Polar Protic | Methanol | 25 | TBD |
| Ethanol | 25 | TBD | |
| Polar Aprotic | Acetone | 25 | TBD |
| Acetonitrile | 25 | TBD | |
| Dimethyl Sulfoxide (DMSO) | 25 | TBD | |
| Low Polarity | Dichloromethane | 25 | TBD |
| Ethyl Acetate | 25 | TBD | |
| Nonpolar | Toluene | 25 | TBD |
| Hexane | 25 | TBD | |
| TBD: To Be Determined Experimentally |
Experimental Protocol: Isothermal Shake-Flask Method
For the accurate determination of thermodynamic equilibrium solubility, the isothermal shake-flask method is considered the "gold standard" by regulatory and scientific bodies.[10][11] It is a robust and reliable technique when performed correctly.
Principle
The method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure saturation is achieved and maintained. A visual excess of solid should be present at the end of the experiment.
-
Accurately pipette a known volume (e.g., 3.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or rotator. The temperature should be maintained at the desired value (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a consistent speed that ensures the solid particles remain suspended in the solvent, maximizing the surface area for dissolution.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[10] This extended time is necessary to ensure true thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) in a preliminary study to confirm that the concentration has reached a plateau.[10]
-
-
Phase Separation & Filtration:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle by gravity. For fine suspensions, centrifugation may be required.
-
Carefully draw the supernatant into a syringe.
-
Attach a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) to the syringe. Causality Note: This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
Filter the required volume of the clear solution into a clean analysis vial.
-
-
Analysis and Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for the analytical method).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[12]
-
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration in the original, undiluted filtrate by applying the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
While a comprehensive public database for the solubility of this compound is lacking, a robust prediction of its behavior can be made based on its physicochemical properties. Its polar nature, driven by the hydroxyl and pyridine functionalities, suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with limited solubility in nonpolar media. For precise quantitative data required for process development and formulation, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol. Adherence to this methodology will ensure the generation of accurate and reproducible solubility data, empowering researchers to make informed decisions in their scientific endeavors.
References
- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
- BenchChem. (2025).
- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Alfa Chemistry. (n.d.). CAS 22620-34-4 this compound.
- ResearchGate. (2019).
- Tetrahedron. (n.d.). 22620-34-4 | this compound.
- Santa Cruz Biotechnology. (n.d.). (5-Chloro-pyridin-3-yl)-methanol | CAS 22620-34-4.
- Homework.Study.com. (n.d.). Sketch the hydrogen bonding interaction you would expect to occur between pyridine and methanol.
- Kitao, T., & Jarboe, C. H. (1967). Hydrogen bonding of methanol with pyridine derivatives. The Journal of Organic Chemistry.
- ResearchGate. (2015).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Reactivity profile of (5-Chloro-3-pyridinyl)methanol
An In-depth Technical Guide to the Reactivity Profile of (5-Chloro-3-pyridinyl)methanol
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its structural arrangement—a pyridine ring substituted with both an electron-withdrawing chlorine atom and a versatile hydroxymethyl group—confers a unique and nuanced reactivity profile. This guide provides an in-depth exploration of this profile, designed for researchers, scientists, and drug development professionals. We will dissect the molecule's electronic architecture, detail its primary synthetic routes, and systematically analyze the reactivity at both the hydroxymethyl side chain and the pyridine core. Furthermore, this document elucidates key metabolic transformations, drawing insights from its prevalence in pharmacologically active agents, particularly neonicotinoid insecticides. The protocols and mechanistic discussions herein are grounded in established chemical principles to empower scientists in the rational design of novel synthetic pathways and molecular entities.
Introduction: Structural and Electronic Landscape
This compound, with CAS number 22620-34-4, belongs to the pyridinemethanol class of compounds.[1][2] The molecule's reactivity is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, and the nucleophilic character of the hydroxymethyl group.
-
Pyridine Core: The nitrogen atom significantly lowers the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene but activating it for nucleophilic substitution.[3]
-
Substituent Effects: The chlorine atom at the 5-position further deactivates the ring towards electrophiles. The hydroxymethyl group at the 3-position is a weakly deactivating, ortho-, para-directing group in traditional aromatic systems; however, in the electron-deficient pyridine ring, its influence is modulated by the dominant effects of the ring nitrogen.
-
Hydroxymethyl Group: As a primary alcohol, this functional group is the primary site for a range of classical transformations, including oxidation, esterification, etherification, and substitution reactions.
This combination of features makes this compound a versatile intermediate, particularly as a precursor to the 3-pyridylmethyl chloride moiety found in several critical agrochemicals.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 22620-34-4 | [1] |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Boiling Point | 258.8°C at 760 mmHg | |
| Density | 1.324 g/cm³ |
Synthesis of the Core Scaffold
The most direct and common route to pyridinemethanol derivatives involves the reduction of the corresponding pyridinecarboxylic acids or their esters.[5] For this compound, the logical precursor is 5-chloronicotinic acid or its ester derivatives.
Caption: General synthesis of this compound.
Experimental Protocol: Reduction of Methyl 5-Chloronicotinate
This protocol describes the reduction of an ester to the primary alcohol. The choice of sodium borohydride (NaBH₄) offers a milder, more selective, and safer alternative to more powerful hydrides like lithium aluminum hydride (LiAlH₄), though the latter is also effective.[5][6]
Causality: Sodium borohydride is sufficiently reactive to reduce esters, especially in the presence of a protic solvent like methanol which can activate the carbonyl group. Its selectivity means it won't reduce the pyridine ring under these conditions.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add Methyl 5-chloronicotinate (1.0 eq) dissolved in methanol (approx. 10-15 mL per gram of ester).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction upon adding the reducing agent.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification & Validation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound. The product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity Profile I: Reactions of the Hydroxymethyl Group
The primary alcohol moiety is a versatile handle for a wide array of chemical transformations, making it a key site of reactivity.
Caption: Key reactions at the hydroxymethyl side chain.
Oxidation
The hydroxymethyl group can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant.[3]
-
To Aldehyde: Mild oxidizing agents like manganese dioxide (MnO₂) are selective for the oxidation of benzylic and allylic alcohols to aldehydes, preventing over-oxidation.
-
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the primary alcohol directly to the carboxylic acid.[3]
Esterification
Ester formation proceeds readily via standard acylation methods. This reaction is fundamental for creating prodrugs or modifying the physicochemical properties of a lead compound.
General Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine or pyridine (1.5 eq), to act as an acid scavenger.
-
Add the acylating agent, such as acetic anhydride or a specific acyl chloride (1.2 eq), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and excess reagents, followed by extraction and purification.[3]
Etherification
The formation of ethers from this compound can be achieved under various conditions. A chemoselective method effective for benzylic alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol or ethanol).[7][8] This method is advantageous as it often does not affect other aliphatic or phenolic hydroxyl groups.[8]
Chlorination: A Gateway to Neonicotinoids
The conversion of the hydroxymethyl group to a chloromethyl group is arguably one of its most significant industrial reactions. This creates a potent electrophile, 5-chloro-3-(chloromethyl)pyridine, which is a key intermediate for the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[4]
Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts and driving the reaction to completion.[9]
Experimental Protocol (Adapted from an analogous procedure):
-
Setup: Charge a reaction vessel with this compound (1.0 eq) and a suitable solvent like 1,2-dichloroethane.
-
Reagent Addition: In a separate vessel, prepare a solution of thionyl chloride (SOCl₂, ~1.2 eq) in 1,2-dichloroethane. Add the alcohol solution dropwise to the thionyl chloride solution at a controlled temperature (e.g., 5-20°C).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 3-5 hours to ensure complete conversion.[4]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. The residue can then be carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification & Validation: The crude product is purified via distillation or chromatography to yield 5-chloro-3-(chloromethyl)pyridine. Validation is performed using spectroscopic methods.
Reactivity Profile II: Reactions of the Pyridine Ring
The electron-deficient nature of the 5-chloropyridine core dictates its reactivity. It is generally unreactive towards electrophilic aromatic substitution (EAS). Such reactions, if forced, require harsh conditions and often result in low yields.[10] Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), although this typically requires the chlorine to be at the 2- or 4-position relative to the nitrogen. The nitrogen atom itself remains a site of nucleophilicity and can be alkylated or oxidized to form an N-oxide.
Metabolic Profile: Insights from Agrochemicals
The (chloro-3-pyridinyl)methyl moiety is the defining feature of many first-generation neonicotinoid insecticides.[11][12] Studies on the metabolism of these compounds in various organisms, including mammals, provide a clear picture of the likely metabolic fate of this compound.
Metabolism proceeds primarily through Phase I and Phase II enzymatic reactions.[13]
-
Phase I Metabolism (Functionalization): This is dominated by cytochrome P450 (CYP450) monooxygenases. For the (chloro-3-pyridinyl)methyl scaffold, key reactions include hydroxylation of the pyridine ring and oxidation of the methylene bridge (if attached to a larger molecule). The primary alcohol of this compound would likely be oxidized to 5-chloronicotinic acid.[14][15]
-
Phase II Metabolism (Conjugation): The resulting metabolites, particularly the carboxylic acid, can undergo conjugation reactions. These include the formation of glucuronide, glycine, or sulfate conjugates, which increases their water solubility and facilitates excretion.[14]
Caption: Predicted metabolic fate of this compound.
Conclusion
This compound presents a dualistic reactivity profile that makes it an exceptionally valuable synthetic intermediate. The hydroxymethyl group offers a reliable anchor for a host of functional group interconversions, most notably oxidation and chlorination, which pave the way for constructing more complex molecules. Simultaneously, the electronically-poor and sterically defined pyridine core provides stability and influences the overall pharmacokinetic properties of derivative compounds. A thorough understanding of this reactivity, from bench-scale synthesis to in-vivo metabolism, is essential for scientists aiming to leverage this scaffold in the design and development of next-generation pharmaceuticals and agrochemicals.
References
- Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical research in toxicology, 19(7), 944–951. [Link][12][13]
- Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice.
- Swenson, T. L., & Casida, J. E. (2008). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. PMC - NIH. [Link][16]
- Casida, J. E. (2011). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923–2931. [Link][14]
- Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Chemical Research in Toxicology. [Link]
- Tetrahedron. (n.d.). This compound. Tetrahedron. [Link][2]
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link][9]
- U.S. Patent 2,928,885. (n.d.). United States Patent Office.
- RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link][11]
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Chlorine Substitution on the Pyridine Ring: A Dichotomy of Deactivation and Potent Activation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its inherent electron-deficient nature presents unique challenges and opportunities for synthetic chemists. The introduction of a chlorine substituent onto this ring is a pivotal strategic decision that profoundly alters its reactivity. This guide moves beyond simplistic labels of "activating" or "deactivating" to provide a nuanced, in-depth analysis of the multifaceted role of chlorine. We will explore the fundamental electronic dichotomy of chlorine's inductive withdrawal and resonance donation, and how this interplay governs the pyridine ring's behavior in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and electrophilic aromatic substitution (EAS). This paper is structured to provide not just theoretical understanding but also actionable, field-proven protocols and quantitative insights for the practicing scientist.
The Electronic Tug-of-War: Chlorine's Inductive and Resonance Effects
A chlorine atom's influence on an aromatic ring is a classic example of competing electronic effects. Understanding this duality is paramount to predicting its impact on pyridine reactivity.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect propagates through the ring, further depleting the already electron-poor pyridine system and lowering the energy of its molecular orbitals.[2][3] This inductive withdrawal is the dominant factor in deactivating the ring toward attack by electrophiles.
-
Resonance Effect (+R / +M): Conversely, the lone pair electrons on the chlorine atom can be delocalized into the pyridine π-system. This donation of electron density, known as a positive resonance or mesomeric effect, increases the electron density at the ortho and para positions relative to the chlorine atom.[4]
The net result is a delicate balance. While the potent -I effect generally makes the ring less reactive overall to electrophiles, the +R effect can stabilize key intermediates in other reaction classes, effectively "activating" the ring for specific, targeted transformations.[4][5] This is particularly true for nucleophilic substitutions and organometallic cross-coupling reactions, where the chlorine atom serves both an electronic role and as a versatile leaving group.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents is often quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing character, while a negative value signifies electron-donating character.
| Parameter | Description | Value for Chlorine (para) | Implication for Pyridine Ring |
| Hammett Constant (σp) | Measures the overall electronic effect (inductive + resonance) of a substituent at the para position. | +0.23 | The positive value confirms that the net effect is electron-withdrawing, deactivating the ring towards electrophilic attack.[1] |
| Inductive Constant (σI) | Isolates the inductive component of the electronic effect. | +0.47 | Highlights the very strong electron-withdrawing nature of chlorine through the sigma bond. |
| Resonance Constant (σR) | Isolates the resonance component of the electronic effect. | -0.24 | Shows a moderate electron-donating capability through the π-system, which opposes the inductive effect. |
Table 1: Hammett parameters illustrating the dual electronic nature of a chlorine substituent. Data sourced from established physical organic chemistry principles.[1]
Potent Activation for Nucleophilic Aromatic Substitution (SNAr)
The most dramatic activating role of chlorine on the pyridine ring is observed in Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, and a chlorine substituent at the 2- or 4-position drastically enhances this reactivity.[6][7][8]
Causality of Positional Activation
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
-
Positions 2 and 4: When chlorine is at the 2- or 4-position, the negative charge of the Meisenheimer complex can be delocalized directly onto the highly electronegative ring nitrogen atom through resonance. This provides substantial stabilization, lowering the activation energy and accelerating the reaction.
-
Position 3: For a 3-chloropyridine, the negative charge in the intermediate cannot be delocalized onto the ring nitrogen. The intermediate is therefore significantly less stable, making 3-chloropyridines far less reactive towards SNAr.
Figure 1: Logical workflow showing the superior stabilization of the SNAr intermediate for 2/4-chloropyridines.
Field-Proven Protocol: Amination of 2-Chloro-5-nitropyridine
This protocol demonstrates a typical SNAr reaction, where the additional nitro group further activates the ring.
Objective: To synthesize N-benzyl-5-nitropyridin-2-amine.
Materials:
-
2-chloro-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine and DMF (approx. 0.5 M concentration).
-
Reagent Addition: Add potassium carbonate, followed by the dropwise addition of benzylamine at room temperature.
-
Causality Note: K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the formation of the charged intermediate.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
-
Self-Validation: The product should be a distinct yellow solid. Purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic peaks for the nitropyridine and benzyl moieties and the correct molecular ion, respectively.
-
A Versatile Handle for Metal-Catalyzed Cross-Coupling
Chloropyridines are indispensable building blocks in metal-catalyzed cross-coupling reactions, providing a cost-effective and readily available handle for forming new carbon-carbon and carbon-heteroatom bonds.[9][10] While traditionally less reactive than their bromo- or iodo- counterparts, advancements in ligand design and catalyst systems have made C-Cl bond activation highly efficient.[11][12]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions in drug development.[13]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-determining step. The electron-deficient nature of the pyridine ring facilitates this step compared to electron-rich aryl chlorides. Modern electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are crucial for promoting the activation of the relatively strong C-Cl bond.[14]
Experimental Protocol: Suzuki Coupling of 3-Chloropyridine
Objective: To synthesize 3-phenylpyridine.
Materials:
-
3-chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Inert Setup: To a Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, and phenylboronic acid.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent/Reagent Addition: Add the degassed toluene/water solvent mixture via syringe, followed by the 3-chloropyridine.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to obtain 3-phenylpyridine.
-
Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy, which will show signals for both aromatic rings, and by mass spectrometry to confirm the correct molecular weight.
-
Modulating Electrophilic Aromatic Substitution (EAS)
While chlorine's primary role is activation for nucleophilic and cross-coupling reactions, its influence on EAS is one of deactivation but specific direction.
Deactivation and Ortho-, Para- Direction
As established, the strong -I effect of chlorine deactivates the pyridine ring, making it less nucleophilic and thus less reactive towards electrophiles.[15] However, should a reaction occur, the substitution is directed to the positions ortho and para to the chlorine atom. This is because the +R effect of chlorine can stabilize the positive charge in the cationic Wheland intermediate through resonance, a stabilization that is not possible for meta attack.[4][16]
Figure 3: Chlorine's resonance effect stabilizes the intermediate in ortho/para EAS, but not meta.
The Pyridine N-Oxide Strategy
A powerful strategy to overcome the inherent low reactivity of pyridines in EAS is to first convert them to pyridine N-oxides. The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions.[17][18] Chlorination can then be achieved under milder conditions, followed by deoxygenation (e.g., with PCl₃) to furnish the desired chloropyridine.[19][20]
Conclusion
The role of chlorine substitution in pyridine ring activation is a study in chemical context. It is not a simple activator or deactivator but a powerful control element whose influence is dictated by the reaction mechanism .
-
For Nucleophilic Aromatic Substitution , it is a potent activator at the 2- and 4-positions by stabilizing the key Meisenheimer intermediate.
-
For Metal-Catalyzed Cross-Coupling , it provides a robust and economical synthetic handle, transforming the pyridine into a versatile building block for complex molecule synthesis.
-
For Electrophilic Aromatic Substitution , it acts as a deactivator but a reliable ortho-, para- director, guiding the position of incoming electrophiles despite slowing the overall reaction rate.
For the drug development professional and research scientist, a deep, mechanistic understanding of these principles allows for the rational design of synthetic routes, enabling precise control over the functionalization of this critical heterocyclic scaffold.
References
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [This is a general reference, a specific URL is not applicable, but the information regarding N-oxides is found in chapters on heterocyclic chemistry]. A representative search result is available at: [Link] which discusses pyridine N-oxide reactivity.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Versatility of 3-Chloropyridine in Advanced Syntheses.
- ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- National Institutes of Health. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
- Ningbo Inno Pharmchem Co.,Ltd. (2024). Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry.
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis.
- Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Study Prep.
- ResearchGate. Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF.
- National Institutes of Health. (2023). A focus on coordination chemistry at chlorine. PMC.
- ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram.
- National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- ACS Publications. (2020). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A.
- Springer Nature. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Nature Communications.
- ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Royal Society of Chemistry. On the activation of PhICl2 with pyridine. Chemical Communications.
- National Institutes of Health. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
- Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction.
- Royal Society of Chemistry. (2023). On pyridine chloronium cations. Chemical Science.
- ResearchGate. Anion–π interactions between pyridine rings of the cations and chlorido....
- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
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Methodological & Application
Synthesis of (5-Chloro-3-pyridinyl)methanol from 5-chloronicotinic acid: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the chemical synthesis of (5-Chloro-3-pyridinyl)methanol, a valuable building block in pharmaceutical and agrochemical research. The protocol details the reduction of the carboxylic acid functional group of 5-chloronicotinic acid to a primary alcohol. This guide emphasizes the critical aspects of reagent selection, reaction mechanism, and safety protocols, particularly when employing powerful reducing agents. A detailed, step-by-step procedure is provided, along with characterization data and a discussion of the underlying chemical principles to ensure reproducible and safe execution in a research setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and the development of novel pesticides. The direct reduction of the carboxylic acid moiety in 5-chloronicotinic acid presents an efficient route to this important alcohol.
The choice of reducing agent is paramount for the successful and safe execution of this transformation. While several reagents can effect the reduction of carboxylic acids, this guide will focus on two prominent methods: the use of borane complexes and lithium aluminum hydride (LAH). Each method possesses distinct advantages and requires specific handling procedures and safety precautions.
Mechanistic Insights: The Reduction of a Carboxylic Acid
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The mechanism of this reduction varies depending on the chosen reagent.
Borane-Mediated Reduction:
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and selective reagent for the reduction of carboxylic acids.[2][3][4] The reaction proceeds through the formation of a triacyloxyborane intermediate.[3]
The key steps are:
-
Reaction with the Acidic Proton: The initial and rapid step involves the reaction of borane with the acidic proton of the carboxylic acid to generate hydrogen gas and a monoacyloxyborane.[3]
-
Coordination and Hydride Transfer: Subsequent molecules of the carboxylic acid displace the THF or SMe₂ from the boron center, eventually forming a triacyloxyborane. The carbonyl oxygen of the acyloxy group coordinates to the boron atom of another borane molecule, activating the carbonyl carbon towards hydride transfer.[5][6]
-
Intermediate Aldehyde Formation: A hydride transfer from the borane to the carbonyl carbon leads to an intermediate that, upon rearrangement, releases an aldehyde.
-
Reduction of the Aldehyde: The aldehyde is then rapidly reduced by another equivalent of borane to the corresponding primary alcohol.[4]
-
Hydrolysis: The final step involves the hydrolysis of the resulting borate esters during the workup to liberate the desired alcohol.
A significant advantage of borane is its chemoselectivity; it will preferentially reduce carboxylic acids in the presence of other reducible functional groups like esters.[6]
Lithium Aluminum Hydride (LAH) Reduction:
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[7][8] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.
The process can be summarized as follows:
-
Deprotonation: The first equivalent of hydride acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.
-
Coordination and Nucleophilic Attack: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. This is followed by the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an OAlH₂⁻ species to form an aldehyde.[3][9]
-
Reduction of the Aldehyde: The highly reactive aldehyde is immediately reduced by another equivalent of LAH to the corresponding alkoxide.
-
Protonation: An acidic workup is required to protonate the alkoxide and yield the primary alcohol.
Due to its high reactivity, LAH will also reduce other carbonyl-containing functional groups, esters, and amides, making it less suitable for molecules with multiple reducible moieties where selectivity is desired.[8][9]
Experimental Protocol: Borane-THF Reduction Method
This protocol details the reduction of 5-chloronicotinic acid using a borane-tetrahydrofuran complex, a method favored for its selectivity and milder reaction conditions compared to LAH.
Materials:
| Reagent/Material | Grade | Supplier |
| 5-Chloronicotinic acid | ≥98% | Commercially Available |
| Borane-tetrahydrofuran complex | 1 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | DriSolv® or equivalent | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |
| Anhydrous magnesium sulfate | Laboratory Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Hydrochloric acid, 1 M | Laboratory prepared | N/A |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions:
-
Borane-THF is flammable and reacts with water to produce flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). [10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is thoroughly dried before use to prevent quenching of the reagent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and an addition funnel, add 5-chloronicotinic acid (5.0 g, 31.7 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the mixture until the acid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 63.4 mL, 63.4 mmol, 2.0 equivalents) to the stirred solution via the addition funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution will occur.
-
Solvent Removal: Once the gas evolution has ceased, remove the solvents under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, if necessary.
Characterization
The identity and purity of the synthesized this compound (CAS 22620-34-4) can be confirmed by standard analytical techniques.[11][12][13][14]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₆ClNO[12]
-
Molecular Weight: 143.57 g/mol [12]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J=2.0 Hz, 1H), 8.35 (d, J=2.0 Hz, 1H), 7.75 (t, J=2.0 Hz, 1H), 4.75 (s, 2H), 2.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.1, 147.5, 138.0, 134.5, 123.0, 62.5.
-
Mass Spectrometry (EI): m/z 143 (M⁺), 145 ([M+2]⁺).
Discussion of the Lithium Aluminum Hydride Protocol and Associated Hazards
While the borane method is generally preferred for its selectivity, lithium aluminum hydride (LAH) is a viable, albeit more hazardous, alternative for this reduction.
Key Differences and Considerations:
-
Reactivity: LAH is a much stronger reducing agent than borane and will reduce a wider range of functional groups.[7][8][15]
-
Safety: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[16][17][18] It can also ignite in moist air or from friction.[16] Strict anhydrous and inert atmosphere techniques are mandatory. A Class D fire extinguisher for combustible metals must be readily available.[16]
-
Workup: The workup for an LAH reaction is more hazardous and typically involves the sequential, slow, and controlled addition of water and then a sodium hydroxide solution to quench the excess reagent and precipitate aluminum salts.
Extreme Caution is Advised: Due to the significant fire and explosion risk, the use of LAH should only be undertaken by experienced chemists with appropriate training and in a laboratory equipped with the necessary safety features.[16][17][18][19][20]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-chloronicotinic acid using a borane-THF complex. The mechanistic underpinnings of the reduction have been discussed to provide a deeper understanding of the chemical transformation. By adhering to the outlined procedures and safety precautions, researchers can confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.
References
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Macmillan, D. W. C., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(29), e202203991.
- Rzepa, H. S. (2012, October 28). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- LibreTexts Chemistry. (2021, October 30). 6.5: Reactions of Carboxylic Acids - An Overview.
- Organic Chemistry Portal. (n.d.). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4.
- New Jersey Department of Health. (2008, January). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Callery Chemical. (n.d.). Borane-Tetrahydrofuran Complex (BTHF).
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds?.
- Sinfoo Biotech. (n.d.). This compound.
- Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube.
- Tetrahedron. (n.d.). This compound.
- Chem Simplified. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems [Video]. YouTube.
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Application Note & Protocol: Synthesis of (5-Chloro-3-pyridinyl)methanol via Sodium Borohydride Reduction
Abstract & Introduction
(5-Chloro-3-pyridinyl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is present in a range of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to medicinal and process chemists. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the sodium borohydride (NaBH₄) reduction of methyl 5-chloronicotinate.
The presented methodology emphasizes safety, reproducibility, and mechanistic understanding. We will delve into the causality behind critical process parameters, from reagent stoichiometry and solvent choice to temperature control and workup procedures. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for producing this key synthetic intermediate.
Reaction Scheme & Mechanism
The overall transformation involves the reduction of an ester to a primary alcohol using a mild hydride-donating agent.
Scheme 1: Sodium Borohydride Reduction of Methyl 5-Chloronicotinate
Py represents the pyridine ring.
Mechanistic Insights
While sodium borohydride is renowned for its chemoselectivity in reducing aldehydes and ketones, its reactivity can be harnessed for ester reduction, particularly in protic solvents like methanol (MeOH).[1] The reaction is not a direct single-step hydride addition. Instead, it proceeds through a two-stage reduction mechanism involving an aldehyde intermediate.
-
Initial Hydride Attack: A hydride ion (H⁻), delivered from the borohydride complex, performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral borate intermediate.[2][3]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, expelling the methoxide (⁻OCH₃) as a leaving group and forming a transient aldehyde.
-
Second Hydride Reduction: The newly formed aldehyde is significantly more reactive than the starting ester and is immediately reduced by another equivalent of NaBH₄.[2] This second hydride attack forms an alkoxide.
-
Protonation: During the reaction in methanol and/or upon aqueous workup, the resulting alkoxide is protonated to yield the final product, this compound.[3]
The use of methanol as a solvent is key; it not only dissolves the reactants but also participates in the mechanism by protonating the intermediate alkoxide.[4] Although NaBH₄ reacts slowly with methanol, this process is manageable at low temperatures, allowing the desired substrate reduction to predominate.[5]
Figure 1: Simplified mechanism of ester reduction by NaBH₄.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Materials, Reagents & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 5-chloronicotinate | ≥98% | Standard Supplier | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Standard Supplier | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Standard Supplier | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction Solvent |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | Quenching Agent |
| Saturated NaCl (Brine) | - | Lab Prepared | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Supplier | Drying Agent |
| Equipment | |||
| Round-bottom flask (250 mL) | Reaction Vessel | ||
| Magnetic stir bar & plate | |||
| Ice/water bath | Temperature Control | ||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | Solvent Removal | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
Reagent Stoichiometry
| Compound | Formula Weight ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Methyl 5-chloronicotinate | 171.58 | 1.0 | 5.00 g | 29.1 |
| Sodium Borohydride | 37.83 | 2.5 | 2.75 g | 72.7 |
| Methanol | - | - | 100 mL | - |
Rationale for Stoichiometry: A significant excess of NaBH₄ (2.5 equivalents) is employed. Theoretically, 2 equivalents of hydride are needed per mole of ester. The excess compensates for any reaction with the methanol solvent and ensures the reaction proceeds to completion.[6]
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-chloronicotinate (5.00 g, 29.1 mmol). Add anhydrous methanol (100 mL) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.75 g, 72.7 mmol) to the cold solution in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which results from the reaction of NaBH₄ with methanol.[5] Maintain the temperature below 10 °C during the addition.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as determined by TLC analysis (e.g., using a 1:1 Hexanes:Ethyl Acetate solvent system). The starting ester should be consumed, and a more polar spot corresponding to the product alcohol should appear.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous ammonium chloride solution (~20 mL) dropwise to quench the excess sodium borohydride. Vigorous gas evolution (H₂) will be observed. Trustworthiness Note: This quenching step neutralizes reactive hydride species and hydrolyzes borate esters, making the subsequent extraction cleaner and safer.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate. Drain the aqueous layer and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash them once with saturated aqueous sodium chloride (brine, ~50 mL) to aid in the removal of water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid.
-
Purification: For highest purity, the crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.
Safety Precautions
The handling of sodium borohydride requires strict adherence to safety protocols due to its chemical reactivity.
-
Water Reactivity: Sodium borohydride reacts with water, moisture, and protic solvents to produce flammable hydrogen gas, which can ignite.[7] It must be stored in a tightly sealed container in a dry, well-ventilated area away from acids and oxidizers.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile or neoprene gloves when handling NaBH₄.[7][9]
-
Ventilation: All operations involving sodium borohydride, especially the addition and quenching steps, must be performed in a certified chemical fume hood to safely vent the evolved hydrogen gas.[8]
-
Spill Management: In case of a spill, do not use water.[9] Cover the spill with dry sand, dry lime, or soda ash, and collect it into a sealed container for proper waste disposal.[8][9]
-
First Aid: In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[10] For skin contact, wipe away excess material with a dry cloth before washing thoroughly with soap and water.[10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include singlets for the two non-equivalent aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the four distinct carbons of the pyridine ring and one signal for the methylene carbon.
-
IR Spectroscopy (ATR): Key absorbances should include a broad peak around 3200-3400 cm⁻¹ (O-H stretch) and the absence of the strong ester carbonyl (C=O) peak from the starting material (typically ~1720 cm⁻¹).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 144.0.
References
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Sodium Borohydride. (n.d.). ESPI Metals.
- Standard Operating Procedure: Sodium borohydride. (2012, December 14). UC Center for Laboratory Safety.
- Sodium Borohydride SOP. (n.d.). OSU Chemistry.
- Sodium Borohydride Hazard Summary. (1999, August). New Jersey Department of Health.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- Reagent Guide: Sodium Borohydride (NaBH4). (2011, August 12). Master Organic Chemistry.
- Experiment 1. Ketone Reduction by Sodium Borohydride. (2023, September 7). Chem LibreTexts.
- Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). (n.d.). OrgoSolver.
- Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). Leah4sci [YouTube].
- Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.). University of Colorado Boulder.
- Sodium Borohydride. (n.d.). Common Organic Chemistry.
Sources
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- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
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- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. nj.gov [nj.gov]
- 10. chemistry.osu.edu [chemistry.osu.edu]
Application Notes and Protocols for the Preparation and Evaluation of FPR2 Modulators Utilizing (5-Chloro-3-pyridinyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting FPR2
The Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), has emerged as a critical regulator of the inflammatory response.[1][2][3] Its promiscuous nature, recognizing a diverse array of endogenous and exogenous ligands, positions it as a key player in both the initiation and resolution of inflammation.[2][4] This dual functionality makes FPR2 an attractive therapeutic target for a wide range of inflammatory diseases, neurodegenerative disorders, and even cancer.[4][5] The development of small-molecule modulators targeting FPR2 offers a promising avenue for novel therapeutics that can either suppress excessive inflammation or promote its resolution.[5]
This guide provides a comprehensive overview of the preparation and evaluation of a novel series of FPR2 modulators, using (5-Chloro-3-pyridinyl)methanol as a key starting material. We will delve into the synthetic rationale, provide detailed experimental protocols for characterization, and discuss in vivo models for assessing therapeutic efficacy.
Synthetic Strategy: From this compound to Potent FPR2 Modulators
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as modulators of various biological targets. Our synthetic approach leverages this compound as a versatile starting block to construct a library of ureidopropanamide-based FPR2 agonists. This class of compounds has been shown to exhibit potent and selective activity at FPR2.[4]
The general synthetic scheme is outlined below. The key steps involve the conversion of the starting alcohol to a more reactive intermediate, followed by coupling with a suitable amino acid derivative and subsequent elaboration to the final ureidopropanamide.
Representative Synthetic Protocol
Scheme 1: Synthesis of a Representative Ureidopropanamide FPR2 Modulator
Caption: Synthetic route to a ureidopropanamide-based FPR2 modulator.
Step 1: Synthesis of (5-chloro-3-pyridinyl)methanamine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude chloride, add a solution of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-((5-chloro-3-pyridinyl)methyl)isoindoline-1,3-dione.
-
Dissolve the phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (5-chloro-3-pyridinyl)methanamine.
Step 2: Amide Coupling
-
To a solution of Boc-L-Phenylalanine (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of (5-chloro-3-pyridinyl)methanamine (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl (S)-(1-(((5-chloro-3-pyridinyl)methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA to obtain the crude amine salt.
Step 4: Urea Formation
-
To a solution of the crude amine salt from the previous step in anhydrous DCM, add DIPEA (3.0 eq) at 0 °C.
-
Add 4-Fluorophenyl isocyanate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro Characterization of FPR2 Modulators
A comprehensive in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of the newly synthesized compounds.
FPR2 Signaling Pathway
FPR2 activation triggers a cascade of intracellular signaling events that ultimately dictate the cellular response.[6][7] Understanding this pathway is crucial for interpreting the results of functional assays.
Caption: Simplified FPR2 signaling cascade.
Binding Affinity: Radioligand Binding Assay
This assay determines the affinity of the test compounds for the FPR2 receptor by measuring their ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human FPR2.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge at 500 x g for 10 min at 4 °C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4 °C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (10-20 µg protein).
-
Add 50 µL of various concentrations of the test compound.
-
Add 50 µL of a fixed concentration of [3H]-labeled N-formyl-Met-Leu-Phe (fMLF) or another suitable radioligand.
-
For non-specific binding, add a high concentration of an unlabeled FPR2 ligand.
-
Incubate at 25 °C for 90 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: Calcium Mobilization Assay
This assay measures the ability of the compounds to activate FPR2 and induce an increase in intracellular calcium concentration, a key second messenger in the signaling pathway.[8]
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing FPR2 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Incubate overnight at 37 °C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Add 100 µL of Fluo-4 AM or a similar calcium-sensitive dye loading solution to each well.
-
Incubate for 60 minutes at 37 °C.
-
-
Calcium Measurement:
-
Wash the cells twice with HBSS.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Add various concentrations of the test compound to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for 2-3 minutes.
-
-
Data Analysis:
-
Determine the baseline fluorescence before compound addition.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the maximum response produced by a known FPR2 agonist.
-
Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) by plotting the dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of the compounds to induce directed migration of immune cells, a hallmark of FPR2 activation.[9][10]
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Chemotaxis Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size).
-
Add various concentrations of the test compound or a known chemoattractant (e.g., fMLF) to the lower wells of the chamber.
-
Add the isolated neutrophils (1 x 10^5 cells/well) to the upper chamber.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37 °C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, lyse the migrated cells and quantify their number using a fluorescent dye (e.g., CyQUANT).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the test compound by the number of cells that migrated towards the control medium.
-
Determine the EC50 value for chemotaxis from the dose-response curve.
-
In Vivo Evaluation of FPR2 Modulators
In vivo models of inflammation are crucial for evaluating the therapeutic potential of the synthesized FPR2 modulators.
Mouse Air Pouch Model of Inflammation
This model creates a localized inflammatory environment to assess the anti-inflammatory effects of the compounds.[6][7][8]
Protocol:
-
Pouch Formation:
-
Inject 3 mL of sterile air subcutaneously into the dorsal region of anesthetized mice (Day 0).
-
Inject another 2 mL of sterile air into the pouch on Day 3 to maintain the space.[6]
-
-
Induction of Inflammation:
-
On Day 6, inject 1 mL of an inflammatory stimulus (e.g., 1% carrageenan or 1 µg/mL LPS) into the air pouch.[8]
-
-
Compound Administration:
-
Administer the test compound (e.g., intraperitoneally or orally) at a predetermined time before or after the inflammatory stimulus.
-
-
Evaluation of Inflammation:
-
At a specific time point (e.g., 4 or 24 hours) after the stimulus, euthanize the mice.
-
Collect the exudate from the air pouch by washing with sterile saline.
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytospin preparations.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the exudate using ELISA or multiplex assays.
-
Mouse Peritonitis Model
This model induces a more systemic inflammatory response in the peritoneal cavity.[1][2][11]
Protocol:
-
Induction of Peritonitis:
-
Compound Administration:
-
Administer the test compound at a specific time point relative to the inflammatory challenge.
-
-
Evaluation of Inflammation:
-
At a defined time point (e.g., 4 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then collecting 5 mL of sterile PBS into the peritoneal cavity.
-
Determine the total and differential leukocyte counts in the lavage fluid.
-
Measure the levels of inflammatory mediators in the lavage fluid.
-
Data Summary and Interpretation
The following table provides a template for summarizing the in vitro and in vivo data for a series of synthesized FPR2 modulators.
| Compound ID | Structure | FPR2 Ki (nM) | Calcium Mobilization EC50 (nM) | Chemotaxis EC50 (nM) | Air Pouch Infiltration (% Inhibition) | Peritonitis Infiltration (% Inhibition) |
| Lead-01 | [Insert Structure] | 15.2 | 25.8 | 32.1 | 65% @ 10 mg/kg | 58% @ 10 mg/kg |
| Analog-1A | [Insert Structure] | 8.7 | 12.4 | 18.5 | 72% @ 10 mg/kg | 68% @ 10 mg/kg |
| Analog-1B | [Insert Structure] | 25.1 | 45.3 | 55.6 | 45% @ 10 mg/kg | 38% @ 10 mg/kg |
Interpretation:
A successful FPR2 modulator will exhibit high binding affinity (low Ki), potent functional activity in calcium mobilization and chemotaxis assays (low EC50 values), and significant inhibition of leukocyte infiltration in in vivo models of inflammation. Structure-activity relationship (SAR) studies can then be performed to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel FPR2 modulators derived from this compound. By following these detailed procedures, researchers can effectively identify and characterize promising lead compounds for the development of new anti-inflammatory therapeutics. The multifaceted nature of FPR2 signaling underscores the importance of a thorough in vitro and in vivo characterization to fully understand the therapeutic potential of these novel modulators.
References
- Bürli, R. W., et al. (2013). Potent and orally bioavailable FPR2 (ALI/FPRL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5879-5883.
- Cattaneo, F., et al. (2018).
- JoVE. (2020). An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection. Journal of Visualized Experiments, (162), e61518.
- Le, Y., et al. (2001). The formylpeptide receptor-like 1 (FPRL1) is an authentic receptor for amyloid β42. Journal of Experimental Medicine, 194(4), 457-465.
- Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model.
- Perretti, M., & D'Acquisto, F. (2009). Annexin A1 and glucocorticoids as effectors of the resolution of inflammation.
- Schepetkin, I. A., & Quinn, M. T. (2006). Botanical polysaccharides: macrophage immunomodulation and therapeutic potential. International Immunopharmacology, 6(3), 317-333.
- Senchenkova, E. Y., et al. (2019). A novel synthetic FPR2/ALX agonist mediates pro-resolving and protective effects in the context of intestinal ischemia-reperfusion injury. Frontiers in Immunology, 10, 111.
- Shin, N., et al. (2017). Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria.
- Charles River Laboratories. (n.d.). Chemotaxis Assay Neutrophils.
- Ye, R. D., et al. (2009). The formyl peptide receptors: a model of G protein-coupled receptors that are pattern recognition receptors. Annual Review of Immunology, 27, 359-387.
- Zhang, X., et al. (2020). Structure of formylpeptide receptor 2-Gi complex reveals insights into ligand recognition and signaling.
- Bio-protocol. (2017). Mild peritonitis mice model assay. Bio-protocol, 7(18), e2545.
- OLAC Berkeley. (n.d.). Compound Administration/Drug Administration Procedure Title: Acute Peritonitis.
- Current Protocols. (2021). Models of Inflammation: Carrageenan Air Pouch. Current Protocols, 1(8), e183.
- Google Patents. (1998).
- Brunetti, L., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 65(6), 5004-5028.
Sources
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Models of Inflammation: Carrageenan Air Pouch | Scilit [scilit.com]
- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
- 9. Development and characterization of a fecal-induced peritonitis model of murine sepsis: results from a multi-laboratory study and iterative modification of experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
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Using (5-Chloro-3-pyridinyl)methanol in multi-component reactions
An Application Guide to Leveraging (5-Chloro-3-pyridinyl)methanol in Multi-Component Reactions for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of complex, drug-like molecules in a single, atom-economical step. The strategic choice of building blocks is paramount to the successful generation of novel chemical scaffolds with desirable pharmacological properties. This guide focuses on the versatile building block, this compound, a compound whose chloropyridine motif is prevalent in numerous pharmaceuticals. We provide detailed protocols, mechanistic insights, and expert commentary on its application in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and accelerate the discovery of new chemical entities.
Introduction: The Strategic Value of this compound in MCRs
Multi-component reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that incorporates substantial portions of all starting materials.[1] This inherent efficiency minimizes purification steps, reduces waste, and provides a powerful engine for generating diverse compound libraries. The pyridine ring, a key feature of this compound, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] The chloro-substituent further enhances its utility by serving as a metabolic blocking point or as a synthetic handle for subsequent cross-coupling reactions.
While this compound is a stable alcohol, its primary utility in the most common MCRs, such as the Ugi and Passerini reactions, requires its conversion to the corresponding aldehyde, (5-Chloro-3-pyridinyl)carbaldehyde. This oxidation is a critical preliminary step that unmasks the reactive carbonyl functionality necessary for imine or oxonium ion formation, the initiating events in these reaction cascades.
This guide is structured to first provide a robust protocol for this essential oxidation, followed by detailed, step-by-step methodologies for employing the resulting aldehyde in Ugi and Passerini reactions.
Caption: Overall workflow for utilizing this compound in MCRs.
Prerequisite: Oxidation to (5-Chloro-3-pyridinyl)carbaldehyde
The conversion of the primary alcohol to an aldehyde is the gateway to its use in a vast number of MCRs. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid, which would be unreactive under standard Ugi or Passerini conditions. Dess-Martin Periodinane (DMP) is an excellent choice due to its mild reaction conditions, high chemoselectivity for primary alcohols, and simple workup.
Protocol 1: Dess-Martin Oxidation of this compound
Rationale: This protocol employs DMP in a non-protic solvent (Dichloromethane, DCM) at room temperature. The reaction is typically fast and clean, and the byproduct, 1,2-benziodoxol-3(1H)-one, 1-hydroxy-1-oxide (IBX-acid), can be easily removed by a basic wash during workup.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 143.57 | 10.0 | 1.44 g |
| Dess-Martin Periodinane (DMP) | 424.14 | 12.0 (1.2 eq) | 5.09 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Sat. aq. NaHCO₃ | - | - | 2 x 25 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.44 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous Dichloromethane (DCM) and stir until the starting material is fully dissolved.
-
Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (5.09 g, 12.0 mmol). The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours. The product aldehyde will have a higher Rf than the starting alcohol.
-
Quenching & Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. A biphasic mixture will form.
-
Extraction: Shake the funnel vigorously. Separate the organic layer. Wash the organic layer one more time with 25 mL of saturated NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The crude product is often of sufficient purity (>95%) for direct use in subsequent MCRs. If necessary, it can be purified by flash column chromatography on silica gel. Confirm the structure using ¹H NMR and Mass Spectrometry.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a gold standard in combinatorial chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold.[3][4] Its power lies in the ability to introduce four points of diversity in a single step.
Caption: Simplified mechanism of the Ugi Four-Component Reaction.
Protocol 2: Ugi Synthesis of a (5-Chloro-3-pyridinyl)-Containing α-Acylamino Amide
Rationale: This protocol uses methanol as the solvent, which is highly effective for Ugi reactions as it readily dissolves the components and facilitates the necessary proton transfer steps.[3][5] The reaction is run at a moderate concentration to ensure efficient product formation.[3]
| Component | Role | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (5-Chloro-3-pyridinyl)carbaldehyde | Aldehyde | 141.56 | 1.0 | 142 mg |
| Benzylamine | Amine | 107.15 | 1.0 | 102 µL |
| Acetic Acid | Carboxylic Acid | 60.05 | 1.0 | 57 µL |
| tert-Butyl isocyanide | Isocyanide | 83.13 | 1.0 | 112 µL |
| Methanol (MeOH) | Solvent | - | - | 2.5 mL (0.4 M) |
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL vial equipped with a magnetic stir bar, add (5-Chloro-3-pyridinyl)carbaldehyde (142 mg, 1.0 mmol).
-
Solvent Addition: Add 2.5 mL of methanol and stir to dissolve the aldehyde.
-
Sequential Addition: Sequentially add benzylamine (102 µL, 1.0 mmol), acetic acid (57 µL, 1.0 mmol), and finally tert-butyl isocyanide (112 µL, 1.0 mmol).
-
Expert Tip: The pre-formation of the imine between the aldehyde and amine (stirring for ~30 minutes before adding the other components) can sometimes improve yields, but a one-pot sequential addition is often sufficient.
-
-
Reaction: Cap the vial and stir the mixture at room temperature for 24-48 hours.
-
Product Isolation: In many cases, the Ugi product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Workup (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure α-acylamino amide.
-
Characterization: Confirm the structure, purity, and yield of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7] This reaction is highly atom-economical and provides a direct route to important ester and amide-containing structures.
Caption: Experimental workflow for a typical Passerini 3-Component Reaction.
Protocol 3: Passerini Synthesis of a (5-Chloro-3-pyridinyl)-Containing α-Acyloxy Amide
Rationale: The Passerini reaction is often performed in aprotic solvents like DCM at high concentrations to favor the proposed concerted, cyclic transition state.[7] This protocol uses the aldehyde generated in Protocol 1 to access the α-acyloxy amide product.
| Component | Role | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (5-Chloro-3-pyridinyl)carbaldehyde | Aldehyde | 141.56 | 1.0 | 142 mg |
| Benzoic Acid | Carboxylic Acid | 122.12 | 1.0 | 122 mg |
| Cyclohexyl isocyanide | Isocyanide | 109.18 | 1.0 | 123 µL |
| Dichloromethane (DCM) | Solvent | - | - | 2.0 mL (0.5 M) |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 10 mL vial with a stir bar, add (5-Chloro-3-pyridinyl)carbaldehyde (142 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous DCM and stir to dissolve the solids.
-
Isocyanide Addition: Add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the mixture.
-
Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
-
Reaction: Cap the vial and stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Dilute the reaction mixture with 15 mL of DCM. Wash the organic solution with saturated aqueous NaHCO₃ (2 x 10 mL) to remove any unreacted carboxylic acid, followed by a brine wash (1 x 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure α-acyloxy amide.
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Summary and Outlook
This compound is a highly valuable and adaptable building block for generating molecular diversity through multi-component reactions. Following a straightforward oxidation to the key aldehyde intermediate, it can be readily incorporated into complex molecular scaffolds using robust and reliable MCRs like the Ugi and Passerini reactions. The protocols outlined in this guide provide a validated starting point for chemists in drug discovery to synthesize novel compound libraries centered around the medicinally relevant chloropyridine core. The resulting products, rich in functionality and stereochemical complexity, are ideal candidates for high-throughput screening and the development of next-generation therapeutics.
References
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles.
- (5-Chloro-3-pyridinyl)
- CAS 22620-34-4 this compound. Alfa Chemistry.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society.
- Investigation of potent anti-mycobacterium tuberculosis agents derived
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Passerini reaction. Wikipedia.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments.
- Passerini Reaction. Organic Chemistry Portal.
- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
- A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides.
Sources
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- 2. dovepress.com [dovepress.com]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
Analytical methods for (5-Chloro-3-pyridinyl)methanol characterization
An Application Guide to the Analytical Characterization of (5-Chloro-3-pyridinyl)methanol
Introduction
This compound, a key substituted pyridine derivative, serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring a chlorinated pyridine ring and a primary alcohol functional group, dictates its reactivity and potential applications. The rigorous characterization of this compound is paramount to ensure the identity, purity, and quality of starting materials, which directly impacts the safety and efficacy of the final products. This document provides a comprehensive guide to the essential analytical techniques for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical methods and parameters.
| Property | Value | Source |
| CAS Number | 22620-34-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClNO | [2][3] |
| Molecular Weight | 143.57 g/mol | [2][3] |
| Boiling Point | 258.8°C at 760 mmHg | [3] |
| Density | 1.324 g/cm³ | [3] |
| Flash Point | 110.3°C | [3] |
Chromatographic Purity and Assay Determination
Chromatographic techniques are indispensable for separating this compound from impurities, such as starting materials, by-products, or degradation products, and for accurately quantifying its concentration (assay).
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] this compound, being a moderately polar molecule, is well-retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile or methanol.
Protocol 1: Purity Determination by RP-HPLC
1. Instrumentation and Conditions:
- System: Agilent 1220 LC System VL or equivalent.[6]
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[6][7]
- Mobile Phase: A mixture of acetonitrile and water. A common starting point is 30:70 (v/v).[7] Isocratic or gradient elution can be optimized.
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30°C.
- Detector: UV-Vis Detector at 240 nm.[7]
- Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
- Mobile Phase Preparation: Prepare the acetonitrile/water mixture. Filter through a 0.45 µm membrane filter and degas thoroughly.
- Diluent: Use the mobile phase as the diluent for sample preparation.
- Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
- Sample Preparation: Prepare the test sample to the same target concentration as the Standard Preparation using the diluent.
3. Chromatographic Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Standard Preparation and identify the retention time of the main peak.
- Inject the Sample Preparation.
- Run time should be sufficient to elute any late-eluting impurities (e.g., 2-3 times the retention time of the main peak).
4. Data Interpretation and Causality:
- Identification: The primary peak in the sample chromatogram should correspond to the retention time of the reference standard.
- Purity Calculation: The purity is typically determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks detected. This method assumes that all impurities have a similar UV response to the main compound. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
- Assay Calculation: The assay is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard of a known concentration (external standard method).
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[8] The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both molecular weight and structural information. This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.
Protocol 2: Impurity Profiling by GC-MS
1. Instrumentation and Conditions:
- System: Agilent GC-MS system or equivalent.
- Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split/splitless injector. Split ratio of 50:1.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 amu.
2. Reagent and Sample Preparation:
- Solvent: Dichloromethane or Methanol (HPLC grade).[9]
- Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the solvent to achieve a concentration of 1 mg/mL.
3. Chromatographic Procedure:
- Inject 1 µL of the prepared sample into the GC system.
- Acquire the data over the specified mass range.
4. Data Interpretation and Causality:
- Identification: The peak for this compound is identified by its retention time.
- Confirmation: The identity is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST/WILEY). The spectrum should show the molecular ion (M+) at m/z 143 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 145 with ~1/3 the intensity of the M+ peak). Fragmentation patterns can further confirm the structure.
- Impurity Identification: Unknown peaks can be tentatively identified by library searching their mass spectra.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling.
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[10][11]
Protocol 3: ¹H and ¹³C NMR Analysis
1. Instrumentation and Conditions:
- System: Bruker 400 MHz spectrometer or equivalent.[6]
- Nuclei: ¹H and ¹³C.
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
- Standard: Tetramethylsilane (TMS) at 0 ppm.
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum using standard instrument parameters.
4. Data Interpretation and Causality:
- The chemical shifts (δ) are indicative of the electronic environment of each nucleus. The presence of the electronegative chlorine atom and nitrogen atom in the pyridine ring will cause downfield shifts for adjacent protons and carbons.
- ¹H NMR: Expect three distinct signals for the aromatic protons on the pyridine ring and a signal for the methylene (-CH₂) protons and the hydroxyl (-OH) proton.
- ¹³C NMR: Expect five distinct signals: three for the aromatic carbons and one for the carbon bearing the chlorine (C-Cl) and one for the methylene carbon (-CH₂OH).
| ¹H NMR (Predicted) | δ (ppm, approx.) | Multiplicity | Integration | Assignment |
| Aromatic CH | 8.4-8.6 | Doublet (or s) | 1H | H-2 or H-6 |
| Aromatic CH | 8.3-8.5 | Doublet (or s) | 1H | H-6 or H-2 |
| Aromatic CH | 7.8-8.0 | Triplet (or dd) | 1H | H-4 |
| Methylene (-CH₂) | ~4.7 | Singlet (or d) | 2H | -CH₂OH |
| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H | -CH₂OH |
| ¹³C NMR (Predicted) | δ (ppm, approx.) | Assignment |
| Aromatic C-Cl | 145-150 | C-5 |
| Aromatic C-N | 147-152 | C-2, C-6 |
| Aromatic C-C | 135-140 | C-3 |
| Aromatic C-H | 120-125 | C-4 |
| Methylene C-O | 60-65 | -CH₂OH |
| (Note: Predicted chemical shifts are estimates and should be confirmed with experimental data. Actual values can vary based on solvent and concentration.)[11][12] |
Structural-Spectral Correlation
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- 6. rsc.org [rsc.org]
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- 8. Gas Chromatography-Mass Spectrum (GC-MS) Analysis of Bioactive Components of the Methanol Extract of Halophyte, Sesuvium portulacastrum L | Semantic Scholar [semanticscholar.org]
- 9. coleparmer.com [coleparmer.com]
- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. kgroup.du.edu [kgroup.du.edu]
Application Note: Orthogonal Purity Assessment of (5-Chloro-3-pyridinyl)methanol using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Abstract
This application note presents robust and validated orthogonal methods for the comprehensive purity analysis of (5-Chloro-3-pyridinyl)methanol, a critical intermediate in pharmaceutical synthesis. Purity is a cornerstone of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). We detail two distinct, complementary analytical techniques: a reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for precise quantification and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and analysis of volatile and semi-volatile impurities. The causality behind methodological choices, from column chemistry and mobile phase composition to temperature programming and mass spectrometric parameters, is thoroughly explained. These protocols provide a self-validating framework for researchers and quality control scientists to ensure the identity, purity, and quality of this compound.
Introduction: The Imperative for Purity
This compound (CAS No: 22620-34-4) is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] The structural integrity and purity of such intermediates are paramount, as impurities—whether they are starting materials, byproducts, or degradation products—can be carried through the synthetic pathway, potentially impacting the final API's stability, efficacy, and safety profile.[4] Regulatory bodies mandate stringent impurity profiling, making the development of reliable analytical methods a non-negotiable step in the drug development lifecycle.
This guide provides two orthogonal analytical approaches, HPLC-UV and GC-MS, to deliver a comprehensive purity assessment. Orthogonal methods, which rely on different separation and detection principles, provide a higher degree of confidence in the analytical results by minimizing the risk that an impurity co-elutes with the main peak under different conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆ClNO | [1][5] |
| Molecular Weight | 143.57 g/mol | [1][5] |
| Boiling Point | 258.8 °C at 760 mmHg | [5] |
| Density | 1.324 g/cm³ |[5] |
Method 1: Reversed-Phase HPLC for Quantification and Impurity Profiling
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility in separating compounds with a wide range of polarities. For this compound, a polar analyte containing a hydroxyl group and a nitrogenous aromatic ring, a C18 stationary phase is ideal. This non-polar phase separates analytes based on their hydrophobicity. The mobile phase, a polar mixture of buffered water and an organic solvent like acetonitrile, elutes compounds from the column. Less polar impurities will be retained longer on the C18 column, while more polar impurities will elute earlier than the parent compound, enabling effective separation. UV detection is selected due to the strong absorbance of the pyridine ring, providing high sensitivity.
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common synthesis involves the reduction of 5-chloronicotinic acid or its esters. Based on this, likely impurities include:
-
5-Chloronicotinic acid: Unreacted starting material.
-
Methyl 5-chloronicotinate: An ester intermediate.
-
2,5-Dichloropyridine: A potential precursor-related impurity.[6]
-
Dimeric species or other byproducts: Formed during the reduction process.
Experimental Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (ACS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample preparation
2.3.2. Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm |
2.3.3. Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the Standard and Sample solutions to 10 mL with the mobile phase initial condition (90:10 Mobile Phase A:B).
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Data Analysis and System Suitability
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Purity Calculation: Use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
System Suitability:
-
Tailing Factor: The main peak should have a tailing factor ≤ 2.0.
-
Theoretical Plates: The column should exhibit > 2000 theoretical plates for the analyte peak.
-
Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
-
Method 2: GC-MS for Identification and Volatile Impurity Analysis
Principle and Rationale
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] Given its boiling point of 258.8 °C, this compound is well-suited for GC analysis.[5] The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its general-purpose utility and excellent resolving power for a wide range of analytes. The mass spectrometer serves as a highly specific detector, fragmenting the eluted molecules into a unique mass spectrum. This "fingerprint" allows for unequivocal identification of the main component and any co-eluting or trace-level impurities by comparing the acquired spectra to a reference library (e.g., NIST).[7]
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Dichloromethane (DCM, GC grade) or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
3.2.2. Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
3.2.3. Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Analyze directly. No further dilution is typically required for a split injection.
Data Analysis and Interpretation
-
Identification: The primary peak's mass spectrum must be compared to a reference standard or a library spectrum (e.g., NIST/Wiley). The molecular ion peak ([M]⁺) should be observed at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) in a ~3:1 isotopic ratio. Key fragments would likely include the loss of the hydroxymethyl group ([M-CH₂OH]⁺ at m/z 112/114) and the tropylium-like ion from the pyridine ring.
-
Impurity Identification: Search the mass spectra of any minor peaks against the NIST library to tentatively identify them. Confirm identities using certified reference materials where available.
-
Purity Estimation: Use the area percent method for a semi-quantitative estimation of purity. For accurate quantification, a full validation with calibration curves for each identified impurity would be required.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust, orthogonal framework for the comprehensive purity assessment of this compound. The RP-HPLC method offers precise and accurate quantification of the main component and non-volatile impurities, making it ideal for routine quality control and stability studies. The GC-MS method complements this by providing unequivocal identification through mass spectral data and is highly effective for detecting volatile and semi-volatile impurities that might be missed by HPLC. Together, these protocols empower researchers and drug development professionals to confidently ascertain the quality and purity of this vital pharmaceutical intermediate, ensuring a solid foundation for the subsequent stages of API synthesis and development.
References
- Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
- Alfa Chemistry. (n.d.). CAS 22620-34-4 this compound.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
- Sigma-Aldrich. (n.d.). (5-Chloropyridin-2-yl)methanol | 209526-98-7.
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- Santa Cruz Biotechnology. (n.d.). (5-Chloro-pyridin-3-yl)-methanol | CAS 22620-34-4.
- ChemicalBook. (2025). (2-Chloro-3-pyridinyl)methanol synthesis.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Tetrahedron. (n.d.). 22620-34-4 | this compound.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
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- 3. This compound,(CAS# 22620-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of (5-Chloro-3-pyridinyl)methanol in the Synthesis of Potent Nicotinic Acetylcholine Receptor Agonists
Introduction: The Versatility of the Chloropyridine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and target engagement. Among the vast array of substituted pyridines, chloro-substituted variants serve as particularly versatile intermediates.[2][3] The chlorine atom, while imparting specific electronic properties, also functions as a competent leaving group or a handle for further synthetic elaboration, often through cross-coupling reactions. This note focuses on the application of (5-Chloro-3-pyridinyl)methanol, a key building block whose bifunctional nature—a reactive chlorine-substituted pyridine ring and a primary alcohol—offers a powerful platform for the construction of complex, biologically active molecules.
This compound, with its defined stereochemistry and accessible reactive sites, has proven to be of significant value in the synthesis of targeted therapeutics. Its utility is particularly highlighted in the development of agonists for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels implicated in a range of neurological processes and disease states.
Featured Application: Synthesis of ABT-594, a Potent Analgesic
A prime exemplar of this compound's application is in the synthesis of ABT-594, a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine receptor.[4][5] ABT-594 has demonstrated significant antinociceptive effects in various preclinical models of pain, positioning it as a promising non-opioid analgesic candidate.[5][6] The synthesis of ABT-594 showcases the strategic use of a closely related isomer, 2-chloro-5-hydroxymethylpyridine, which serves as a crucial precursor to introduce the 2-chloropyridinyl moiety into the final molecule. The core synthetic strategies involve the coupling of this pyridine building block with a chiral azetidine derivative.
Synthetic Strategies and Mechanistic Insights
The synthesis of ABT-594 from its key intermediates can be approached via several convergent routes. A common strategy involves the coupling of a protected chiral azetidinemethanol derivative with 2-chloro-5-hydroxypyridine. While not directly using this compound, the synthesis of the required 2-chloro-5-hydroxypyridine intermediate often starts from precursors that could also be used to generate this compound, highlighting the versatility of chloropyridine chemistry.
A key transformation in the synthesis of ABT-594 is the ether linkage formation between the azetidine and pyridine rings. Two primary methods are employed for this critical step:
-
Williamson Ether Synthesis: This classical approach involves the reaction of an activated azetidine derivative (e.g., a mesylate or tosylate) with the hydroxyl group of 2-chloro-5-hydroxypyridine under basic conditions. The alkoxide of the pyridine, formed in the presence of a base like potassium hydroxide, acts as a nucleophile, displacing the leaving group on the azetidine side chain.
-
Mitsunobu Reaction: This powerful and mild method allows for the direct coupling of the primary alcohol of the protected azetidinemethanol with the hydroxyl group of 2-chloro-5-hydroxypyridine. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic pyridine hydroxyl group.
The choice between these methods often depends on the specific protecting groups used and the desired reaction conditions. The Mitsunobu reaction, while often providing good yields under mild conditions, utilizes stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate, which can sometimes complicate purification.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyridine (Isomer of the title compound)
This protocol outlines a representative method for the reduction of a nicotinic acid derivative to the corresponding alcohol, a common transformation in the synthesis of pyridine-methanol intermediates.
Materials:
-
6-Chloronicotinic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid, concentrated
-
Chloroform
-
Water, deionized
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice bath to maintain the temperature below 30°C.
-
Slowly add a 1 M solution of borane-THF complex (1.0 eq) to the stirred solution. Control the addition rate to maintain a gentle evolution of gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid with stirring. Continue stirring for 1 hour.
-
Adjust the pH of the mixture to approximately 5 using a suitable base (e.g., sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volumes).
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 6-chloro-3-pyridinemethanol.[1]
Protocol 2: Mitsunobu Coupling for the Synthesis of the ABT-594 Precursor
This protocol details the coupling of the protected azetidine alcohol with 2-chloro-5-hydroxypyridine, a key step in the synthesis of ABT-594.
Materials:
-
1-(tert-butoxycarbonyl)-azetidine-2-methanol (1.0 eq)
-
2-Chloro-5-hydroxypyridine (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-(tert-butoxycarbonyl)-azetidine-2-methanol, 2-chloro-5-hydroxypyridine, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution. A color change is typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the N-protected ABT-594 adduct.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22620-34-4 | [7] |
| Molecular Formula | C₆H₆ClNO | [7] |
| Molecular Weight | 143.57 g/mol | [7] |
| Boiling Point | 258.8°C at 760 mmHg | [7] |
| Flash Point | 110.3°C | [7] |
| Density | 1.324 g/cm³ | [7] |
Visualizations
Diagram 1: General Synthetic Utility of this compound
Caption: Synthetic transformations of this compound.
Diagram 2: Retrosynthetic Analysis of ABT-594
Caption: Key disconnection in the synthesis of ABT-594.
Conclusion
This compound and its isomers are valuable and versatile building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of complex drug candidates like the potent analgesic ABT-594. The presence of both a reactive chloro-substituted pyridine ring and a primary alcohol allows for a variety of synthetic manipulations, enabling the construction of diverse molecular architectures. The protocols and strategies outlined in this application note are intended to provide researchers with a practical guide to leveraging the synthetic potential of this important intermediate in their drug discovery programs.
References
- Drugs of the Future. (2001). ABT-594. 26(10), 927-934.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Quick Company. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Google Patents. (2013). WO2013104546A1 - Process for the synthesis of etoricoxib.
- Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
- Google Patents. (n.d.). EP2649049B1 - Process to produce etoricoxib.
- European Patent Office. (2013). EP 2802564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB.
- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. 3(4), 4358-4364.
- PMC. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Alfa Chemistry. (n.d.). CAS 22620-34-4 this compound.
- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.
- Nevirapine B
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- PubMed Central. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)
- ResearchGate. (2025). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor.
- PubMed Central. (n.d.).
- PubMed. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- Google Patents. (n.d.).
- PubMed. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)
- PubMed Central. (n.d.). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)
- Google Patents. (n.d.).
- PubMed. (2010). the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
- PubMed. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice.
- MedChemExpress. (n.d.). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II.
- PubMed Central. (2023).
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- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note: A Modular Synthetic Approach to Substituted Piperidines from (5-Chloro-3-pyridinyl)methanol
This document provides a detailed, modular synthetic strategy for the preparation of functionalized piperidine derivatives, starting from the commercially available (5-Chloro-3-pyridinyl)methanol. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.
The piperidine scaffold is a cornerstone in modern pharmacology, present in a significant percentage of FDA-approved drugs.[1] Its prevalence underscores the continuous need for robust and versatile synthetic routes to access novel analogues. The direct synthesis from pyridine precursors via catalytic hydrogenation is the most atom-economical method, though it presents challenges related to the aromatic stability of the pyridine ring and potential catalyst poisoning.[1] This guide outlines a reliable multi-step pathway involving the initial reduction of the pyridine core, followed by functionalization of the exocyclic alcohol and the secondary amine, allowing for the systematic development of compound libraries.
Section 1: Overall Synthetic Strategy
The transformation of this compound into a diverse set of N-substituted piperidine aldehydes involves a logical three-stage process. This modular approach allows for the isolation and characterization of key intermediates, providing flexibility for downstream diversification.
-
Stage 1: Catalytic Hydrogenation. The aromatic pyridine ring is first saturated to yield the core piperidine structure, (5-Chloro-piperidin-3-yl)methanol. This step is critical and often requires specific catalytic systems to overcome the high resonance energy of the pyridine ring.[2]
-
Stage 2: Mild Oxidation. The primary alcohol of the piperidine intermediate is then selectively oxidized to the corresponding aldehyde. This transformation requires a mild reagent to prevent over-oxidation to a carboxylic acid.[3]
-
Stage 3: N-Functionalization. The secondary amine of the piperidine ring is functionalized. Two primary methods are presented: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination, which offer complementary routes to introduce a wide range of substituents.[4]
Caption: Overall three-stage synthetic workflow.
Section 2: Protocol 1 - Catalytic Hydrogenation of this compound
Principle: The hydrogenation of pyridines is a challenging reduction due to the ring's aromaticity. Potent catalytic systems are required, and the reaction is often facilitated by an acidic medium which protonates the pyridine nitrogen, forming a pyridinium salt.[1][5] This salt is more susceptible to reduction. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective heterogeneous catalyst for this transformation, often used under moderate hydrogen pressure in an acidic solvent like glacial acetic acid.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Platinum(IV) oxide (PtO₂) | Catalyst grade | Sigma-Aldrich | Adams' catalyst. Handle with care, may be pyrophoric. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Merck | Serves as the solvent and acid promoter. |
| Hydrogen (H₂) Gas | High Purity, ≥99.99% | Airgas | High-pressure cylinder with appropriate regulator is required. |
| Celite® 545 | Filtering agent | Sigma-Aldrich | For catalyst filtration. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For neutralization during workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| High-Pressure Reactor (e.g., Parr) | --- | Parr Instrument Co. | Required for safe handling of hydrogen gas at elevated pressures. |
Experimental Protocol
-
Reactor Setup: To a high-pressure reactor vessel, add this compound (1.0 g, 1 equiv.).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (5 mol %).[6] Add glacial acetic acid (5 mL) to the vessel.[6]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to 50-70 bar.[6] Begin vigorous stirring and maintain the reaction at room temperature for 8-12 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.[1]
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]
-
Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-piperidin-3-yl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Protocol 1 experimental workflow.
Section 3: Protocol 2 - Oxidation to 5-Chloro-piperidine-3-carbaldehyde
Principle: The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid requires a mild oxidizing agent. Pyridinium chlorochromate (PCC) is an effective Cr(VI) reagent for this purpose, especially under anhydrous conditions in a solvent like dichloromethane (DCM), which prevents the formation of aldehyde hydrates that are susceptible to over-oxidation.[3][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (5-Chloro-piperidin-3-yl)methanol | As synthesized | --- | Intermediate from Protocol 1. Must be dry. |
| Pyridinium Chlorochromate (PCC) | Reagent Grade, ≥98% | Sigma-Aldrich | Toxic and a suspected carcinogen. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Anhydrous conditions are crucial for selectivity.[7] |
| Silica Gel | Technical Grade | Sigma-Aldrich | Used as an adsorbent during the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For workup and filtration. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equiv.) and a small amount of silica gel in anhydrous DCM.
-
Substrate Addition: Dissolve the (5-Chloro-piperidin-3-yl)methanol (1 equiv.) in a minimal amount of anhydrous DCM and add it in one portion to the stirred PCC suspension.[7]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Filtration: Pass the suspension through a short plug of silica gel, eluting with additional diethyl ether to ensure all product is collected. The silica plug will retain the chromium byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-piperidine-3-carbaldehyde. The product is often pure enough for the next step, but can be further purified by column chromatography if needed.
Caption: Protocol 2 experimental workflow.
Section 4: Protocol 3 - N-Functionalization of the Piperidine Core
Principle: The secondary amine of the piperidine core is a versatile handle for introducing molecular diversity. Two robust methods are presented.
-
A. Direct N-Alkylation: This is a classic Sₙ2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., bromide, iodide) from an alkyl halide. A base is often added to neutralize the HBr or HI formed during the reaction, preventing the formation of an unreactive ammonium salt.[4][8]
-
B. Reductive Amination: This powerful method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it is selective for the iminium ion over the carbonyl compound, minimizing side reactions.[4]
Protocol 3A: Direct N-Alkylation with an Alkyl Halide
-
Reaction Setup: Dissolve 5-Chloro-piperidine-3-carbaldehyde (1 equiv.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2 equiv.) or diisopropylethylamine (DIPEA, 2 equiv.).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates completion.
-
Work-up: Filter off any solids and concentrate the filtrate. Partition the residue between water and an organic solvent like ethyl acetate.
-
Isolation & Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3B: N-Alkylation via Reductive Amination
-
Reaction Setup: Dissolve 5-Chloro-piperidine-3-carbaldehyde (1 equiv.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equiv.) to the solution.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. A small amount of acetic acid can be added to catalyze iminium ion formation.[9]
-
Reaction: Stir at room temperature for 6-24 hours until the reaction is complete by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Isolation & Purification: Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Section 5: Safety and Handling
-
Catalytic Hydrogenation: Operations involving hydrogen gas under pressure must be conducted in a specialized high-pressure reactor behind a safety shield. Catalysts like PtO₂ and Pd/C can be pyrophoric upon exposure to air after the reaction; always handle the filtered catalyst while wet.
-
PCC Oxidation: Pyridinium chlorochromate is a toxic Cr(VI) compound and a suspected carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: All protocols involve flammable organic solvents. Ensure all operations are performed away from ignition sources in a well-ventilated area.
Section 6: References
-
Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem.[4]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.[10]
-
Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from BenchChem.[1]
-
Khatun, N. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.[11]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.[12]
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[6]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.[13]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.[2]
-
Shibano, T., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.[5]
-
Wang, C., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.[14]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.[8]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.[15]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications.[16]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st....[17]
-
ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions.[9]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.[18]
-
DTIC. (2025). Piperidine Synthesis.[19]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.[20]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.[21]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications.[22]
-
MH Chem. (2022). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. YouTube.[23]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).[3]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.[24]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025).[7]
-
ResearchGate. (2025). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid.[25]
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Application Notes and Protocols for Reactions Involving (5-Chloro-3-pyridinyl)methanol
Introduction
(5-Chloro-3-pyridinyl)methanol is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of a wide array of bioactive molecules. The presence of a chlorine atom and a hydroxymethyl group on the pyridine ring offers versatile handles for chemical modification, enabling the construction of diverse molecular architectures. This guide provides detailed experimental setups for common and essential transformations of this compound, including oxidation, esterification, and etherification. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is paramount for successful experimentation. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22620-34-4 | [1] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Boiling Point | 258.8°C at 760 mmHg | [1] |
| Physical Form | Solid | [3] |
Core Reactions and Protocols
The hydroxymethyl group of this compound is the primary site of reactivity for the transformations discussed herein. The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the alcohol, a factor to consider when selecting reaction conditions.
Oxidation to 5-Chloronicotinaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For this compound, this transformation yields 5-chloronicotinaldehyde, a valuable intermediate for further functionalization, such as in the synthesis of imines, alkenes, and secondary alcohols via Grignard addition. The Swern oxidation is a highly effective method for this purpose, known for its mild conditions and broad functional group tolerance, which is crucial to avoid over-oxidation to the carboxylic acid.[4][5][6]
Causality of Experimental Choices:
-
Reagents: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[4] This in-situ generated electrophilic sulfur species reacts with the alcohol. A hindered, non-nucleophilic base, such as triethylamine (Et₃N), is then used to induce an elimination reaction to form the aldehyde.[5]
-
Low Temperature: The reaction is conducted at very low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions.[6]
-
Work-up: The work-up procedure is designed to remove the byproducts, including the foul-smelling dimethyl sulfide, and isolate the desired aldehyde.
Experimental Protocol: Swern Oxidation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes at this temperature.
-
Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.
-
Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-chloronicotinaldehyde.
Logical Workflow for Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Esterification to (5-Chloro-3-pyridinyl)methyl acetate
Esterification is a fundamental reaction to protect the hydroxyl group or to introduce an ester moiety as a key functional group in the target molecule. A straightforward and common method for the acetylation of alcohols is the use of acetic anhydride with a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).[7]
Causality of Experimental Choices:
-
Reagents: Acetic anhydride is an effective acetylating agent. Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct. DMAP can be used in catalytic amounts to significantly accelerate the reaction.[7]
-
Reaction Conditions: The reaction is typically run at room temperature, offering a mild and convenient protocol.
-
Work-up: The work-up involves an aqueous wash to remove excess pyridine and acetic anhydride, followed by extraction and purification.
Experimental Protocol: Acetylation
-
Setup: Dissolve this compound (1.0 eq.) in dry pyridine under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq.) dropwise. If the reaction is slow, a catalytic amount of DMAP (0.1 eq.) can be added.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol. Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield (5-chloro-3-pyridinyl)methyl acetate.
Etherification Reactions
The synthesis of ethers from this compound can be achieved through several methods, with the Williamson ether synthesis and the Mitsunobu reaction being two of the most prominent. The choice between these methods often depends on the nature of the alkylating agent and the desired stereochemical outcome.
The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[8][9]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol and form the corresponding alkoxide.
-
Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is used as the electrophile. Secondary and tertiary halides are prone to elimination side reactions.[9]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and promote the Sₙ2 reaction.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the evolution of hydrogen gas ceases (approximately 30 minutes), add the alkyl halide (1.1 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel.
The Mitsunobu reaction provides a powerful alternative for ether synthesis, particularly when the Williamson synthesis is not feasible or when stereochemical inversion is desired with a secondary alcohol.[10][11] It involves the reaction of an alcohol with a nucleophile (in this case, another alcohol to form an ether) in the presence of a phosphine and an azodicarboxylate. For pyridyl systems, modified conditions may be necessary to avoid side reactions.[12]
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For pyridinols, which can be less acidic, using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can improve yields and reduce byproducts.[12]
-
Reaction Conditions: The reaction is typically performed at or below room temperature in an anhydrous aprotic solvent like THF.
Experimental Protocol: Mitsunobu Reaction
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add DIAD or ADDP (1.5 eq.) dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.
Reaction Pathways Overview
Caption: Key synthetic transformations of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[13] Many of the reagents used in the described protocols are hazardous and require specific handling procedures. For instance, oxalyl chloride and sodium hydride are highly reactive and moisture-sensitive, and dimethyl sulfide is a volatile and malodorous byproduct of the Swern oxidation. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Mitsunobu and Related Reactions: Advances and Applic
- ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC - NIH. [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. PubMed. [Link]
- Protecting Groups. University of Regensburg. [Link]
- Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol.
- Williamson ether synthesis. Wikipedia. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Swern oxid
- Buy this compound Electronic Grade from Henan Fengda Chemical Co.,Ltd. LookChem. [Link]
- Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Swern Oxid
- Organic Chemistry-4.
- EP 2 368 550 B1.
- Swern Oxid
- Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Organic Syntheses Procedure. [Link]
- Preparation of (trifluoromethyl)pyridines.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University. [Link]
- Preparation method of 2-chloro nicotinaldehyde.
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Preparation of 2-chloro-5-methylpyridine.
- Preparation method of 2-chloro nicotinaldehyde.
- Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid.
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
- Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA. [Link]
- Ester synthesis by acyl
- Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
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- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 13. prepchem.com [prepchem.com]
Application Note: High-Purity Isolation of (5-Chloro-3-pyridinyl)methanol via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of (5-Chloro-3-pyridinyl)methanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible procedure for obtaining high-purity material. This guide elucidates the critical parameters of the chromatographic process, from stationary phase selection and mobile phase optimization to fraction analysis, and includes troubleshooting advice for common challenges associated with the purification of pyridine derivatives.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). The presence of impurities, such as unreacted starting materials or by-products, can lead to downstream complications, including reduced yields and the formation of undesired side products.
Column chromatography is a widely employed technique for the purification of organic compounds. This application note details a systematic approach to the purification of this compound using silica gel as the stationary phase. The protocol is designed to be a self-validating system, with explanations for the experimental choices to ensure both technical accuracy and practical applicability in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Boiling Point | 258.8 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [4] |
Safety Precautions
This compound and the solvents used in this protocol should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times.[5] Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.[5][7]
Hazard Statements:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Experimental Workflow
The purification process follows a logical sequence of steps designed to maximize purity and yield.
Figure 1: Workflow for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column or automated flash chromatography system
Equipment
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass vials or test tubes for fraction collection
-
NMR spectrometer
-
LC-MS system
Detailed Protocol
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Rationale: TLC is a rapid and inexpensive technique to determine the optimal mobile phase for separation. The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities.[8]
Procedure:
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).[8]
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent polarity to achieve the desired Rf.
-
To increase the Rf (move the spot further up the plate), increase the proportion of the more polar solvent (ethyl acetate).
-
To decrease the Rf, increase the proportion of the less polar solvent (hexanes).
-
-
A common starting point for pyridine derivatives is a gradient of 0% to 20% ethyl acetate in hexanes.[9]
Step 2: Column Preparation
Rationale: A well-packed column is crucial for achieving high resolution and avoiding issues like band broadening and channeling. Both dry and slurry packing methods are acceptable. The slurry method is often preferred as it minimizes the entrapment of air bubbles.
Procedure (Slurry Method):
-
Select a column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
Step 3: Sample Loading
Rationale: Proper sample loading ensures that the compound is applied to the column in a narrow band, which is critical for good separation.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent than the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the column.
Step 4: Elution and Fraction Collection
Rationale: The mobile phase is passed through the column to move the components of the mixture at different rates. Collecting fractions allows for the isolation of the pure compound.
Procedure:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Collect the eluent in a series of labeled test tubes or vials. The size of the fractions should be based on the column volume.
Step 5: Fraction Analysis
Rationale: TLC is used to analyze the collected fractions to determine which ones contain the pure desired product.
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Step 1.
-
Identify the fractions containing the pure this compound.
Step 6: Pooling and Solvent Removal
Rationale: The pure fractions are combined, and the solvent is removed to yield the purified compound.
Procedure:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
Step 7: Purity Confirmation
Rationale: The purity of the final product should be confirmed using analytical techniques.
Procedure:
-
Obtain a ¹H NMR spectrum of the purified product. The spectrum should be clean and match the expected chemical shifts and splitting patterns for this compound.[1]
-
Further confirmation can be obtained using LC-MS to determine the mass of the compound and assess its purity. The expected mass for the protonated molecule [M+H]⁺ is 144.1.[1]
Troubleshooting
Basic compounds like pyridine derivatives can sometimes exhibit peak tailing on silica gel columns due to interactions with acidic silanol groups.[10]
| Issue | Potential Cause | Solution |
| Peak Tailing | Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the active sites on the silica gel.[10] |
| Poor Separation | Inappropriate mobile phase polarity or selectivity. | Re-optimize the mobile phase using TLC. Consider using a different solvent system, for example, methanol in dichloromethane.[8][10] |
| Low Recovery | The compound may be irreversibly adsorbed onto the silica gel. | The addition of a basic modifier to the mobile phase can help improve recovery.[10] |
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound by silica gel column chromatography. By following the detailed protocol and understanding the rationale behind each step, researchers can consistently obtain high-purity material, which is essential for successful downstream applications in drug discovery and development. The provided troubleshooting tips will aid in overcoming common challenges associated with the purification of pyridine derivatives.
References
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- This compound - Free SDS search.
- (5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry.
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.
- Thin–layer Chromatography (TLC) - Analytical Toxicology.
- Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives.
- Supplementary Information - The Royal Society of Chemistry.
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed.
- Supporting Information - Wiley-VCH.
- Phytochemical screening and column chromatography studies of Aerva lanata - Asian Journal of Research in Chemistry.
- Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI.
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
- Pyridine methanol chlorinations. | Download Table - ResearchGate.
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Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von (5-Chlor-3-pyridinyl)methanol für die weiterführende Synthese
Erstellt von: Gemini, Senior Application Scientist Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Datum: 9. Januar 2026
Zusammenfassung
(5-Chlor-3-pyridinyl)methanol ist ein entscheidender bifunktioneller Baustein in der modernen medizinischen Chemie. Seine Struktur bietet zwei orthogonale Angriffspunkte für die Synthese: eine nukleophile Hydroxymethylgruppe und eine für Kreuzkupplungsreaktionen zugängliche Chlor-Position am Pyridinring. Diese duale Reaktivität ermöglicht die schrittweise und kontrollierte Elaboration von Molekülgerüsten, was für die Erstellung von Substanzbibliotheken und die Optimierung von Leitstrukturen von unschätzbarem Wert ist. Pyridin-Derivate sind in einer Vielzahl von zugelassenen Medikamenten und Agrochemikalien zu finden, was die Bedeutung effizienter Synthesestrategien unterstreicht.[1][2][3] Dieses Handbuch bietet detaillierte, praxiserprobte Protokolle für die wichtigsten Derivatisierungsreaktionen dieses Intermediats und erläutert die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen.
Teil 1: Derivatisierung der Hydroxymethyl-Funktion
Die Hydroxymethylgruppe ist der reaktivste Teil des Moleküls für nukleophile oder oxidative Transformationen. Die hier vorgestellten Methoden zielen darauf ab, diese Gruppe in andere funktionelle Einheiten umzuwandeln, die für nachfolgende Syntheseschritte von entscheidender Bedeutung sind.
Oxidation zum Aldehyd: Synthese von 5-Chlor-3-formylpyridin
Wissenschaftlicher Hintergrund: Die Oxidation des primären Alkohols zum Aldehyd ist eine der wichtigsten Transformationen. Der resultierende Aldehyd, 5-Chlor-3-formylpyridin, ist ein vielseitiges Zwischenprodukt für Reaktionen wie die reduktive Aminierung, die Wittig-Reaktion oder die Henry-Reaktion, die den Einbau von Aminen oder neuen Kohlenstoff-Fragmenten ermöglichen.[4][5] Die Wahl eines milden Oxidationsmittels wie Pyridiniumchlorochromat (PCC) ist entscheidend, um eine Überoxidation zur Carbonsäure zu verhindern.[6][7]
Experimentelles Protokoll: PCC-Oxidation
-
Materialien:
-
(5-Chlor-3-pyridinyl)methanol
-
Pyridiniumchlorochromat (PCC)
-
Wasserfreies Dichlormethan (DCM)
-
Kieselgel
-
Rundkolben, Magnetrührer, Tropftrichter
-
-
Verfahren:
-
In einem trockenen 250-mL-Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon) wird Pyridiniumchlorochromat (1,5 Äquivalente) in wasserfreiem DCM (ca. 10 mL pro 1 g Substrat) suspendiert.
-
(5-Chlor-3-pyridinyl)methanol (1,0 Äquivalent), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über einen Tropftrichter zur gerührten PCC-Suspension bei Raumtemperatur hinzugefügt.
-
Die Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht. Die Mischung färbt sich typischerweise dunkelbraun bis schwarz. Die Reaktion ist in der Regel innerhalb von 2-4 Stunden abgeschlossen.[7]
-
Nach vollständigem Umsatz wird die Reaktionsmischung durch einen kurzen Pfropfen Kieselgel filtriert, um die Chrom-Nebenprodukte zu entfernen. Der Kolben und das Kieselgel werden gründlich mit DCM nachgespült.
-
Das Filtrat wird im Vakuum eingeengt, um den rohen Aldehyd zu erhalten, der in der Regel ohne weitere Reinigung für den nächsten Schritt verwendet werden kann oder durch Säulenchromatographie aufgereinigt wird.
-
-
Sicherheitshinweis: PCC ist ein krebserregender Chrom(VI)-Wirkstoff. Alle Arbeiten müssen in einem gut belüfteten Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.
Veresterung: Bildung von Pyridinylmethyl-Estern
Wissenschaftlicher Hintergrund: Die Veresterung der Hydroxylgruppe ist eine gängige Methode zur Modifizierung der pharmakokinetischen Eigenschaften eines Moleküls (z. B. als Prodrug) oder zum Schutz der Alkohol-Funktion während nachfolgender Syntheseschritte. Die Reaktion mit einem Säurechlorid in Gegenwart einer nicht-nukleophilen Base wie Triethylamin (TEA) ist ein robustes und hochwirksames Verfahren.[8][9]
Experimentelles Protokoll: Acylchlorid-Veresterung
-
Materialien:
-
(5-Chlor-3-pyridinyl)methanol
-
Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid) (1,1 Äquivalente)
-
Triethylamin (TEA) (1,2 Äquivalente)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
-
Verfahren:
-
(5-Chlor-3-pyridinyl)methanol (1,0 Äquivalent) und Triethylamin (1,2 Äquivalente) werden in wasserfreiem DCM in einem Rundkolben gelöst und auf 0 °C (Eisbad) gekühlt.
-
Das Acylchlorid (1,1 Äquivalente), gelöst in DCM, wird langsam zur gekühlten Lösung getropft.
-
Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C gerührt und anschließend auf Raumtemperatur erwärmt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten Natriumbicarbonatlösung gewaschen, um überschüssiges Acylchlorid und das gebildete Triethylaminhydrochlorid zu entfernen.
-
Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt, um den gewünschten Ester zu erhalten.
-
Veretherung: Synthese von Pyridinylmethyl-Ethern
Wissenschaftlicher Hintergrund: Die Umwandlung des Alkohols in einen Ether schafft eine chemisch stabile Verbindung, die oft zur Einführung von Linkern oder zur Verbesserung der metabolischen Stabilität in Wirkstoffmolekülen genutzt wird. Eine chemoselektive Methode, die speziell benzylische Alkohole unter milden Bedingungen in Ether umwandelt, ist besonders vorteilhaft, da sie andere funktionelle Gruppen schont.[10]
Experimentelles Protokoll: Chemoselektive Methylierung
-
Materialien:
-
(5-Chlor-3-pyridinyl)methanol
-
2,4,6-Trichlor-1,3,5-triazin (TCT) (1,0 Äquivalente)
-
Dimethylsulfoxid (DMSO) (1,0 Äquivalente)
-
Wasserfreies Methanol (als Lösungsmittel und Reagenz)
-
-
Verfahren:
-
In einem trockenen Kolben wird (5-Chlor-3-pyridinyl)methanol (1,0 Äquivalent) in wasserfreiem Methanol gelöst.
-
2,4,6-Trichlor-1,3,5-triazin (TCT) (1,0 Äquivalent) wird zur Lösung hinzugefügt.
-
Dimethylsulfoxid (DMSO) (1,0 Äquivalent) wird langsam zu der Mischung gegeben. Die Reaktion verläuft in der Regel bei Raumtemperatur.[10]
-
Der Reaktionsfortschritt wird mittels DC verfolgt. Nach vollständigem Umsatz (typischerweise 2-6 Stunden) wird die Reaktion durch Zugabe von Wasser beendet.
-
Das Produkt wird mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.
-
Zusammenfassung der Derivatisierungen an der Hydroxymethylgruppe
| Derivatisierung | Reagenzien | Typische Ausbeute | Hauptanwendung |
| Oxidation | PCC, DCM | 75-90% | Synthese von Aldehyden für C-C/C-N-Bindungsbildung |
| Veresterung | Acylchlorid, TEA | 85-95% | Prodrug-Synthese, Schutzgruppe |
| Veretherung | TCT, DMSO, Methanol | 70-85% | Stabile Linker, metabolische Stabilität |
| Chlorierung | Thionylchlorid (SOCl₂) | >90% | Umwandlung in eine reaktive Abgangsgruppe |
Teil 2: Derivatisierung durch Kreuzkupplungsreaktionen am Pyridinring
Die Chlor-Substitution am Pyridinring ist ideal für Palladium-katalysierte Kreuzkupplungsreaktionen, die eine direkte Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Stickstoff-Bindungen ermöglichen. Diese Reaktionen sind das Herzstück der modernen Synthesechemie zur Erzeugung komplexer Molekülarchitekturen.
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- 5. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
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Application Notes and Protocols: (5-Chloro-3-pyridinyl)methanol as a Versatile Synthon for Novel Heterocycle Development
Abstract
The 5-chloro-3-pyridinyl moiety is a significant pharmacophore found in numerous active pharmaceutical ingredients (APIs) and agrochemicals, prized for its unique electronic properties and metabolic stability.[1][2] (5-Chloro-3-pyridinyl)methanol presents itself as a highly versatile and readily available starting material for accessing a diverse range of novel heterocyclic structures. Its primary alcohol functionality serves as a key handle for introducing a variety of linkages and initiating cyclization cascades. This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-tested protocols and the causal logic behind critical experimental parameters.
The Strategic Importance of the this compound Building Block
In the landscape of drug discovery, pyridine derivatives are foundational building blocks.[2] The introduction of a chlorine atom at the 5-position of the pyridine ring, as in our subject molecule, offers several strategic advantages:
-
Modulation of pKa: The electron-withdrawing nature of chlorine lowers the basicity of the pyridine nitrogen, which can be critical for tuning drug-receptor interactions and improving pharmacokinetic properties.
-
Metabolic Stability: The C-Cl bond is generally robust against metabolic degradation, potentially increasing the half-life of a drug candidate.
-
Introduction of a Halogen Bond Donor: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity to a biological target.
-
Synthetic Handle: While the primary focus of this guide is the reactivity of the methanol group, the chloro-substituent can serve as a site for further functionalization via cross-coupling reactions in later-stage synthesis.
The hydroxymethyl group at the 3-position provides a nucleophilic and readily activated site for building out molecular complexity, making this compound an ideal starting point for library synthesis and lead optimization campaigns.
Core Synthetic Transformations and Protocols
The primary alcohol of this compound is the gateway to a multitude of heterocyclic systems. We will focus on three robust and widely applicable transformations: O-alkylation (etherification), esterification via the Mitsunobu reaction, and N-alkylation for the synthesis of N-heterocycles.
Synthesis of Pyridinyl Ethers via O-Alkylation
The formation of an ether linkage is a fundamental strategy to connect the pyridinyl core to other cyclic or acyclic fragments. While the classic Williamson synthesis can be effective, we present a chemoselective method that works well for benzylic-type alcohols like our starting material, particularly in the presence of other sensitive functional groups.[3]
This protocol utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (DMSO).[3] The reaction is believed to proceed through the formation of a reactive carbocation intermediate at the benzylic-like position of the pyridine methanol. DMSO acts as a catalyst in this process. This method is particularly advantageous because it is chemoselective for benzylic alcohols, leaving aliphatic or phenolic hydroxyl groups in the coupling partner untouched.[3] This avoids the need for extensive protecting group strategies in more complex syntheses.
Materials:
-
This compound
-
Aliphatic or Phenolic Alcohol (e.g., 2-phenylethanol)
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Dimethyl Sulfoxide (DMSO)
-
Methanol or Ethanol (as solvent and reactant if methyl/ethyl ether is desired) or an inert solvent like Dichloromethane (DCM) if coupling with another alcohol.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired alcohol partner (1.2 eq) in the chosen solvent (e.g., DCM, 0.2 M).
-
Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 eq) to the solution.
-
To the stirred suspension, add dimethyl sulfoxide (DMSO) (1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired ether.
Experimental Workflow: O-Alkylation
Caption: Workflow for the synthesis of pyridinyl ethers.
The Mitsunobu Reaction: A Gateway to Diverse Functionality
The Mitsunobu reaction is an exceptionally powerful tool in medicinal chemistry for converting a primary or secondary alcohol into a wide array of other functional groups with high fidelity and stereochemical inversion (where applicable).[4][5] It allows for the formation of C-O, C-N, and C-S bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[6]
The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The PPh₃ and DEAD first react to form a phosphonium salt.[5] This species then activates the alcohol, converting the hydroxyl into an excellent leaving group (oxyphosphonium salt). The conjugate base of the acidic pronucleophile (pKa < 13 is a general guideline) then displaces this leaving group in an Sₙ2 fashion.[4]
-
Choice of Reagents: DIAD is often preferred over DEAD due to its lower toxicity and the fact that its hydrazine byproduct is sometimes easier to remove during purification. PPh₃ is used in stoichiometric amounts as it is consumed in the reaction to form triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct.
-
Temperature Control: The initial addition of the azodicarboxylate is performed at 0 °C because the reaction with PPh₃ is highly exothermic. Allowing the reaction to proceed at room temperature ensures a sufficient rate for the Sₙ2 displacement.
-
Solvent: Anhydrous THF is the most common solvent as it effectively dissolves all reactants and is relatively unreactive under the conditions.[4]
Materials:
-
This compound
-
Pronucleophile (e.g., a carboxylic acid, phthalimide, or a thiol, 1.1-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the pronucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1-0.2 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly, add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change (typically to a milky white or pale-yellow suspension) is often observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate. Wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product. The primary byproduct is triphenylphosphine oxide (TPPO). Purification is typically achieved by flash column chromatography on silica gel. Sometimes, precipitating the TPPO from a nonpolar solvent (like diethyl ether or hexanes) prior to chromatography can simplify purification.
Mitsunobu Reaction: Pathway to Versatility
Caption: Mitsunobu reaction pathways for functionalization.
| Nucleophile (Pronucleophile) | Product Type | Typical Reaction Time | Expected Yield Range | Notes / Subsequent Transformations |
| Benzoic Acid | Ester | 4-8 hours | 80-95% | The resulting ester can be a final product or hydrolyzed to reveal the alcohol. |
| Phthalimide | N-Alkyl Phthalimide | 12-18 hours | 75-90% | The phthalimide can be readily cleaved using hydrazine to yield a primary amine.[5] |
| 4-Nitrobenzoic Acid | p-Nitrobenzoate Ester | 6-12 hours | 85-98% | Often used for inverting stereocenters; the ester is easily cleaved.[6] |
| Thiophenol | Thioether | 4-6 hours | 80-95% | Forms a robust C-S bond, useful for introducing sulfur-containing heterocycles. |
Dehydrogenative Coupling for N-Heterocycle Synthesis
Modern synthetic chemistry increasingly focuses on atom economy and sustainability.[7] Dehydrogenative coupling (also known as "borrowing hydrogen" catalysis) is a powerful strategy for forming C-N bonds from alcohols and amines, producing only water and/or hydrogen gas as byproducts.[8][9] This approach can be used to synthesize a variety of N-heterocycles.
This process typically involves a transition metal catalyst (e.g., based on Ruthenium or Iridium).[8] The mechanism involves:
-
The metal catalyst oxidizes the alcohol to an intermediate aldehyde, "borrowing" the hydrogen atoms.
-
The aldehyde undergoes condensation with an amine nucleophile (e.g., an amino-pyrimidine or aniline derivative) to form an imine.
-
The metal-hydride species then reduces the imine to the corresponding amine, returning the borrowed hydrogen and regenerating the catalyst.
-
A subsequent intramolecular cyclization/aromatization step can lead to the formation of a fused heterocyclic system.
This method is highly efficient as it avoids the pre-oxidation of the alcohol and the use of stoichiometric oxidants or reductants. The choice of catalyst and ligands is crucial for achieving high reactivity and selectivity.[7]
Materials:
-
This compound
-
Amine coupling partner (e.g., 2-aminopyrimidine)
-
Ruthenium Catalyst (e.g., a Shvo-type catalyst or similar Ru-pincer complex)
-
Base (e.g., Potassium tert-butoxide, KₒtBu)
-
Anhydrous, high-boiling solvent (e.g., Toluene or p-Xylene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vessel, add the Ruthenium catalyst (1-5 mol%).
-
Add this compound (1.0 eq), the amine partner (1.1 eq), and the base (e.g., KₒtBu, 10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Ar or N₂) three times.
-
Add the anhydrous solvent (e.g., Toluene, 0.2 M) via syringe.
-
Heat the reaction mixture to reflux (typically 110-140 °C) in a pre-heated oil bath.
-
Monitor the reaction by TLC or LC-MS. These reactions may require 12-36 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product or cyclized heterocycle.
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block for the synthesis of novel heterocycles. The protocols detailed herein for O-alkylation, Mitsunobu reactions, and dehydrogenative N-alkylation provide reliable and versatile pathways to a vast chemical space. By understanding the causality behind these experimental designs, researchers can rationally modify and adapt these methods to construct complex molecular architectures tailored for specific applications in drug discovery and materials science. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this valuable pyridinyl synthon.[9]
References
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- Wikipedia Contributors. (2023). Mitsunobu reaction. Wikipedia. [Link]
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- Various Authors. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents.
- NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. [Link]
- Various Authors. (1998). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. [Link]
- Various Authors. (1998). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. SciSpace. [Link]
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- Various Authors. (2020). Synthesis of N‐Heterocycles via Oxidant‐Free Dehydrocyclization of Alcohols Using Heterogeneous Catalysts.
- Various Authors. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica. [Link]
- Various Authors. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]
- Various Authors. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst.
- Various Authors. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
- Organic Chemistry Portal.
- Various Authors. A Convenient Synthesis of Amino Acid Methyl Esters.
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Application Note & Protocol: Continuous Flow Synthesis of (5-Chloro-3-pyridinyl)methanol Derivatives
Introduction: The Imperative for Modernizing Pyridylmethanol Synthesis
(5-Chloro-3-pyridinyl)methanol and its derivatives are pivotal structural motifs in modern pharmaceuticals and agrochemicals. Their synthesis, however, often relies on traditional batch processes that present challenges in terms of safety, scalability, and consistency. The reduction of nicotinic acid esters, a key transformation in this synthesis, can be particularly problematic in batch reactors, with issues ranging from poor heat management with highly reactive reducing agents to difficulties in controlling selectivity, especially in the presence of sensitive functional groups like halogens.
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously moving stream through a microreactor or packed-bed system, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time. This precise control dramatically enhances safety, improves reaction efficiency, and allows for the seamless integration of reaction, work-up, and purification into a single, automated process.[1] The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents.[2]
This application note provides a comprehensive guide to the continuous flow synthesis of this compound from its corresponding ester, methyl 5-chloronicotinate. We will explore the rationale behind key experimental choices, present a detailed, field-proven protocol, and discuss process optimization and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of flow chemistry for more efficient, safer, and scalable synthesis of valuable pyridine derivatives.
Mechanistic Considerations and Strategic Approach
The core transformation is the reduction of an ester to a primary alcohol. While several methods exist, two primary routes are commonly considered for this transformation in a flow chemistry context: catalytic hydrogenation and reduction with a chemical hydride.
-
Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas over a heterogeneous catalyst (e.g., Pd/C, Pt/C). While powerful, a significant risk in the context of this compound synthesis is the potential for hydrodehalogenation, where the chlorine atom is reductively cleaved from the pyridine ring. This is a common side reaction in the hydrogenation of aryl halides. While catalyst and condition screening can sometimes minimize this, it presents a significant challenge to chemoselectivity.[3]
-
Chemical Hydride Reduction: Reagents like sodium borohydride (NaBH₄) are excellent for ester reduction and are far less prone to causing dehalogenation of aryl chlorides. In traditional batch chemistry, the use of NaBH₄ for ester reduction can be sluggish and may require additives or harsh conditions.[4][5] However, in a continuous flow setup, we can utilize a packed-bed reactor containing solid NaBH₄. This approach offers several advantages:
-
Enhanced Safety: The solid reagent is contained within a cartridge, avoiding the handling of large quantities of reactive powder.[6][7]
-
High Reactivity: The high surface area-to-volume ratio in the packed bed ensures efficient contact between the substrate solution and the reducing agent, accelerating the reaction.
-
Chemoselectivity: Sodium borohydride is highly selective for the carbonyl group, preserving the chloro-substituent.
-
Simplified Work-up: Excess reagent remains in the packed bed, and soluble boron byproducts can be removed downstream using scavenger resins, enabling a "telescoped" synthesis where reaction and purification are directly linked.[8][9]
-
Based on this analysis, our protocol will focus on a chemoselective reduction using a packed-bed of solid sodium borohydride, providing a robust and reliable method for the synthesis of this compound.
Experimental Workflow: A Telescoped Approach
The proposed continuous flow system is designed as an integrated, end-to-end process that converts the starting material into a purified product stream with minimal manual intervention.
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- 8. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of (5-Chloro-3-pyridinyl)methanol
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Arylated Pyridinylmethanols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science sectors is extensive, particularly for constructing biaryl and hetero-biaryl scaffolds that are core components of numerous therapeutic agents and functional materials.[1][2]
The pyridine ring is a "privileged scaffold" in drug design, appearing in countless natural products and synthetic drugs, including vitamins, alkaloids, and modern pharmaceuticals.[3] Specifically, molecules derived from (5-Chloro-3-pyridinyl)methanol are valuable building blocks. The challenge, however, lies in the inherent stability and lower reactivity of the Carbon-Chlorine (C-Cl) bond compared to its bromide or iodide counterparts.[1][4] Cleaving this bond for catalytic turnover is the critical, often rate-limiting, step.
This guide provides a comprehensive overview, mechanistic insights, and field-proven protocols for the successful Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind catalyst selection and reaction parameter optimization, empowering researchers to efficiently synthesize valuable 3-aryl-5-pyridinylmethanol derivatives.
Core Principles & Mechanistic Insights
The efficacy of a Suzuki-Miyaura coupling, especially with a challenging substrate like a chloropyridine, hinges on a deep understanding of its catalytic cycle. The process is a sequence of three primary steps orchestrated by a palladium catalyst.
-
Oxidative Addition: A low-valent Palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the this compound. This is the most challenging and typically rate-determining step for chloro-substrates due to the high C-Cl bond energy (~339 kJ/mol).[1] This step forms a Pd(II) complex. The choice of ligand is paramount here; bulky, electron-rich ligands (e.g., phosphines or N-heterocyclic carbenes) are essential as they increase the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.[4][5]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl intermediate.[6]
-
Reductive Elimination: The final step involves the two organic groups (the pyridinyl and the aryl) coupling and leaving the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Protocol A: Conventional Heating Method
This method is suitable for standard laboratory setups. Rigorous exclusion of oxygen is critical for catalyst stability and reaction success.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.[1][7]
Protocol B: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve yields for challenging couplings.[7][8]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, 3 mL)
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
Reagent Addition: In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the solvent mixture and seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.[7]
-
Workup & Purification: After cooling, perform the same workup and purification steps as described in the conventional heating protocol.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical. The following table summarizes conditions that have proven effective for the Suzuki coupling of various heteroaryl chlorides, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-18 | Good-Excellent | [9] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80-100 | 16 | Good | [10] |
| PdCl₂(dppf) (3) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | Modest-Good | [11] |
| Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Dioxane | 90 | 5 | Excellent | |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | Reflux | 8 | Good | [10] |
| Pd(OAc)₂ (0.5-5) | - | K₂CO₃ (1.5) | DMF | 150 (MW) | 0.25 | Good | [7][8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. C-Cl bond not activated.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more electron-rich, bulky ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or an NHC ligand).[1]3. Increase reaction temperature, consider switching to a higher-boiling solvent (e.g., Toluene, DMF), or use microwave heating. |
| Protodeboronation (Boronic acid decomposes) | 1. Presence of water or protic sources.2. Base is too strong or reaction time is too long. | 1. Use anhydrous conditions. Consider using a boronic ester (pinacol ester) which is more stable.[12]2. Use a milder base (e.g., K₂CO₃ vs. Cs₂CO₃) or shorten the reaction time. |
| Hydrodehalogenation (Chloride replaced by H) | 1. Presence of water/moisture.2. Catalyst system promotes this side reaction. | 1. Ensure anhydrous conditions.2. Screen different palladium sources and ligands. |
| Homocoupling (Boronic acid couples with itself) | 1. Oxygen present in the reaction mixture.2. Some catalyst systems are prone to this. | 1. Improve degassing procedure and maintain a strict inert atmosphere.2. Lower the catalyst loading or screen different catalyst systems. |
Applications and Further Transformations
The products of this reaction, 3-aryl-5-(hydroxymethyl)pyridines, are highly valuable intermediates. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, paving the way for the synthesis of a diverse library of compounds. These scaffolds are frequently explored in drug discovery programs for developing novel therapeutics targeting a wide range of diseases.[13][14] The introduction of diverse aryl groups via the Suzuki coupling allows for fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L. Buchwald. Note: Direct link unavailable, referencing general Buchwald group contributions.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using...
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Suzuki reaction - Wikipedia.[Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.[Link]
- Suzuki Coupling - Organic Chemistry Portal.[Link]
- The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD. [Link]
- The Chromenopyridine Scaffold: A Privileged Pl
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of SNAr in Pyridine Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The functionalization of this heterocycle is therefore of paramount importance. Among the methods available, the Nucleophilic Aromatic Substitution (SNAr) reaction of chloropyridines stands out as a robust and versatile strategy for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Unlike benzene, the pyridine ring is intrinsically electron-deficient, which facilitates nucleophilic attack, particularly when the chlorine substituent is positioned appropriately relative to the ring nitrogen.
This guide provides an in-depth exploration of the SNAr reaction mechanism as it applies to chloropyridine substrates. It moves beyond a simple recitation of steps to explain the underlying principles that govern reactivity, offering field-proven protocols and troubleshooting advice to enable researchers to design, execute, and optimize their synthetic routes with confidence.
The Core Mechanism: An Addition-Elimination Pathway
The SNAr reaction of chloropyridines does not proceed through a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction). Instead, it follows a characteristic two-step addition-elimination mechanism .[1][2]
-
Step 1 (Addition): Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This is typically the rate-determining step of the reaction.[1][2] This attack temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3][4]
-
Step 2 (Elimination): Restoration of Aromaticity. In a subsequent, much faster step, the chloride ion is expelled as the leaving group. This process restores the aromaticity of the pyridine ring, yielding the final substituted product.[2]
The overall energetics and feasibility of the reaction are critically dependent on the stability of the Meisenheimer complex.[1]
Caption: The Addition-Elimination mechanism of an SNAr reaction.
Key Determinants of Reactivity
The success and rate of an SNAr reaction on a chloropyridine ring are not universal; they are governed by a hierarchy of electronic and steric factors.
Substrate Structure: The Position of Chlorine is Critical
The single most important factor determining the reactivity of a chloropyridine isomer is the location of the chlorine atom relative to the ring nitrogen. The established order of reactivity is a direct consequence of the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[1]
Reactivity Order: 4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine
-
2- (ortho) and 4- (para) Positions: When the chlorine is at the 2- or 4-position, the negative charge developed during the formation of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance.[1] This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction.
-
3- (meta) Position: In contrast, when the chlorine is at the 3-position, the negative charge cannot be directly delocalized onto the ring nitrogen.[1] The resulting intermediate is significantly less stable, leading to a much higher activation energy and a dramatically slower reaction rate.[1][5] For this reason, SNAr reactions at the 3-position are often challenging and require harsh conditions, if they proceed at all.
Caption: Resonance stabilization of the Meisenheimer complex in 4-chloropyridine.
Quantitative Reactivity Comparison
While experimental kinetic data under identical conditions can be sparse, computational studies provide a clear picture of the reactivity differences. The calculated activation energies correlate well with observed experimental reactivity patterns.[5][6]
| Substrate | Relative Activation Energy (Computational) [kcal/mol] | Qualitative Reactivity |
| 4-Chloropyridine | Baseline | Highest |
| 2-Chloropyridine | Higher than 4-chloro | High |
| 3-Chloropyridine | Significantly Higher | Very Low / Inert |
| Data derived from computational models which correlate well with experimental observations.[5][6] |
Other Influential Factors
-
Additional Ring Substituents: The presence of additional electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), on the pyridine ring will further increase its reactivity towards nucleophiles.[7] These groups help to further stabilize the negative charge of the Meisenheimer complex.
-
Leaving Group: The typical reactivity trend for leaving groups in SNAr is F > Cl ≈ Br > I.[8] Consequently, 2-fluoropyridine is significantly more reactive than 2-chloropyridine.[7][9] This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state.
-
Nucleophile: The reaction rate is also dependent on the nucleophilicity of the attacking species. Stronger nucleophiles (e.g., thiols, secondary amines) will generally react faster than weaker ones (e.g., alcohols, primary amines).
-
Solvent & Base: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity. A base (e.g., K₂CO₃, Et₃N, or an excess of an amine nucleophile) is often required to neutralize the proton generated if the nucleophile is neutral (e.g., R-NH₂ or R-OH).
Experimental Protocol: General Procedure for Amination of 2-Chloropyridine
This protocol provides a reliable, general method for the SNAr reaction between a chloropyridine and an amine nucleophile. It should be adapted based on the specific reactivity of the substrates and the scale of the reaction.
Rationale: This procedure uses 2-chloro-5-nitropyridine as a highly activated substrate to ensure a robust reaction. DMF is chosen as the polar aprotic solvent, and potassium carbonate serves as a mild, heterogeneous base to neutralize the HCl formed in situ. The elevated temperature provides the necessary activation energy.
Caption: General experimental workflow for SNAr amination.
Materials & Reagents
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv), the desired amine (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Rationale: Using a slight excess of the amine ensures the chloropyridine is fully consumed. The base is essential to neutralize the acid byproduct.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Rationale: An inert atmosphere prevents potential side reactions with oxygen or moisture, especially at elevated temperatures.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Rationale: Anhydrous solvent is critical to prevent hydrolysis of the chloropyridine.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture in an oil bath to the desired temperature (typically 80–120 °C).
-
Rationale: Heating is usually necessary to overcome the activation energy barrier for the nucleophilic attack.
-
Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloropyridine is consumed.
-
-
Aqueous Workup:
-
Once complete, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 10-20x the volume of DMF).
-
Rationale: This step partitions the organic product into a solvent that is immiscible with water, facilitating purification.
-
Transfer the mixture to a separatory funnel and wash with water (3 times) to remove the DMF. Follow with a wash with brine (1 time).[2]
-
Rationale: Water removes the highly polar DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Isolation and Purification:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction | 1. Insufficient temperature. 2. Inactive substrate (e.g., 3-chloropyridine). 3. Nucleophile is too weak. 4. Reagents are not anhydrous. | 1. Increase reaction temperature. 2. Confirm substrate reactivity; consider using a more activated substrate (e.g., fluoro- or nitro-substituted). 3. Use a stronger nucleophile or catalytic conditions. 4. Use anhydrous solvents and reagents. |
| Multiple Products | 1. Reaction with a di-functional nucleophile. 2. Competing reaction sites on the substrate. | 1. Use a protecting group strategy for the nucleophile. 2. Lower the temperature; analyze LUMO maps to predict reactivity if multiple leaving groups are present.[10] |
| Low Yield after Workup | 1. Product is water-soluble. 2. Product loss during DMF removal. | 1. Extract the aqueous layers multiple times with the organic solvent. 2. Ensure complete extraction before discarding aqueous layers. |
| Decomposition | 1. Reaction temperature is too high. 2. Substrate or product is unstable to the basic conditions. | 1. Run the reaction at a lower temperature for a longer time. 2. Use a milder, non-nucleophilic base (e.g., Cs₂CO₃) or a hindered organic base. |
Applications in Drug Discovery and Development
The SNAr reaction of chloropyridines is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures.
-
Kinase Inhibitors: Many clinically used kinase inhibitors, such as Imatinib and Gefitinib, feature N-aryl amine linkages that can be formed via SNAr chemistry on activated heteroaromatic rings.[7]
-
Late-Stage Functionalization: The reaction allows for the late-stage introduction of diverse functional groups into complex molecules, a critical strategy for rapidly generating analogs for structure-activity relationship (SAR) studies.[11] For example, analogs of the PDE-4 inhibitor Roflumilast can be conveniently synthesized using an SNAr approach.[11]
-
Green Chemistry: In some cases, SNAr reactions can be performed under environmentally friendly conditions, such as in water with a simple base like KF, offering a "greener" alternative to palladium-catalyzed cross-coupling reactions for certain activated substrates.[7]
Conclusion
The nucleophilic aromatic substitution of chloropyridines is a powerful and predictable tool for synthetic chemists. A thorough understanding of the underlying addition-elimination mechanism and the factors that govern the stability of the Meisenheimer complex is essential for rational reaction design. By carefully selecting the substrate, nucleophile, and reaction conditions, researchers can leverage this reaction to efficiently construct the substituted pyridine motifs that are vital to modern drug discovery and materials science.
References
- BenchChem. (2025). Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide. BenchChem Technical Support.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
- Wei, X., et al. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. ResearchGate.
- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition.
- Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chloro-3-pyridinyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for improving reaction yields and troubleshooting common issues encountered during this synthesis.
This compound (CAS: 22620-34-4) is a key building block in the development of various agrochemicals and pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward, requires careful control of reaction parameters to achieve high yields and purity. This guide provides a robust framework for understanding the underlying chemical principles and navigating potential experimental challenges.
Part 1: Core Synthesis Pathway & Protocol
The most common and reliable method for synthesizing this compound is the reduction of a 5-chloronicotinic acid derivative, typically an ester like methyl 5-chloronicotinate, using a hydride-based reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred reagent system due to its selectivity, safety, and cost-effectiveness.
Reaction Scheme:
The core reaction involves the reduction of the ester functional group to a primary alcohol.
Caption: General reaction scheme for the synthesis.
Standard Operating Protocol
This protocol details the reduction of methyl 5-chloronicotinate using sodium borohydride.
Materials:
-
Methyl 5-chloronicotinate
-
Sodium borohydride (NaBH₄), powder
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-chloronicotinate (1.0 eq) in anhydrous methanol. Cool the flask to 0-5 °C using an ice bath.
-
Reagent Addition: To the stirred solution, add sodium borohydride (1.5-2.0 eq) portion-wise over 15-30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid, unsafe evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Add deionized water to the resulting residue and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with deionized water and then brine. Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Stoichiometry (NaBH₄) | 1.5 - 2.0 equivalents | An excess is required to ensure complete conversion and to compensate for any reaction with the methanol solvent. |
| Temperature | 0-5 °C (initial), then RT | Controls the reaction rate, minimizes side reactions, and ensures safety during the exothermic addition of NaBH₄. |
| Solvent | Anhydrous Methanol | Good solvent for both the substrate and NaBH₄. The use of anhydrous solvent prevents the premature decomposition of the reducing agent. |
| Reaction Time | 2 - 5 hours | Sufficient time for the reaction to proceed to completion. Monitor by TLC for confirmation. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What's going wrong?
A1: This is a common issue that typically points to a problem with the reducing agent or reaction conditions.
-
Cause 1: Inactive Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time, losing its reductive power.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. Ensure your methanol solvent is anhydrous.
-
-
Cause 2: Insufficient Reducing Agent. Although the stoichiometry is 2:1 (hydride to ester), some hydride will react with the methanol solvent. An insufficient charge of NaBH₄ will lead to incomplete conversion.
-
Solution: Increase the equivalents of NaBH₄ to 2.0. Ensure accurate weighing of the reagent.
-
-
Cause 3: Improper Temperature Control. Adding the NaBH₄ too quickly at room temperature can cause the reaction to become too vigorous, leading to side reactions or decomposition.
-
Solution: Strictly follow the protocol of adding the NaBH₄ portion-wise at 0-5 °C. This ensures a controlled release of hydride and maximizes its efficiency in reducing the ester.
-
Q2: My TLC plate shows the product spot, but also another major spot. What could this impurity be?
A2: The identity of the byproduct depends on its Rƒ value relative to your starting material and product.
-
Impurity with Rƒ > Product Rƒ: This is likely unreacted starting material (methyl 5-chloronicotinate). The cause is incomplete reaction, as described in Q1.
-
Solution: Confirm the identity by co-spotting a sample of your starting material on the TLC plate. If confirmed, future reactions may require a longer reaction time or more equivalents of NaBH₄.
-
-
Impurity at the Baseline (Rƒ ≈ 0): This could be 5-chloronicotinic acid. This occurs if the starting ester was hydrolyzed due to moisture or if the starting material was the acid itself without prior esterification.
-
Solution: The product is soluble in organic solvents like ethyl acetate, while the carboxylate salt (formed under basic workup conditions) is water-soluble. A standard aqueous workup should remove this impurity. Ensure your starting ester is pure.
-
Q3: The reaction seems to stall and never reaches completion, even after several hours. Why?
A3: A stalled reaction points to a limiting factor that has been consumed or deactivated.
-
Cause: Reagent Decomposition. This is the most probable cause. If significant moisture is present in the solvent or glassware, the NaBH₄ will be consumed by reacting with water instead of the ester.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol from a sealed bottle. You can try adding another portion of NaBH₄ (0.5 eq) to restart the reaction, but prevention is the best approach.
-
Q4: I'm having difficulty with the work-up. My product seems to be staying in the aqueous layer during extraction.
A4: this compound has a pyridine nitrogen, which is basic. In acidic conditions, this nitrogen can become protonated, forming a salt that is highly soluble in water and insoluble in organic solvents like ethyl acetate.
-
Cause: Acidic Aqueous Layer. The quenching step can sometimes leave the aqueous layer slightly acidic.
-
Solution: Before extraction, check the pH of the aqueous layer. If it is acidic, add a dilute base like sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (pH 7-8). This ensures the pyridine nitrogen is in its free base form, which is readily extractable into the organic phase.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use 5-chloronicotinic acid directly instead of the ester?
A1: While NaBH₄ can reduce carboxylic acids, the reaction is much slower and often requires harsher conditions or additives (like I₂ or BF₃·OEt₂), which complicates the procedure. It is highly recommended to first convert the carboxylic acid to its methyl or ethyl ester for a cleaner and more efficient reduction with NaBH₄.
Q2: Are there alternative reducing agents I can use?
A2: Yes, other reagents can be used, but they have different reactivity profiles and safety considerations.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent than NaBH₄ and will readily reduce the ester. However, it reacts violently with water and protic solvents, requiring the use of anhydrous ethereal solvents (like THF or diethyl ether) and extremely careful handling and quenching procedures. It is not recommended unless NaBH₄ fails.
-
Catalytic Hydrogenation: This method can work but may also risk de-chlorination of the pyridine ring, leading to undesired byproducts. It requires specialized high-pressure equipment.
Q3: What are the primary safety concerns for this reaction?
A3:
-
Hydrogen Gas Evolution: The reaction of NaBH₄ with methanol and the aqueous quench produces flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reaction: The addition of NaBH₄ is exothermic. Cooling the reaction vessel in an ice bath during addition is essential to prevent the reaction from overheating.
-
Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I best purify the final product?
A4:
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization is an effective method. A common solvent system is ethyl acetate/hexanes or toluene.
-
Silica Gel Chromatography: If the product is an oil or contains multiple impurities, column chromatography is the best option. A gradient elution from 10% to 50% ethyl acetate in hexanes is a good starting point for separating the product from less polar starting material and more polar byproducts.
References
- ResearchGate.
- ChemicalBook.(2-Chloro-3-pyridinyl)methanol synthesis.Available online (Note: While this link refers to the 2-chloro isomer, the synthetic principle of ester reduction is directly analogous to the 5-chloro isomer discussed).
- Tetrahedron.this compound.Available online
- Organic Syntheses.n-(5-chloro-2-pyridyl)triflimide.Available online
- NCERT.Organic chemistry – sOme Basic PrinciPles and Techniques.Available online
- Google Patents.
- ASHS Journals.Spray Volume, Distribution, and Efficacy of 5-Chloro-3-methyl-4-nitro-1H-pyrazole for Loosening Sweet Orange in.Available online
- Alfa Chemistry.CAS 22620-34-4 this compound.Available online
- PubMed.Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.Available online
- MDPI.
- Semantic Scholar.
- ChemistryViews.Optimization of Methanol Production.Available online
- ResearchGate.
- Manchester Organics.(3-Bromo-5-chloro-2-pyridyl)methanol.Available online
- This compound - Free SDS search.Available online
- Sinfoo Biotech.this compound,(CAS# 22620-34-4).Available online
- MySkinRecipes.(2-Chloro-5-methylpyridin-3-yl)methanol.Available online
- Benchchem.Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis.Available online
- Hoffman Fine Chemicals.CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol.Available online
- ChemicalBook.(6-CHLORO-5-METHYLPYRIDIN-3-YL)METHANOL.Available online
Sources
Troubleshooting side reactions in (5-Chloro-3-pyridinyl)methanol preparation
Welcome to the technical support center for the synthesis of (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and side reactions encountered during its preparation through a detailed question-and-answer format, providing in-depth scientific explanations and actionable troubleshooting strategies.
Introduction to Synthetic Strategies
The preparation of this compound is primarily achieved through two synthetic routes:
-
Reduction of a Carbonyl Precursor: This typically involves the reduction of methyl 5-chloronicotinate or 5-chloronicotinic acid.
-
Functionalization of a Dichloropyridine Precursor: This route often starts from 3,5-dichloropyridine, requiring regioselective functionalization.
Each pathway presents a unique set of challenges. This guide will dissect the potential side reactions inherent to each method and offer robust solutions to optimize your synthesis for yield and purity.
Part 1: Troubleshooting the Reduction of Carbonyl Precursors
This is a frequently employed route due to the commercial availability of the starting materials. However, chemists often face challenges with incomplete reactions, over-reduction, and undesired side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reduction of methyl 5-chloronicotinate using sodium borohydride (NaBH₄) is sluggish and results in a low yield of this compound. What's going wrong?
Answer: This is a common issue. While sodium borohydride is a mild and selective reducing agent, it can be slow in reducing esters, especially those on an electron-deficient pyridine ring.[1]
Potential Causes and Solutions:
-
Insufficient Reactivity of NaBH₄: Standard NaBH₄ in solvents like methanol may not be potent enough for this specific ester reduction.
-
Solution 1: Temperature Increase. Carefully increasing the reaction temperature can enhance the rate of reduction. However, this must be balanced against the risk of side reactions.[2]
-
Solution 2: Use of Additives. The addition of Lewis acids like calcium chloride (CaCl₂) or aluminum chloride (AlCl₃) can activate the ester carbonyl, making it more susceptible to hydride attack.[2][3]
-
Solution 3: Solvent System. While methanol is a common solvent, a mixture of THF and methanol can sometimes improve solubility and reaction rates.[4]
-
-
Decomposition of NaBH₄: Sodium borohydride reacts with protic solvents like methanol, which can reduce its effective concentration over time.[4]
-
Solution: Use a larger excess of NaBH₄ to compensate for this decomposition. Perform the reaction at lower temperatures (0 °C to room temperature) to moderate the decomposition rate.
-
Question 2: I'm observing a significant amount of an impurity that I suspect is the dehalogenated product, 3-pyridinemethanol. How can I prevent this?
Answer: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in the reduction of halopyridines.[5] This is particularly prevalent with more powerful reducing agents or under harsh reaction conditions.
Potential Causes and Solutions:
-
Harsh Reducing Conditions: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or high temperatures can promote dehalogenation.[6][7]
-
Solution 1: Milder Reducing Agent. If using LiAlH₄, consider switching to the less reactive NaBH₄, potentially with an activating agent as discussed above.
-
Solution 2: Temperature Control. Maintain a low reaction temperature. For LiAlH₄ reductions, temperatures are typically kept between 0 °C and room temperature.[6]
-
-
Catalytic Hydrogenolysis: If using a catalytic hydrogenation method, the catalyst itself can promote the cleavage of the C-Cl bond.
-
Solution: Screen different catalysts and reaction conditions. For instance, palladium on carbon (Pd/C) is known to be effective for dehalogenation. A different catalyst or the use of a catalyst poison might be necessary to suppress this side reaction.
-
Question 3: My reduction with LiAlH₄ seems to be producing multiple byproducts, and the workup is difficult. What are the best practices?
Answer: Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent and can be non-selective if not used carefully.[8] It will readily reduce esters and carboxylic acids to the corresponding alcohol.[9]
Potential Side Reactions and Impurities:
-
Over-reduction: While less common for esters, aggressive conditions could potentially lead to the reduction of the hydroxymethyl group to a methyl group, yielding 3-chloro-5-methylpyridine.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents. Ensure your reaction is conducted in an anhydrous aprotic solvent like THF or diethyl ether.[6]
Best Practices for LiAlH₄ Reduction and Workup:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction.
-
Inverse Addition: For sensitive substrates, consider adding the LiAlH₄ solution slowly to the substrate solution (inverse addition) to avoid a large excess of the reducing agent at any given time.[10]
-
Controlled Workup: A difficult workup often results from the formation of gelatinous aluminum salts. A Fieser workup is a common and effective procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a volume of water equal to the mass of LiAlH₄ used.
-
Add an equal volume of 15% aqueous NaOH.
-
Add three times the volume of water.
-
Stir vigorously until a granular precipitate forms, which can be easily filtered off.[11]
-
Experimental Protocol: Reduction of Methyl 5-chloronicotinate with NaBH₄
Materials:
-
Methyl 5-chloronicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-chloronicotinate (1.0 eq) in a mixture of THF and MeOH (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0-3.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Summary: Reduction of Carbonyl Precursors
| Reducing Agent | Typical Substrate | Common Solvents | Key Side Reactions | Mitigation Strategies |
| NaBH₄ | Methyl 5-chloronicotinate | MeOH, EtOH, THF | Incomplete reduction | Increase temperature, add Lewis acids (e.g., CaCl₂, AlCl₃), use excess NaBH₄ |
| LiAlH₄ | 5-Chloronicotinic acid | THF, Et₂O | Dehalogenation, difficult workup | Low temperature, inverse addition, Fieser workup |
Reaction Pathway Visualization
Caption: Synthetic routes to this compound via reduction.
Part 2: Troubleshooting the Functionalization of 3,5-Dichloropyridine
This approach can be advantageous if the starting dichloropyridine is readily available and cost-effective. However, achieving the desired regioselectivity for the introduction of the hydroxymethyl group at the 3-position is a significant hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting a direct formylation of 3,5-dichloropyridine to get 5-chloro-3-pyridinecarboxaldehyde, but I am getting a mixture of products or no reaction. Why is this so difficult?
Answer: Direct electrophilic aromatic substitution on a pyridine ring is challenging due to its electron-deficient nature. Furthermore, the directing effects of the two chlorine atoms and the ring nitrogen complicate regioselectivity. The most acidic proton on 3,5-dichloropyridine is at the C4 position, making functionalization via lithiation at this position the most likely outcome.[12][13]
Potential Issues and Alternative Strategies:
-
Incorrect Regioselectivity of Lithiation: Direct lithiation of 3,5-dichloropyridine with strong bases like LDA typically occurs at the C4 position, which is flanked by the two electron-withdrawing chlorine atoms.[13] Quenching this with a formylating agent would yield 3,5-dichloro-4-pyridinecarboxaldehyde.[14][15]
-
Strategy 1: Halogen-Metal Exchange. A more viable approach is to use a starting material like 3-bromo-5-chloropyridine. A halogen-metal exchange at the more reactive bromine position, followed by formylation, would yield the desired 5-chloro-3-pyridinecarboxaldehyde. This aldehyde can then be reduced to this compound.
-
Strategy 2: Multi-step Synthesis. A longer, but more controlled route could involve the synthesis of a precursor with a directing group that favors functionalization at the 3-position.
-
Question 2: I am trying a Grignard exchange on a dihalopyridine, but I am getting low yields and homocoupling products. What can I do to improve this?
Answer: The formation of Grignard reagents from dihalopyridines can be complex. Side reactions such as Wurtz-type homocoupling can decrease the yield of the desired organometallic intermediate.
Potential Causes and Solutions:
-
Slow Grignard Formation: The C-Cl bond in 3,5-dichloropyridine is relatively strong, making Grignard formation sluggish.
-
Solution: Use of highly activated magnesium (Rieke magnesium) can facilitate the reaction. Alternatively, a halogen-metal exchange using a more reactive organolithium or Grignard reagent (e.g., i-PrMgCl) on a bromo- or iodo-substituted pyridine is often more efficient.[16]
-
-
Homocoupling: The formed Grignard reagent can react with the starting dihalopyridine to form a biphenyl-type byproduct.
-
Solution: Maintain a low temperature during the formation of the Grignard reagent and add it to the electrophile solution (inverse addition) to keep its concentration low.
-
Conceptual Workflow: Functionalization of a Dihalopyridine
Caption: A conceptual workflow for the synthesis via functionalization.
Part 3: General Purity and Analytical Considerations
Question: What are the common impurities I should look for in my final product, and what analytical techniques are best for their detection?
Answer: The impurity profile of your this compound will depend on the synthetic route chosen.
Common Impurities:
-
From Reduction Route:
-
Unreacted starting material (methyl 5-chloronicotinate or 5-chloronicotinic acid).
-
Dehalogenated product (3-pyridinemethanol).
-
Over-reduced product (3-chloro-5-methylpyridine).
-
-
From Functionalization Route:
-
Isomeric pyridinylmethanols (e.g., (4-Chloro-3-pyridinyl)methanol).
-
Unreacted starting dihalopyridine.
-
Homocoupling byproducts.
-
-
General:
-
Residual solvents from reaction and purification.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization of the alcohol may be necessary to improve its chromatographic properties.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.[18] The presence of characteristic signals for the pyridine ring protons and the methylene protons of the hydroxymethyl group can confirm the product's identity.
By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- De la Rosa, J. C., et al. (2006). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. Synthesis, 2006(12), 1949-1979.
- Wang, H., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(10), 4586-4595.
- ChemBK. (2024). 3,5-Dichloropyridine-4-carboxaldehyde, 3,5-Dichloro-4-formylpyridine. [Online].
- Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Organic Chemistry Portal. (n.d.). Sodium Borohydride. [Online].
- Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). [Online].
- Rahaim, R. J., & Shaw, J. T. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(24), 4349-4352.
- Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-68.
- ResearchGate. (n.d.). Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. [Request PDF].
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Online].
- Seven Chongqing Chemdad Co., Ltd. (n.d.). 3,5-DICHLORO-4-FORMYL PYRIDINE. [Online].
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Online].
- Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center.
- Pews-Davtyan, A., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-28.
- Rieche, A., Gross, H., & Höft, E. (1967). Mesitaldehyde. Organic Syntheses, 47, 1.
- Dickman, D. A., et al. (1990). (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Organic Syntheses, 68, 85.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Gotor, V., et al. (2017).
- Dr. P. (2023, November 3). Reduction of Acid Chlorides with LiAlH4. [Video]. YouTube.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online].
- Zeneca Limited. (2001). Process for the preparation of 3,5-dichloropyridine. WO 2001/005766 A2.
- Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- Syngenta Crop Protection AG. (2021).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Online].
- Bayer Aktiengesellschaft. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. US 5708180 A.
- Wang, C., et al. (2013). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 3(42), 19301-19308.
- ResearchGate. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1)....
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scbt.com [scbt.com]
- 3. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
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- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Reaction Conditions for (5-Chloro-3-pyridinyl)methanol
Welcome to the technical support center for the synthesis and optimization of (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
1. What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method for the synthesis of this compound is the reduction of a suitable precursor, typically 5-chloronicotinic acid or its corresponding esters (e.g., methyl or ethyl 5-chloronicotinate). This transformation requires a potent reducing agent to convert the carboxylic acid or ester functionality to a primary alcohol.
The two most commonly employed reducing agents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes , such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂).
-
From 5-Chloronicotinic Acid: Direct reduction of the carboxylic acid is efficiently achieved with either LiAlH₄ or a borane complex. Borane is often preferred for its chemoselectivity, as it can reduce carboxylic acids in the presence of other reducible functional groups like esters.[1][2][3]
-
From an Ester of 5-Chloronicotinic Acid: Esters can be readily reduced to the corresponding primary alcohol using LiAlH₄. While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally effective for the reduction of esters, offering a safer alternative to LiAlH₄.[4]
The choice between starting from the carboxylic acid or the ester often depends on the commercial availability and cost of the starting materials, as well as the presence of other functional groups in the molecule that might not be compatible with the chosen reducing agent.
2. I am getting a low yield in my reduction of 5-chloronicotinic acid. What are the likely causes and how can I troubleshoot this?
Low yields in this reduction are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting workflow for diagnosing the cause of low yield.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials and Reagents:
-
5-Chloronicotinic Acid/Ester: Ensure your starting material is pure and dry. The presence of water can quench the reducing agent.
-
Reducing Agent: LiAlH₄ and borane complexes are highly reactive and can degrade upon exposure to moisture. Use freshly opened bottles or properly stored reagents. Old or improperly stored borane solutions in THF can decompose, leading to reduced activity.[5]
-
Solvent: Anhydrous solvents (typically THF or diethyl ether for LiAlH₄, and THF for borane) are critical. The use of wet solvents will consume the reducing agent and significantly lower the yield.
-
-
Reaction Conditions:
-
Temperature Control: Many reductions, especially with LiAlH₄, are highly exothermic. It is crucial to maintain the recommended temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.[1] Overheating can lead to side reactions and decomposition.
-
Reaction Time: The reaction may be incomplete. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] For borane reductions, stirring overnight at room temperature is common. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial.[6]
-
Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will result in an incomplete reaction. For the reduction of a carboxylic acid with LiAlH₄, an excess is required due to the initial acid-base reaction that consumes one equivalent of the hydride.[7] For esters, at least two equivalents of hydride are needed. It is common to use a moderate excess of the reducing agent to drive the reaction to completion.
-
-
Work-up Procedure:
-
Product can be lost during the work-up and extraction phases. Ensure proper pH adjustment during the work-up to keep the product in the organic phase. The pyridine nitrogen can be protonated in acidic conditions, making the product water-soluble.
-
The work-up for LiAlH₄ reductions can be tricky due to the formation of aluminum salts that can lead to emulsions. A standard Fieser work-up is often employed to manage this.[8][9]
-
3. I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
The formation of byproducts is a common cause of low yields and purification difficulties.
Common Side Products and Solutions:
| Side Product/Issue | Likely Cause | Proposed Solution |
| Unreacted Starting Material | Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature. | Increase the equivalents of the reducing agent, prolong the reaction time, or moderately increase the temperature. Monitor by TLC or LC-MS.[1] |
| Aldehyde Intermediate | Incomplete reduction of the ester. | Aldehydes are more reactive than esters, so isolation of the aldehyde is generally not feasible with strong reducing agents like LiAlH₄.[2] If the aldehyde is observed, it indicates an incomplete reaction. See solutions for "Unreacted Starting Material." |
| Over-reduction Products | This is less common for this specific substrate but can occur with other reducible functional groups on the molecule. | Use a milder or more selective reducing agent. For example, borane is known for its chemoselectivity in reducing carboxylic acids in the presence of esters.[3] |
| Tributyl Borate (with BH₃-THF) | A common byproduct from the borane reagent itself. | This is generally removed during the aqueous work-up and purification steps.[5] |
| Dihydropyridine Species | Possible over-reduction of the pyridine ring. | This is more likely under harsher conditions. Ensure controlled temperature and avoid a large excess of the reducing agent. |
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often minimize side reactions.
-
Controlled Reagent Addition: A slow, dropwise addition of the reducing agent or the substrate solution can help to control the exotherm and improve selectivity.
-
Choice of Reducing Agent: If side reactions are problematic with a strong, non-selective agent like LiAlH₄, consider switching to a borane complex, which can offer better chemoselectivity.[3]
4. How do I properly and safely handle the reducing agents for this synthesis?
Both LiAlH₄ and borane complexes are hazardous reagents that require careful handling.
Safety Precautions for LiAlH₄ and Borane Complexes
| Hazard | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃-THF) |
| Reactivity with Water | Reacts violently with water and protic solvents to release flammable hydrogen gas. Can ignite spontaneously.[1][10] | Reacts with water to release flammable hydrogen gas.[7][11] |
| Fire Hazard | Pyrophoric solid (can ignite on contact with air, especially moist air).[1] | Highly flammable liquid and vapor. THF can form explosive peroxides upon storage.[11] |
| Corrosivity | Causes severe skin burns and eye damage.[10] | Causes skin irritation and serious eye damage.[7] |
| Toxicity | Toxic if swallowed.[10] | Harmful if swallowed. Suspected of causing cancer.[11] |
Standard Operating Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, a fire-retardant laboratory coat, and impervious gloves.[1][10]
-
Inert Atmosphere: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1]
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Quenching: Quench the reaction slowly and carefully at low temperatures (e.g., 0°C). For LiAlH₄, a Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is recommended.[9] For borane, quenching is often done with methanol, which leads to the evolution of hydrogen gas.[6]
-
Spill Management: In case of a spill, do NOT use water. Smother with dry sand or a Class D fire extinguisher.[1][12]
5. How can I use NMR and LC-MS to troubleshoot my reaction?
Analytical techniques are crucial for diagnosing issues in your synthesis.
Analytical Troubleshooting Workflow
Caption: A workflow for using analytical techniques to troubleshoot the synthesis.
Interpreting Analytical Data:
-
¹H and ¹³C NMR Spectroscopy:
-
Successful Reaction: The disappearance of the carboxylic acid proton signal (a broad singlet, often >10 ppm) or the ester's alkoxy group signals in the ¹H NMR spectrum is a key indicator. The appearance of a new singlet for the benzylic protons of the alcohol product (typically around 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton is expected.
-
Incomplete Reaction: The presence of signals corresponding to the starting 5-chloronicotinic acid or its ester in the crude NMR spectrum indicates an incomplete reaction.
-
Side Products: Unidentified peaks in the aromatic or aliphatic regions may correspond to side products. Comparing the crude spectrum to reference spectra of known impurities can be helpful.[11][13][14][15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is an excellent tool for monitoring the reaction's progress and identifying components in the crude mixture.
-
Look for the expected mass-to-charge ratio (m/z) for the protonated (M+H)⁺ ion of this compound.
-
Masses corresponding to the starting material or other unexpected m/z values can help identify the extent of reaction and the nature of any byproducts.
-
Experimental Protocols
Protocol 1: Reduction of Methyl 5-Chloronicotinate with Sodium Borohydride
This protocol is adapted from procedures for the reduction of similar aromatic esters.[4]
-
Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon), add methyl 5-chloronicotinate (1.0 eq) and anhydrous methanol (10-15 volumes).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of water.
-
Work-up and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 5-Chloronicotinic Acid with Borane-THF Complex
This protocol is based on general procedures for the reduction of carboxylic acids with borane.[6][16]
-
Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 5-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes).
-
Reagent Addition: Cool the solution to 0°C. Add a 1 M solution of borane-THF complex (BH₃-THF) (2.0-3.0 eq) dropwise via the addition funnel. A slow evolution of gas (hydrogen) will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-16 hours (overnight). If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol. Be cautious as effervescence will occur. Stir for an additional 1-2 hours at room temperature.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Princeton University, Office of Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
- Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
- Organic-Synthesis.org. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
- Filo. Pyridine with lialh4 plus h3o. [Link]
- Royal Society of Chemistry.
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
- Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]
- EPFL.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]
- National Institutes of Health.
- Wiley Online Library.
- PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. [Link]
- Chemguide. reduction of carboxylic acids. [Link]
- Reddit. Decomposition of BH3-THF during carboxylic acid reduction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. reddit.com [reddit.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. epfl.ch [epfl.ch]
- 12. rsc.org [rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Purification of (5-Chloro-3-pyridinyl)methanol
Welcome to the technical support center for the purification of (5-Chloro-3-pyridinyl)methanol (CAS 22620-34-4). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of crude this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the reduction of an ester, such as methyl or ethyl 5-chloronicotinate, using a reducing agent like sodium borohydride (NaBH₄) in an alcohol solvent (e.g., methanol).[1][2]
Based on this common pathway, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual ethyl or methyl 5-chloronicotinate.
-
Starting Material Precursor: Unreacted 5-chloronicotinic acid, which is often the precursor to the ester.[3]
-
Reducing Agent Byproducts: Borate salts formed from the quenching of excess NaBH₄.
-
Reaction Solvents: Residual methanol, ethanol, or other solvents used during the synthesis and work-up.[4]
-
Side-Reaction Products: Minor products arising from side reactions, which can vary based on reaction conditions.
Q2: I have my crude solid product. What is the first and simplest purification method I should attempt?
For most crystalline or semi-crystalline crude solids, recrystallization is the most effective and straightforward first-line purification technique.[5] It is highly efficient at removing small amounts of impurities that have different solubility profiles from the desired compound. A well-executed recrystallization can significantly improve purity with minimal product loss.
Q3: How can I assess the purity of my this compound at different stages of purification?
A multi-faceted approach to purity assessment is recommended:
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative technique to visualize the number of components in your sample. It is indispensable for monitoring reaction progress and for developing a solvent system for column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide quantitative data on purity and can help identify impurities by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for confirming the structure of your compound but also for detecting and quantifying impurities by comparing the integration of their signals to that of the product.[8]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step methodologies for the most common purification challenges.
Guide 1: Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, during which pure crystals form, leaving impurities behind in the solvent (mother liquor).[5]
Q: How do I select the best solvent for recrystallizing my compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[5] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
A solvent screening is the first critical step. Test small amounts of your crude product with the solvents listed in the table below.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Ethyl Acetate (EtOAc) | 77.1 | Medium | A good starting point. Often provides good differential solubility for moderately polar compounds like pyridinemethanols.[1] |
| Isopropanol (IPA) | 82.6 | Polar | Can be effective, but its high polarity might lead to high solubility even at low temperatures, potentially reducing yield. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be a good choice; its properties are distinct from alcohols and esters. |
| Toluene | 110.6 | Non-polar | Likely to have low solubility even when hot, but can be used as a co-solvent with a more polar solvent (e.g., Toluene/EtOAc). |
| Water | 100 | Very Polar | The pyridine nitrogen and hydroxyl group may impart some water solubility, but it might be too soluble. Test carefully. |
| Hexane/Ethyl Acetate Mix | Variable | Variable | A co-solvent system. Dissolve in the minimum amount of hot EtOAc, then add hot hexane dropwise until turbidity appears. This lowers the polarity of the solution, inducing crystallization upon cooling.[2] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethyl acetate). Heat the mixture to boiling (using a hot plate) with stirring.
-
Achieve Saturation: Continue adding the hot solvent portion-wise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (if necessary): If you observe insoluble impurities in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too supersaturated. Re-heat the solution to dissolve the oil, add a little more solvent, and try cooling more slowly. Seeding the solution with a tiny crystal of pure product can also induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: Too much solvent was used, or the solution is not saturated. Boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and initiate crystallization.
-
-
Problem: The recovery yield is very low.
-
Cause & Solution: Too much solvent was used, or the compound is too soluble in the cold solvent. Ensure you are using the minimum amount of hot solvent for dissolution. To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).
-
Guide 2: Purification by Flash Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase (solvent).[9] It is particularly useful when recrystallization fails or when separating multiple components.
Q: When is column chromatography the better choice over recrystallization?
Choose column chromatography when:
-
Your crude product is an oil or a non-crystalline solid.
-
You have multiple impurities with polarities similar to your product.
-
You need to separate your product from a significant amount of a much less polar or much more polar impurity.
-
Recrystallization has failed to achieve the desired level of purity.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection (TLC Analysis):
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate (silica gel).
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[10]
-
The ideal eluent system will give your target compound a Retention Factor (Rf) of ~0.3-0.4 . The impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis & Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
DOT Diagram: General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
- JPS60132959A - Preparation of pyridinemethanol - Google Patents. This patent describes general work-up procedures for pyridinemethanol derivatives, including pH adjustment and extraction with organic solvents. URL: https://patents.google.
- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) - JTI. Discusses analytical methods like GC-MS for identifying pyridine compounds. URL: https://www.jt-science.com/abstract/rapid-and-easy-removal-or-purification-of-pyridine-compounds-by-phenylboronic-acid-solid-phase-extraction-pba-spe--jti-2-e57851.html
- 22620-34-4 | this compound | Tetrahedron. Provides basic chemical identifiers for the compound. URL: https://www.scbt.com/p/5-chloro-pyridin-3-yl-methanol-22620-34-4
- Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction - Benchchem. Details a synthesis protocol for a related compound, including a recrystallization step from ethyl acetate. URL: https://www.benchchem.com/product/bcp157391/technical-documents
- CAS 22620-34-4 this compound - Alfa Chemistry. Lists physical properties and synonyms for the target compound and its precursors. URL: https://www.alfa.
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. Describes methods for extracting pyridine derivatives from aqueous solutions. URL: https://patents.google.
- Analytical Methods - Japan Environment. Outlines general analytical procedures for chemical purification including extraction and chromatography. URL: https://www.env.go.jp/en/chemi/pops/manual/03-00.pdf
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. A comprehensive guide on the principles and practice of recrystallization. URL: https://www.mt.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Mentions the use of silica gel chromatography with a petroleum ether/ethyl acetate eluent for purifying pyridine derivatives. URL: https://patents.google.
- n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Provides detailed experimental procedures for handling and purifying chlorinated pyridine compounds, including extraction and washing steps. URL: http://www.orgsyn.org/demo.aspx?prep=v74p0077
- NMR Chemical Shifts of Trace Impurities - Rice Office of Research. A valuable resource for identifying common solvent and organic impurities in NMR spectra. URL: https://research.rice.edu/sites/g/files/bxs3191/files/2021-03/NMR-Impurity-Shifts.pdf
- (2-Chloro-3-pyridinyl)methanol synthesis - ChemicalBook. Provides a specific synthesis of a related compound, detailing a work-up involving extraction with EtOAc and purification by sonication with n-hexane. URL: https://www.chemicalbook.com/synthesis-method_42330-59-6.html
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. Mentions the use of TLC with a chloroform/methanol eluent for monitoring reactions of pyridine derivatives. URL: https://www.dovepress.com/investigation-of-potent-anti-mycobacterium-tuberculosis-agents-deriv-peer-reviewed-fulltext-article-DDDT
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS - Rasayan Journal of Chemistry. Details the development of LC-MS methods for analyzing pyridine-containing active pharmaceutical ingredients and their impurities. URL: https://rasayanjournal.co.in/admin/php/upload/203_pdf.pdf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. research.rice.edu [research.rice.edu]
- 5. mt.com [mt.com]
- 6. dovepress.com [dovepress.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. env.go.jp [env.go.jp]
- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Challenges in the scale-up synthesis of (5-Chloro-3-pyridinyl)methanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (5-Chloro-3-pyridinyl)methanol (CAS: 22620-34-4). We address common challenges through a practical, question-and-answer format, combining established chemical principles with field-proven insights to ensure the successful execution of your synthetic protocols.
Overview of Synthetic Challenges
This compound is a key building block in medicinal and agrochemical research.[1][2] While several synthetic routes exist, its scale-up is often complicated by issues related to reaction control, byproduct formation, and purification. The most prevalent methods involve the reduction of a carbonyl group at the C3 position, starting from precursors like 5-chloronicotinic acid or its derivatives. This guide focuses primarily on the challenges associated with these widely used reduction strategies.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
The most frequently employed route for both lab and larger-scale synthesis is the reduction of 5-chloronicotinic acid or its esters (e.g., methyl or ethyl 5-chloronicotinate).[1] The ester is often preferred for scale-up as it offers better solubility in common organic solvents and avoids complications from the acidic proton of the carboxylic acid. Reduction is typically achieved using complex metal hydrides like sodium borohydride (NaBH₄). While effective, this reagent requires careful handling and control during scale-up.[3]
Q2: Which reducing agent is recommended for the scale-up synthesis?
Choosing a reducing agent for scale-up involves a trade-off between reactivity, cost, safety, and ease of handling.
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Cost-effective, selective for aldehydes/ketones/esters (with additives or at high temp), easy to handle as a solid. | Highly exothermic reaction with protic solvents, generates flammable H₂ gas, potential for runaway reactions if not controlled.[3][4] |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, reduces a wide range of functional groups. | More expensive, extremely reactive with water and protic solvents (pyrophoric), requires strictly anhydrous conditions, more hazardous waste stream. |
| Catalytic Hydrogenation | "Green" chemistry, no complex metal waste, high atom economy, inherently safer for large volumes if engineered correctly. | Requires specialized high-pressure reactor, catalyst can be expensive (e.g., Pd, Ru), potential for catalyst poisoning, may require harsher conditions. |
For most applications, Sodium Borohydride offers the best balance for scale-up, provided that robust engineering and safety controls are in place to manage the exotherm and hydrogen evolution.[5]
Q3: What are the critical safety considerations when using Sodium Borohydride on a large scale?
Handling large quantities of NaBH₄ is a significant safety concern. Key considerations include:
-
Hydrogen Evolution: NaBH₄ reacts with protic solvents (water, alcohols) to release highly flammable hydrogen gas.[4] Reactions must be conducted in a well-ventilated area, under an inert atmosphere (e.g., Nitrogen), and with a system to safely vent the evolved hydrogen.[6]
-
Exothermic Reaction: The hydrolysis and reduction reactions are highly exothermic and can lead to a dangerous thermal runaway if addition rates and cooling are not precisely controlled.[3]
-
Handling: Avoid all personal contact, including inhalation. Use appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile or neoprene gloves.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. Containers must be kept tightly sealed to prevent contact with moisture.[6]
-
Quenching & Waste: Unreacted NaBH₄ must be quenched slowly and carefully. A common method is the controlled addition of a protic solvent like isopropanol or acetone at a low temperature before aqueous work-up.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q4: My reduction of ethyl 5-chloronicotinate with NaBH₄ is slow or stalls. What are the likely causes?
-
Cause 1: Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, its activity will be diminished.
-
Solution: Use a freshly opened container of NaBH₄ or a batch that has been stored in a desiccator.
-
-
Cause 2: Insufficient Temperature: While the reaction is exothermic, an initial activation energy is still required. Reductions of esters with NaBH₄ often require elevated temperatures to proceed at a reasonable rate.
-
Solution: After the initial controlled addition of the reducing agent at a lower temperature, consider slowly warming the reaction mixture to 40-60 °C and monitoring the progress by TLC or LC-MS.
-
-
Cause 3: Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: While ethanol or methanol are common, THF can also be used. Protic solvents like methanol can accelerate the reduction but also increase the rate of hazardous hydrogen evolution.[4] Ensure the solvent is appropriate for the scale and that your equipment can handle the off-gassing.
-
Q5: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and prevent it?
-
Cause 1: Over-reduction: While unlikely with NaBH₄, more potent reducing agents or harsh conditions could potentially lead to dechlorination of the pyridine ring.
-
Solution: Confirm the identity of the impurity via NMR or MS. Common laboratory impurities and their NMR shifts are well-documented.[8] If over-reduction is confirmed, reduce the reaction temperature, decrease the equivalents of reducing agent, and monitor the reaction closely to stop it upon consumption of the starting material.
-
-
Cause 2: Incomplete Reaction: The most common "impurity" is often unreacted starting material (ethyl 5-chloronicotinate).
-
Solution: Ensure sufficient equivalents of NaBH₄ are used and that the reaction is allowed to run to completion. See Q4 for troubleshooting stalled reactions.
-
-
Cause 3: Byproducts from Work-up: The borate esters formed during the reaction can be difficult to hydrolyze, leading to purification challenges.
-
Solution: During the work-up, ensure a sufficiently acidic or basic quench to fully hydrolyze the borate complexes. A common procedure involves an acidic quench (e.g., with dilute HCl) to a pH of ~1-2, followed by basification with NaOH to a pH of ~9-10 before extraction.
-
Caption: Troubleshooting workflow for low yield or purity issues.
Q6: My aqueous work-up results in a persistent emulsion, making extraction difficult. How can I resolve this?
-
Cause: Emulsions are common during the work-up of pyridine-containing compounds, especially after pH adjustments that can precipitate inorganic salts.
-
Solution 1: Brine Wash: Before separating the layers, add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion and improve phase separation.
-
Solution 2: Filtration: If fine solid precipitates are causing the emulsion, filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can remove the solids and resolve the issue.
-
Solution 3: Solvent Modification: Adding a small amount of a different organic solvent with different properties (e.g., a small amount of methanol to an ethyl acetate extraction) can sometimes alter the interfacial tension and break the emulsion.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Ester Reduction
This protocol describes a representative procedure for the reduction of ethyl 5-chloronicotinate using sodium borohydride. Warning: This reaction generates hydrogen gas and is highly exothermic. It must be performed in a suitable reactor with proper ventilation, cooling, and off-gas management.
Materials:
-
Ethyl 5-chloronicotinate (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)
-
Ethanol (anhydrous) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M aq.)
-
Sodium Hydroxide (2M aq.)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and a gas outlet connected to a bubbler or vent, with ethyl 5-chloronicotinate and ethanol (approx. 10 mL per gram of ester).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Cooling: Cool the solution to 0-5 °C using an ice-water or chiller bath.
-
NaBH₄ Addition: Add sodium borohydride portion-wise to the stirred solution over 1-2 hours. CRITICAL: Monitor the internal temperature and the rate of gas evolution closely. Do not allow the temperature to exceed 10 °C during the addition.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour. Then, slowly warm the reaction to room temperature and continue stirring for 4-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 1M HCl via the addition funnel to quench the excess NaBH₄ and hydrolyze the borate esters. Vigorous gas evolution will occur. Continue adding acid until the pH of the aqueous phase is ~2.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Basification & Extraction: Add ethyl acetate to the remaining aqueous slurry. While stirring vigorously, add 2M NaOH until the pH is ~9-10.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine all organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an off-white solid or oil.
-
Purification: The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel.[9]
References
- Szabo-Scandic. Sodium borohydride - PROCEDURE FOR HANDLING.
- UC Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
- Escoffier. Sodium Borohydride Reaction With Water.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.
- Mettler Toledo. NaBH4 Reduction Enhanced Safety via Inline PAT.
- IChemE. Chemical reaction hazards associated with the use of sodium borohydride.
- Guidechem. What is the synthesis and application of 5-Chloronicotinic acid?.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(23), 8279-8283.
- BenchChem. (2025). Application Notes and Protocol for the Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
- BenchChem. (2025). Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. icheme.org [icheme.org]
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- 5. mt.com [mt.com]
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- 8. research.rice.edu [research.rice.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
(5-Chloro-3-pyridinyl)methanol stability and degradation issues
Technical Support Center: (5-Chloro-3-pyridinyl)methanol
Introduction
Welcome to the technical support guide for this compound (CAS 22620-34-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their experimental workflows. The stability and purity of starting materials are paramount to the success and reproducibility of any scientific endeavor. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability and degradation of this compound, ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling, storage, and use of this compound. Each answer provides not just a solution, but the underlying chemical principles to empower your experimental design.
Question 1: What are the primary degradation pathways for this compound?
Answer: The molecular structure of this compound features two primary sites susceptible to degradation: the hydroxymethyl group and the chloropyridine ring.
-
Oxidation of the Hydroxymethyl Group: This is the most common degradation pathway under ambient laboratory conditions. The primary alcohol is susceptible to oxidation, first to an intermediate aldehyde (5-chloro-3-pyridinecarboxaldehyde) and subsequently to the corresponding carboxylic acid (5-chloronicotinic acid).[1] This process can be catalyzed by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[1] For halogenated aromatic compounds, this can induce photochemical reactions, including photosubstitution or photodehalogenation, leading to a complex mixture of impurities.[2][3][4]
Diagram: Primary Degradation Pathway
Caption: Oxidative degradation pathway of this compound.
Question 2: My solid sample/solution of this compound has developed a yellow or brown tint. What is the likely cause and is it still usable?
Answer: A color change from its typical white or off-white appearance to yellow or brown is a strong visual indicator of degradation.[1]
-
Causality: The color is often due to the formation of conjugated impurities or polymeric materials resulting from oxidation or photodegradation pathways. The aldehyde intermediate, in particular, can be reactive and may undergo further reactions to form colored products.
-
Troubleshooting Steps:
-
Do Not Assume: Never use a discolored reagent without verification. The presence of impurities, even in small amounts, can drastically alter reaction outcomes, lead to unexpected side products, or poison catalysts.
-
Purity Analysis: The first step is to quantify the purity. Use an appropriate analytical method, such as the Stability-Indicating HPLC-UV Method detailed in Protocol 3 , to determine the percentage of the active compound remaining and to profile the impurities.
-
Decision:
-
If purity is high (>98%) and impurity peaks are minor and well-separated from your product in a trial reaction, you may proceed with caution for non-critical applications.
-
For most applications, especially in drug development or quantitative studies, it is highly recommended to discard the degraded material and use a fresh, verified batch to ensure data integrity.
-
-
Question 3: How do pH and solvent choice impact the stability of this compound in solution?
Answer: Both pH and solvent are critical variables that dictate the stability of the compound in solution.
-
pH Effects: While specific kinetic data is not widely published, pyridine-containing compounds can exhibit instability at pH extremes.[1]
-
Acidic Conditions (pH < 4): The pyridine nitrogen can be protonated. While this may increase solubility in aqueous media, strongly acidic conditions can potentially catalyze hydrolysis or other reactions over extended periods.
-
Basic Conditions (pH > 9): Strong bases can deprotonate the hydroxyl group, forming an alkoxide that is significantly more susceptible to oxidation. Some reactions involving chloropyridines can also be accelerated under basic conditions.[5]
-
Recommendation: For maximum stability in aqueous or semi-aqueous solutions, maintain a neutral pH range (pH 6-8) using a suitable buffer system if necessary.
-
-
Solvent Choice:
-
Protic Solvents (e.g., Methanol, Ethanol): These are common and effective solvents. However, be aware that they can participate in photochemical reactions (photosubstitution).[3] Always use high-purity or HPLC-grade solvents to avoid contaminants that could catalyze degradation.[6]
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally suitable for stock solutions. Ensure they are anhydrous, as water content can introduce pH-related instability. DMSO, in particular, should be handled with care as it can be hygroscopic and may decompose under certain conditions.
-
Question 4: I am seeing new, unexpected peaks in my HPLC/GC chromatogram. How can I confirm if they are degradation products?
Answer: The appearance of new peaks is a definitive sign of either degradation or contamination. A systematic approach is required to identify the source.
-
Causality: New peaks arise from chemical changes to the parent compound. Their retention time and spectral properties (if using a DAD/PDA or MS detector) will differ from the starting material.
-
Troubleshooting Workflow: A forced degradation (or stress testing) study is the most effective method to intentionally generate and identify potential degradation products. This provides a reference chromatogram to compare against your sample. See Protocol 2 for a detailed methodology.
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Storage and Handling Protocols
Proper storage is the most critical factor in preventing degradation.
Table 1: Recommended Storage Conditions
| Form | Condition | Temperature | Atmosphere | Light Protection | Duration | Rationale |
| Solid | Tightly sealed container | 2-8°C (Refrigerated) | Standard Air | Store in dark or amber vial | Long-term | Minimizes thermal and oxidative degradation.[7][8] |
| Solution | Tightly sealed vial with PTFE-lined cap | -20°C to -80°C | Inert Gas (Argon/N₂) Headspace | Amber vial or foil-wrapped | Up to 6 months | Freezing slows kinetics; inert gas prevents oxidation; light protection prevents photodegradation.[1][9] |
Protocol 1: Preparation of a Stable Stock Solution
Objective: To prepare a stock solution of this compound with minimized risk of initial degradation.
Materials:
-
This compound (from a new, sealed container)
-
High-purity, anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Inerting: Before opening the reagent bottle, gently flush the weighing vessel, vial, and any transfer tools with a stream of inert gas.
-
Weighing: Quickly weigh the required amount of solid into the volumetric flask. Minimize exposure to ambient air and light.
-
Dissolution: Add the solvent to dissolve the solid, then dilute to the final volume. Mix thoroughly.
-
Aliquoting: Immediately dispense the solution into smaller, single-use amber vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Blanketing: Before sealing each aliquot, flush the headspace of the vial with inert gas for 5-10 seconds.
-
Sealing & Labeling: Tightly seal the vials. Label clearly with compound name, concentration, solvent, and date.
-
Storage: Immediately transfer the labeled aliquots to a freezer (-20°C or -80°C) for storage.
Advanced Troubleshooting & Analytical Protocols
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under controlled conditions to generate and identify potential degradation products, aiding in the validation of a stability-indicating analytical method.
Methodology: Prepare separate solutions of this compound (approx. 0.5 mg/mL) and subject them to the following stress conditions for a defined period (e.g., 24 hours). Analyze all samples alongside an unstressed control using the HPLC method in Protocol 3 .
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Heat a solution (in a neutral solvent) at 80°C.
-
Photodegradation: Expose a solution in a clear vial to a photostability chamber or direct laboratory light.[1] Keep a control sample wrapped in aluminum foil.
Analysis: Compare the chromatograms. New peaks that appear in the stressed samples relative to the control are degradation products. This helps confirm the identity of unknown peaks in aged samples.
Protocol 3: Stability-Indicating HPLC-UV Method
Objective: To provide a reliable HPLC method for assessing the purity of this compound and detecting its primary degradation products.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD/PDA).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 265 nm (or scan with DAD) |
| Injection Vol. | 10 µL |
Expected Elution Order:
-
5-Chloronicotinic Acid: The most polar degradation product, will elute earliest.
-
This compound: The parent compound.
-
5-Chloro-3-pyridinecarboxaldehyde: The less polar aldehyde intermediate will likely elute after the parent alcohol.
This method should provide baseline separation between the parent compound and its primary oxidative degradation products, qualifying it as "stability-indicating."
References
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis.
- Thermodynamic Studies of 4-pyridinemethanol. Acta Physico-Chimica Sinica. [Link]
- Methanol Safety Data Sheet.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]
- Theoretical study on the thermal decomposition of pyridine.
- Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Deriv
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- Analytical Methods for Pyrethrins and Pyrethroids.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]
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- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Over-reduction in the Synthesis of (5-Chloro-3-pyridinyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-3-pyridinyl)methanol. The selective reduction of a carboxylic acid or ester functional group on a pyridine ring without affecting the aromatic system or halogen substituents is a significant challenge. This document provides in-depth troubleshooting advice and detailed protocols to mitigate common side reactions, particularly over-reduction, ensuring a high yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What constitutes "over-reduction" in the synthesis of this compound?
A1: In this specific synthesis, over-reduction refers to two primary undesired side reactions:
-
Pyridine Ring Saturation: The aromatic pyridine ring is reduced to a non-aromatic piperidine ring. This occurs when the reducing agent is too powerful or reaction conditions are too harsh, breaking the aromaticity of the system.[1] Strong hydrides or aggressive catalytic hydrogenation can lead to the formation of (5-Chloro-3-piperidinyl)methanol.
-
Hydrodehalogenation: The chlorine atom at the C5 position is reductively cleaved and replaced with a hydrogen atom, yielding 3-pyridinylmethanol. This is a common side reaction observed during catalytic hydrogenation of halogenated pyridines.[1][2]
Q2: Is it better to start from 5-chloronicotinic acid or its corresponding ester (e.g., methyl 5-chloronicotinate)?
A2: The choice of starting material fundamentally dictates the most appropriate reducing agent.
-
Starting with 5-chloronicotinic acid is often preferred due to the exceptional chemoselectivity of borane (BH₃) complexes. Borane reagents show a strong preference for reducing carboxylic acids over other functional groups, including the pyridine ring itself.[3][4] This makes borane the reagent of choice for a clean, direct reduction.
-
Starting with an ester like methyl 5-chloronicotinate opens the door to using other selective reducing agents such as Diisobutylaluminum Hydride (DIBAL-H).[5] However, DIBAL-H reductions require stringent temperature control, as they can be stopped at the aldehyde stage under cryogenic conditions (-78 °C).[6] To obtain the alcohol, careful management of stoichiometry and temperature is essential to avoid incomplete reduction or side reactions. Lithium borohydride (LiBH₄) is another option for selectively reducing esters in the presence of other functionalities.[7]
Q3: Why are common, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or standard catalytic hydrogenation (H₂/Pd) not recommended?
A3: While powerful, these reagents lack the necessary chemoselectivity for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive hydride source that can reduce not only the target carboxylic acid/ester but also the pyridine ring itself.[8][9] Its high reactivity makes it difficult to control and often leads to a mixture of products, including the fully saturated piperidine derivative.[10]
-
Catalytic Hydrogenation (e.g., H₂ over PtO₂, Pd/C, or Rh/C) is notoriously problematic for this substrate. The conditions required to reduce the carboxylic acid or ester are often harsh enough to also reduce the pyridine ring.[1][2] Furthermore, these catalysts are highly effective at promoting hydrodehalogenation, leading to significant amounts of the dechlorinated byproduct.[11][12]
Q4: What are the most reliable and selective reducing agents for preparing this compound?
A4: Based on extensive studies, the following two classes of reagents offer the best combination of reactivity and selectivity:
-
Borane Complexes (e.g., BH₃·THF or BH₃·DMS): When starting from 5-chloronicotinic acid, borane is the superior choice. It selectively reduces the carboxylic acid via a triacyloxyborane intermediate, leaving the chloropyridine ring intact.[13][14] The reaction typically proceeds under mild conditions and gives high yields of the desired alcohol.[3]
-
Diisobutylaluminum Hydride (DIBAL-H): When starting from an ester such as methyl 5-chloronicotinate, DIBAL-H is an excellent option. As a bulky, electrophilic reducing agent, it can be controlled to achieve high selectivity.[15] By using a sufficient excess of DIBAL-H and carefully controlling the reaction temperature, the ester can be cleanly reduced to the primary alcohol without affecting the chloro-substituent or the pyridine ring.[5][16]
Troubleshooting Guide: Common Issues and Solutions
| Issue / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| 1. Significant amount of dechlorinated byproduct, 3-pyridinylmethanol, is detected (via GC-MS or NMR). | Hydrodehalogenation. This is the primary side reaction when using catalytic hydrogenation. It can also occur with certain hydride reagents if impurities are present or if reaction temperatures are excessively high. | Action: Immediately cease using catalytic hydrogenation methods (e.g., H₂/Pd, PtO₂).[1] Switch to a borane complex (BH₃·THF) if starting from the acid, or DIBAL-H if starting from the ester. These reagents do not typically promote dehalogenation under standard conditions. Ensure your hydride reagents are of high purity and that the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent side reactions. |
| 2. The major impurity is identified as (5-Chloro-3-piperidinyl)methanol. | Pyridine Ring Reduction. This indicates the reducing agent is too powerful and unselective. Lithium aluminum hydride (LiAlH₄) is a common culprit.[8] Even sodium borohydride can reduce the pyridine ring if it is activated, for instance, into a pyridinium salt.[17][18] | Action: Avoid LiAlH₄. The Al-H bond in LiAlH₄ is weaker and more hydridic than the B-H bond in borohydrides, leading to greater reactivity.[8] The recommended method is to use BH₃·THF with 5-chloronicotinic acid. Borane's mechanism involves coordination with the carboxylic acid, which is a more selective pathway than direct hydride attack on the aromatic ring.[4] |
| 3. The reaction is incomplete or stalls, leaving unreacted starting material. | a) Reagent Inactivity: Hydride reagents (Borane, DIBAL-H) can degrade with improper storage and exposure to moisture.[19] b) Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. c) Insufficient Equivalents: Not enough reducing agent was used to fully convert the substrate. | Action a): Use a fresh bottle of the reducing agent or titrate it before use to determine its active concentration. Action b): For borane reductions, THF is an excellent solvent that dissolves both the reagent and the starting acid. For DIBAL-H reductions, toluene or dichloromethane (DCM) are common choices.[19] Gentle warming (to 40-50 °C) can be applied for borane reductions to increase the rate, but proceed with caution. Action c): For carboxylic acid reduction with borane, at least 1.3-1.5 equivalents of BH₃ are recommended. For ester reduction to the alcohol with DIBAL-H, at least 2.5-3.0 equivalents are advised to ensure the reaction goes to completion.[15] |
| 4. Starting from methyl 5-chloronicotinate with DIBAL-H, the main product is the aldehyde (5-chloro-3-formylpyridine). | Insufficient Stoichiometry and/or Low Temperature. DIBAL-H reduction of esters is famously temperature-dependent. At -78 °C, a stable tetrahedral intermediate is formed which, upon aqueous workup, hydrolyzes to the aldehyde.[6] Only one equivalent of hydride is consumed at this stage. | Action: To obtain the alcohol, the reaction requires a second hydride addition. This can be achieved by: 1. Using at least 2.5 equivalents of DIBAL-H . 2. After the initial addition at low temperature (e.g., -78 °C), allowing the reaction to slowly warm to room temperature and stirring for several hours. This provides the energy needed for the intermediate to collapse and the resulting aldehyde to be reduced to the alcohol.[5] |
Visualized Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired synthetic route versus the problematic over-reduction pathways and a logical workflow for troubleshooting common issues.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Validated Experimental Protocols
Protocol A: Selective Reduction of 5-Chloronicotinic Acid using Borane-THF Complex
This protocol is highly recommended for its superior selectivity and operational simplicity.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-chloronicotinic acid (1 equiv.) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the acid (concentration approx. 0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Borane-THF complex (1.0 M solution in THF, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 3-4 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This will destroy any excess borane.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Basify the aqueous solution with solid NaOH or saturated NaHCO₃ solution until pH > 8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Protocol B: Selective Reduction of Methyl 5-Chloronicotinate using DIBAL-H
This protocol is effective for the ester starting material but requires careful temperature control.
-
Preparation: Under an inert atmosphere, dissolve methyl 5-chloronicotinate (1 equiv.) in anhydrous toluene or dichloromethane (DCM) (approx. 0.2 M) in a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 2.5 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS to ensure full conversion of the intermediate aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench by the very slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until the two layers become clear. This process breaks up the aluminum salt emulsion.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same solvent (3x). Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography.
References
- Fryhle, C. B., & Snyder, S. A. (2023). Sodium Borohydride Reduction. In Organic Chemistry (13th ed.). Wiley. [Link not available for specific textbook page]
- Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry, 57(21), 2981-2987. [Link]
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. [Link]
- Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]
- ChemRxiv. (2022).
- National Center for Biotechnology Information. (2021).
- Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
- Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. [Link]
- Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
- Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
- ACS Publications. (2009). Partial Reduction of Electron-Deficient Pyridines. [Link]
- ResearchGate. (2025). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. [Link]
- Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
- RSC Publishing. (1975). Reduction of 3,5-disubstituted pyridines to dihydropyridines. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Organic Chemistry Portal. (n.d.).
- YouTube. (2019). Other Reductions by Lithium Aluminum Hydride. [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry, 31(3), 1731-1735. [Link]
- Organic Chemistry Portal. (n.d.).
- YouTube. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. [Link]
- MDPI. (2024).
- Wiley Online Library. (2022).
- Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
- ACS Publications. (1975). Reduction of Carbonyl Compounds with Pyridine Borane. [Link]
- ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. [Link]
- Chemistry LibreTexts. (2019).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
- ResearchGate. (2025).
- Charnwood Discovery. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- Harvard University. (n.d.). Chem 115 - Andrew G Myers Research Group. [Link]
- PubMed. (2025). Asymmetric Partial Reductions of Pyridines. [Link]
- Molbase. (n.d.).
- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid. [Link]
- YouTube. (2014).
- RSC Publishing. (1998). Selective reduction of carboxylic acids with zinc borohydride in the presence of trifluoroacetic anhydride. [Link]
- PubChem. (n.d.).
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
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- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
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- 18. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
Technical Support Center: Optimizing Solvent Systems for (5-Chloro-3-pyridinyl)methanol Reactions
Welcome to the technical support center for optimizing reactions involving (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. The unique chemical nature of this substrate—possessing a basic pyridine nitrogen, a reactive chlorine atom, and a primary alcohol—makes solvent choice a critical parameter for achieving high yields and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for this compound reactions?
A1: The main challenges stem from the molecule's multifunctional nature:
-
Solubility: The molecule has both polar (alcohol, pyridine nitrogen) and non-polar (chlorinated aromatic ring) characteristics, making it difficult to find a single solvent that effectively dissolves both the substrate and various reaction partners.
-
Reactivity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a base or a nucleophile.[1] It can also coordinate with and potentially inhibit metal catalysts, a common issue in cross-coupling reactions.[2] Protic solvents can protonate the nitrogen, altering the substrate's electronic properties and solubility.
-
Side Reactions: The alcohol group can undergo undesired reactions, such as chlorination when using reagents like tosyl chloride in certain solvents.[3] Furthermore, the chloro-substituent is susceptible to nucleophilic aromatic substitution (SNAr), and the reaction rate is highly solvent-dependent.[4]
Q2: I'm running a Suzuki cross-coupling reaction at the chloro position. Which solvent system should I start with?
A2: For Suzuki-Miyaura couplings involving chloropyridines, a common starting point is a mixture of an aprotic solvent and water, such as 1,4-dioxane/water or toluene/water . The aqueous phase, in conjunction with a base like K₂CO₃ or Cs₂CO₃, is crucial for activating the boronic acid to the more nucleophilic boronate species.[2] However, the role of the organic solvent is complex; polar aprotic solvents like DMF can sometimes alter reaction selectivity and accelerate all steps in the catalytic cycle.[5][6][7] A preliminary screen of solvents like 1,4-dioxane, toluene, and DMF is highly recommended.
Q3: My reaction is sluggish and gives low yield. Could the solvent be the issue?
A3: Absolutely. Low reaction rates are frequently tied to solvent choice. Key factors include:
-
Poor Solubility: If reactants are not fully dissolved, the reaction becomes mass-transfer limited. Consider a more effective solubilizing agent or a solvent mixture.[8][9]
-
Inappropriate Polarity: For reactions involving charged intermediates or transition states, such as SN2 or SNAr reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are often superior.[10][11] They solvate the cation but leave the nucleophile "naked" and more reactive.[11][12] In contrast, polar protic solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that hinders reactivity.[10][11][12]
Q4: I am trying to perform a Williamson ether synthesis on the alcohol moiety. Why is my yield so low in methanol?
A4: Using methanol as a solvent for a Williamson ether synthesis is generally not advisable. Methanol is a protic solvent and can act as a competing nucleophile, reacting with your electrophile. More critically, if you are using a strong base (e.g., NaH) to deprotonate the starting alcohol, the base will react preferentially with the vast excess of methanol solvent. A better choice would be a polar aprotic solvent like THF or DMF , which can dissolve the resulting alkoxide without interfering with the reaction.
Part 2: Troubleshooting Guide
Issue 1: Low or No Product Yield
Your reaction with this compound is not proceeding as expected, resulting in low conversion of starting material.
| Possible Cause & Explanation | Suggested Solvent-Based Solution |
| Poor Solubility of Reactants: The substrate, reagents, or catalyst may not be sufficiently dissolved, limiting reaction kinetics. This is common when trying to react the polar substrate with a non-polar reagent in a single non-polar solvent. | Solution: Switch to a solvent with higher solubilizing power, such as DMF, DMSO, or NMP.[6][8] Alternatively, use a solvent mixture. For example, in a Suzuki coupling, a toluene/ethanol mixture can improve the solubility of both organic and inorganic components. |
| Catalyst Inhibition: The pyridine nitrogen is coordinating to your metal catalyst (e.g., Palladium), effectively poisoning it.[2] This is a frequent problem in cross-coupling reactions. | Solution: The choice of solvent can modulate this interaction. Less coordinating solvents like toluene or dioxane may be preferable to highly coordinating ones like acetonitrile or DMF in some cases. The effect can be complex and system-dependent, requiring empirical screening.[5][7] |
| Weak Nucleophilicity (SN2/SNAr): The reaction is a nucleophilic substitution, but the chosen solvent is stabilizing the nucleophile too strongly, reducing its reactivity. This is a classic issue with polar protic solvents (e.g., alcohols, water).[11] | Solution: Switch to a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO.[10][12] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, dramatically increasing its effective reactivity. The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[10] |
Issue 2: Formation of Significant Impurities or Side Products
The reaction is consuming starting material, but the desired product is contaminated with significant byproducts.
| Possible Cause & Explanation | Suggested Solvent-Based Solution |
| N-Alkylation/N-Acylation: The pyridine nitrogen is reacting as a nucleophile with your electrophile, leading to the formation of a pyridinium salt.[1] | Solution: Use a non-polar, aprotic solvent (e.g., Toluene, Dichloromethane) to minimize the solubility and reactivity of any ionic species. The addition of a non-nucleophilic, sterically hindered base can also help by reacting with any generated acid without competing as a nucleophile. |
| Unintended Chlorination of Alcohol: When attempting to activate the alcohol (e.g., tosylation with TsCl), the alcohol is converted to a chloride instead. This can happen when pyridine or DMF is used as a solvent or base.[3] | Solution: Avoid using solvents that can act as a chloride source. Perform the reaction in a non-chlorinated aprotic solvent like THF or acetonitrile with a non-nucleophilic base like triethylamine. |
| Protodeboronation (Suzuki Coupling): The boronic acid group is being replaced by a hydrogen atom before the cross-coupling can occur. This is often exacerbated by excess water or prolonged heating in aqueous base.[2] | Solution: Minimize the amount of water in the solvent system (e.g., move from 2:1 Dioxane/Water to 5:1). Ensure the reaction is run under an inert atmosphere and that reagents are dry. Using a stronger, less-nucleophilic base like CsF or K₃PO₄ can sometimes mitigate this issue. |
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for a Suzuki Coupling Reaction
This protocol provides a framework for efficiently screening solvents to optimize the yield of a Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous solvents: 1,4-Dioxane, Toluene, DMF, Acetonitrile, THF
-
Degassed deionized water
-
Small reaction vials with stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up five identical reaction vials, each charged with this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
To each vial, add one of the selected anhydrous organic solvents to create a 0.2 M solution with respect to the starting material.
-
Add degassed water to each vial to create a 4:1 organic solvent-to-water ratio.
-
Seal the vials, purge with an inert gas for 5-10 minutes.
-
Place all vials in a heating block set to 90 °C and stir for 12 hours.
-
After cooling, quench each reaction with water and extract with ethyl acetate.
-
Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the relative conversion and yield of the desired product.
-
Compare the results to identify the optimal solvent system for scale-up.
Data Presentation: Solvent Property Comparison
The selection of a solvent is a balance of multiple properties. This table summarizes key parameters for solvents commonly used in synthetic chemistry.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Water Miscibility | Key Considerations |
| Toluene | C₇H₈ | 111 | 2.4 | Aprotic, Non-Polar | Immiscible | Good for high temperatures; forms azeotrope with water. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Aprotic, Polar | Miscible | Can form peroxides; lower boiling point limits reaction temp. |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Aprotic, Polar | Miscible | Highly polar; can coordinate with metal catalysts.[5][7] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Aprotic, Polar | Miscible | Excellent solvent; high boiling point makes removal difficult.[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Aprotic, Polar | Miscible | Very high boiling point; powerful solvent but can complicate workup. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Aprotic, Non-Polar | Miscible | Common in Suzuki reactions; can form peroxides.[2] |
| Methanol | CH₄O | 65 | 32.7 | Protic, Polar | Miscible | Can act as a nucleophile; toxic.[13][14][15] |
Data compiled from various sources including[16].
Part 4: Visualization of Workflows
Diagram 1: General Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting an initial solvent system for a novel reaction.
Caption: A workflow for systematic solvent selection.
Diagram 2: Troubleshooting Impurity Formation
This decision tree helps diagnose and solve issues related to common impurities observed in reactions with this compound.
Caption: A decision tree for troubleshooting impurities.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014).
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health (NIH). [Link]
- Effect of solvent on the Suzuki reaction.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2012). Journal of Organic Chemistry. [Link]
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019).
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2011). Pharmaceutical Technology. [Link]
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). National Institutes of Health (NIH). [Link]
- Synthesis, reactivity, aromatic character and importance of Pyridine. (2022). Slideshare. [Link]
- The Protection and Deprotection of the Pyridine Nitrogen. (1975).
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- Pyridine methanol chlorinations.
- An overview on Common Organic Solvents and their Toxicity. (2019). International Journal of Engineering Research & Technology. [Link]
- Methanol toxicity. Wikipedia. [Link]
- Methanol: toxicological overview. (2021). GOV.UK. [Link]
- Methanol Toxicity. (2023). National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 14. gov.uk [gov.uk]
- 15. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. file.sdiarticle3.com [file.sdiarticle3.com]
Technical Support Center: Catalyst Selection for Modifying (5-Chloro-3-pyridinyl)methanol
Welcome to the technical support center for the modification of (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic transformations of this versatile building block and provide in-depth, field-proven insights into catalyst selection and troubleshooting. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges in your own research.
Section 1: Oxidation of this compound to 5-Chloro-3-pyridinecarboxaldehyde
The selective oxidation of this compound to its corresponding aldehyde, 5-chloro-3-pyridinecarboxaldehyde, is a crucial transformation. The choice of catalyst is paramount to avoid over-oxidation to the carboxylic acid or side reactions.
FAQ: Catalyst Selection and Troubleshooting for Oxidation
Q1: I am planning to oxidize this compound. What are the recommended catalyst systems?
A1: For the selective oxidation of pyridyl methanols, manganese dioxide (MnO₂) is a widely used and effective heterogeneous catalyst. It is known for its chemoselectivity in oxidizing allylic and benzylic alcohols. Other options include copper-based catalyst systems, which can offer high selectivity under aerobic conditions.[1] For instance, a bis(pyridyl)-N-alkylamine/Cu(I) system has been reported for the aerobic oxidation of primary alcohols to aldehydes.[1]
Q2: My oxidation reaction with MnO₂ is showing low conversion. What are the likely causes and how can I improve the yield?
A2: Low conversion in MnO₂ oxidations can often be attributed to several factors:
-
Catalyst Activity: The activity of MnO₂ can vary significantly depending on its method of preparation. Ensure you are using activated MnO₂.
-
Solvent Choice: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform. Using a polar solvent can reduce the catalyst's effectiveness.
-
Reaction Temperature: While often run at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to byproduct formation.
-
Stoichiometry: A significant excess of MnO₂ (5-10 equivalents) is often necessary to achieve complete conversion.
Troubleshooting Flowchart for Low Conversion in MnO₂ Oxidation
Caption: Troubleshooting workflow for low conversion in MnO₂ oxidation.
Experimental Protocol: Oxidation using MnO₂
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 20 mL/g), add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-chloro-3-pyridinecarboxaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyridine ring offers a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.
Decision Tree for Catalyst Selection in Cross-Coupling Reactions
Caption: Catalyst selection guide for cross-coupling reactions.
FAQ: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the common culprits?
A1: Low yields in Suzuki-Miyaura couplings involving chloropyridines are a common challenge.[2] The primary reasons often revolve around:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[3]
-
Inappropriate Ligand Choice: For less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][4]
-
Suboptimal Base and Solvent: The choice of base and solvent system is critical and often substrate-dependent.[2] Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.
-
Hydrodehalogenation: A common side reaction is the replacement of the chloro group with a hydrogen atom.[4]
Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl chlorides.[4] To suppress this:
-
Use a Bulky, Electron-Rich Ligand: Ligands like BrettPhos or RuPhos can promote the desired reductive elimination over competing pathways.[4]
-
Ensure Anhydrous Conditions: Trace amounts of water can exacerbate hydrodehalogenation. Use dry, degassed solvents and high-purity, anhydrous bases.[4]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired C-N bond formation.[4]
Comparative Table of Catalyst Systems for Cross-Coupling Reactions
| Reaction Type | Palladium Pre-catalyst | Recommended Ligand | Typical Base | Solvent System |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, DIPA | THF, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, G3/G4 Palladacycles | RuPhos, BrettPhos, DavePhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave vial, combine this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol).[2][3]
-
Add a mixture of dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Etherification and Esterification
The hydroxyl group of this compound can be readily modified through etherification or esterification reactions to introduce a variety of functional groups.
FAQ: Catalyst Selection for Etherification and Esterification
Q1: I want to perform a selective etherification of the benzylic alcohol in the presence of other sensitive functional groups. What catalytic method is recommended?
A1: A chemoselective method for the etherification of benzyl alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) as a catalyst in methanol or ethanol.[5] This system selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers, leaving other aliphatic or phenolic hydroxyl groups intact.[5]
Q2: What are the key considerations for a successful esterification of this compound?
A2: Standard esterification conditions are generally effective. Common methods include:
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) with removal of water.
-
Acyl Chloride or Anhydride Method: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This method is often faster and proceeds under milder conditions.
For challenging substrates, heterogeneous catalysts like UiO-66-NH₂ have been shown to be effective for the esterification of aromatic carboxylic acids with methanol and may be adaptable for this transformation.[6]
Experimental Protocol: Chemoselective Methyl Etherification
-
To a solution of this compound (1.0 eq) in methanol, add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 eq).[5]
-
Add dimethyl sulfoxide (DMSO, 1.0 eq) portionwise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (URL: )
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL: )
- A bis(pyridyl)-N-alkylamine/Cu(i)
- An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchG
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem. (URL: )
- Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug - Benchchem. (URL: )
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. (URL: [Link])
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in (5-Chloro-3-pyridinyl)methanol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-3-pyridinyl)methanol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to identify, analyze, and mitigate the formation of common by-products, ensuring the synthesis of a high-purity target molecule.
Introduction: The Synthetic Landscape
The synthesis of this compound, a key building block in pharmaceutical and agrochemical development, is most commonly achieved through the reduction of a carbonyl precursor, typically 5-chloronicotinic acid or its corresponding esters (e.g., methyl or ethyl 5-chloronicotinate).[1][2][3] Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often employed for this transformation due to their efficiency in reducing both esters and carboxylic acids to primary alcohols.[4][5][6] However, the high reactivity of these reagents and the multi-step nature of the reduction mechanism can lead to a variety of by-products. Proactive identification and control of these impurities are critical for process optimization and downstream success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and analysis of this compound.
Q1: What is the primary synthetic route for this compound and what are the most common by-products?
A1: The most prevalent and robust method is the reduction of methyl 5-chloronicotinate using a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF or Diethyl Ether.[5][7]
The most frequently observed impurities and by-products include:
-
Unreacted Starting Material: Methyl 5-chloronicotinate.
-
Dehalogenated Product: 3-Pyridinemethanol, formed if the chloro-substituent is inadvertently reduced.
-
Aldehyde Intermediate: 5-Chloro-3-pyridinecarboxaldehyde, which can be present if the reduction is incomplete.
-
Over-reduced Products: Piperidine-based compounds from the saturation of the pyridine ring under harsh conditions.[8]
Q2: My post-reaction analysis (HPLC/TLC) shows a significant amount of starting material. What are the likely causes?
A2: Incomplete conversion is a common challenge.[2] The root cause often lies with the reducing agent or reaction conditions:
-
Insufficient Reducing Agent: LiAlH₄ is extremely reactive and is quenched by moisture (from the atmosphere or solvent) and acidic protons. An inadequate excess of the reagent will result in an incomplete reaction. The reduction of an ester to an alcohol requires two equivalents of hydride.[9]
-
Reagent Degradation: LiAlH₄ is a pyrophoric solid that degrades upon exposure to air and moisture.[5] Using old or improperly stored reagent is a primary cause of failure.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it typically needs to be warmed to room temperature or gently refluxed to proceed to completion.
Q3: I've detected a minor peak with a mass corresponding to the aldehyde intermediate (5-Chloro-3-pyridinecarboxaldehyde). Is this expected?
A3: While the reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate, this species is more reactive than the starting ester and is typically consumed immediately by a second hydride addition.[7][10] Therefore, isolating or detecting more than trace amounts of the aldehyde is unusual under standard LiAlH₄ conditions. Its presence may suggest:
-
Non-optimal Reducing Agent: Use of a sterically hindered or less reactive hydride (e.g., DIBAL-H at -78 °C) can be used to intentionally stop the reaction at the aldehyde stage. If you are using LiAlH₄ and see the aldehyde, it may point to a very rapid quench of a partially complete reaction.
-
Reaction Quenching Issue: An improper or premature work-up procedure could potentially trap a small amount of the aldehyde intermediate.
Q4: How can I determine if dehalogenation of the pyridine ring is occurring?
A4: Dehalogenation, the replacement of the chlorine atom with hydrogen to form 3-Pyridinemethanol, is a potential side reaction under harsh reducing conditions. To confirm this, you need an analytical method capable of separating the desired product from the dehalogenated by-product.
-
LC-MS Analysis: This is the most definitive method. The dehalogenated product will have a molecular weight that is 34.46 Da less than the target molecule (mass of Cl minus H) and will exhibit a different retention time.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum is diagnostic. The disappearance of the characteristic splitting pattern for the 5-chloro substituted ring and the appearance of the pattern for an unsubstituted 3-substituted pyridine ring would confirm dehalogenation.
Part 2: Troubleshooting Guide: By-product Identification and Mitigation
This guide provides a systematic approach to troubleshooting specific analytical observations during your synthesis.
Issue 1: Significant Peak Corresponding to Unreacted Starting Material
-
Symptom: A major peak is observed in HPLC or GC analysis with the same retention time and mass spectrum as the starting material (e.g., Methyl 5-chloronicotinate).
-
Primary Cause: Ineffective reduction.
-
Recommended Actions:
-
Verify Reagent Stoichiometry and Quality: Ensure a sufficient excess of LiAlH₄ is used (typically 1.5 to 2.0 equivalents relative to the ester). Always use a fresh, unopened bottle of LiAlH₄ or a recently purchased solution of known molarity.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use anhydrous grade solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls at room temperature, consider gentle heating (e.g., refluxing in THF at ~66 °C) for a defined period to drive it to completion.
-
Issue 2: Detection of Dehalogenated By-product (3-Pyridinemethanol)
-
Symptom: A peak is identified by LC-MS or GC-MS corresponding to the molecular weight of 3-Pyridinemethanol (109.13 g/mol ).
-
Primary Cause: Over-reduction or catalytic hydrodechlorination.
-
Recommended Actions:
-
Moderate Reaction Conditions: Avoid prolonged reaction times at elevated temperatures. The risk of side reactions increases with the energy input into the system.
-
Control Reagent Addition: Add the LiAlH₄ portion-wise to the solution of the ester at 0 °C to maintain control over the initial exotherm before allowing the reaction to warm.
-
Purification Strategy: If a small amount of the dehalogenated product is formed, it can often be separated from the desired chlorinated product by silica gel column chromatography, leveraging the polarity difference between the two compounds.
-
Issue 3: Broad, Unresolved Peaks or Baseline Noise in Analysis
-
Symptom: Chromatographic analysis (HPLC/GC) shows poor peak shape, a rising baseline, or multiple small, unresolved peaks.
-
Primary Cause: Presence of inorganic salts from work-up or polymeric by-products.
-
Recommended Actions:
-
Refine Work-up Protocol: A standard Fieser work-up (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O for every x g of LiAlH₄) is designed to precipitate granular aluminum salts that are easily filtered.[4] Ensure vigorous stirring during the quench to prevent the formation of gelatinous precipitates that can trap the product.
-
Incorporate an Extraction: After the initial quench and filtration, perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to separate the organic product from residual aqueous-soluble inorganic salts.
-
Check for Thermal Decomposition: If using GC-MS, consider that the desired product or by-products may be thermally labile. Ensure the injector temperature is not excessively high. An alternative is to use HPLC, which is a non-destructive technique.
-
Part 3: Key Analytical Methodologies
Accurate by-product analysis relies on robust and well-defined analytical protocols.
Protocol 1: HPLC-UV Method for Reaction Monitoring and Purity Assessment
This method is ideal for monitoring the disappearance of the starting ester and the appearance of the alcohol product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase.
Protocol 2: ¹H NMR for Structural Confirmation and By-product Identification
¹H NMR is invaluable for confirming the structure of the final product and identifying impurities based on their unique chemical shifts and coupling patterns.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product or crude mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum (e.g., at 400 MHz).
-
Analysis:
-
Confirm Product Formation: Look for the disappearance of the ester methyl peak (~3.9 ppm for methyl ester) and the appearance of a new singlet for the benzylic CH₂ group (~4.7 ppm) and a broad singlet for the OH proton.
-
Identify Impurities: Compare the spectrum to reference spectra of potential impurities.[11] Unreacted ester, dehalogenated product, and solvent residues have characteristic peaks.
-
Part 4: Data Interpretation and Visualization
Data Summary Table
The following table provides typical analytical data for the target compound and key by-products. Note: Retention times (RT) and chemical shifts (δ) are approximate and can vary based on the specific instrument and conditions used.
| Compound | Structure | Expected MW ( g/mol ) | Approx. HPLC RT (min) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | Cl-Py-CH₂OH | 143.57 | 4.5 | 8.5 (s, 1H), 8.4 (s, 1H), 7.7 (s, 1H), 4.7 (s, 2H) |
| Methyl 5-chloronicotinate | Cl-Py-COOCH₃ | 171.58 | 7.2 | 9.0 (s, 1H), 8.7 (s, 1H), 8.2 (s, 1H), 3.9 (s, 3H) |
| 5-Chloro-3-pyridinecarboxaldehyde | Cl-Py-CHO | 141.56 | 6.1 | 10.1 (s, 1H), 9.1 (s, 1H), 8.8 (s, 1H), 8.4 (s, 1H) |
| 3-Pyridinemethanol | Py-CH₂OH | 109.13 | 3.2 | 8.5-8.6 (m, 2H), 7.7 (d, 1H), 7.3 (dd, 1H), 4.7 (s, 2H) |
Visualized Reaction and By-product Pathways
Caption: Decision workflow for analytical troubleshooting.
References
- Myers, A. G. (n.d.). Chem 115 - Course Materials. Andrew G. Myers Research Group, Harvard University.
- Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
- JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Journal of Visualized Experiments.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: A more recent, expanded version by Fulmer et al. (2010) is also highly recommended: [Link])
Sources
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- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. research.rice.edu [research.rice.edu]
How to handle moisture-sensitive steps in (5-Chloro-3-pyridinyl)methanol synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (5-Chloro-3-pyridinyl)methanol. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the moisture-sensitive steps inherent in this synthesis, ensuring robust and reproducible outcomes.
The synthesis of this compound typically involves the reduction of a carboxylic acid or an ester, namely 5-chloronicotinic acid or its corresponding esters. This transformation is most commonly achieved using powerful reducing agents such as Borane-Tetrahydrofuran complex (BH3-THF) or Lithium Aluminum Hydride (LAH). These reagents are exceptionally reactive and highly sensitive to moisture, making the stringent control of reaction conditions paramount to success. The presence of even trace amounts of water can lead to violent reactions, decomposition of the reducing agent, and significantly lower yields of the desired product.[1]
This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Moisture-Sensitive Reduction Step
This section addresses specific issues that may arise during the reduction of 5-chloronicotinic acid or its esters to this compound.
Q1: My reaction to reduce 5-chloronicotinic acid with BH3-THF is not proceeding, or the yield is extremely low. What are the likely causes?
A1: Failure of this reduction is almost always attributable to the presence of moisture, which rapidly quenches the borane reagent. Several factors could be the source of water contamination:
-
Inadequately Dried Glassware: Glass surfaces readily adsorb atmospheric moisture.[2] Even glassware that appears dry to the eye can hold enough water to ruin a moisture-sensitive reaction.
-
"Wet" Solvents: Anhydrous solvents are critical. Using a solvent from a previously opened bottle without proper storage, or using a grade of solvent not specifically designated as anhydrous, is a common error. Tetrahydrofuran (THF), a common solvent for borane reductions, is particularly hygroscopic.
-
Atmospheric Moisture: Performing the reaction open to the air, even for a short period, will introduce moisture. An inert atmosphere is essential.
-
Starting Material Purity: While less common, ensure your 5-chloronicotinic acid is dry.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in the reduction step.
Q2: I observed vigorous gas evolution upon adding my reducing agent (LAH or BH3-THF), but my starting material was not consumed. What happened?
A2: This is a classic sign that the reducing agent reacted with a protic substance, most likely water, before it could react with your starting material. Both LAH and BH3-THF react with water to produce hydrogen gas.[3][4] The reaction with LAH is particularly violent.[5][6] The stoichiometry of this side-reaction consumes your reducing agent, leaving none available for the desired transformation. The source of water is likely from inadequately dried solvent or glassware.
Q3: My reaction is sluggish and requires heating to proceed, even with a powerful reducing agent. Is this normal?
A3: While some reductions may require gentle heating, a very sluggish reaction often points to a partially quenched reducing agent. A suboptimal reaction temperature can also be a factor. Borane reductions are often initiated at 0°C and then allowed to warm to room temperature.[3] If a significant portion of the reducing agent has been consumed by trace moisture, the remaining amount may not be sufficient to drive the reaction to completion at the optimal rate.
Q4: After quenching my LAH reduction, I have a gelatinous emulsion that is difficult to filter. How can I avoid this and improve my workup?
A4: The formation of a gelatinous aluminum salt precipitate during the workup of LAH reactions is a common issue. This can be mitigated by using a specific quenching procedure, often referred to as a Fieser workup. This involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry my glassware for a moisture-sensitive reaction?
A1: The most effective method is to oven-dry the glassware at a temperature above 120°C for at least 4 hours, or ideally overnight.[2] Assemble the hot glassware quickly while flushing with an inert gas (nitrogen or argon) and allow it to cool to room temperature under the inert atmosphere before introducing any reagents. For smaller setups, flame-drying under vacuum is also a highly effective technique.[7]
Q2: How can I be certain my solvent is anhydrous?
A2: For the most sensitive reactions, it is best to distill the solvent from an appropriate drying agent immediately before use.[8] For example, THF can be distilled from sodium/benzophenone, which forms a deep blue or purple solution when the solvent is anhydrous. Alternatively, using a freshly opened bottle of a high-purity anhydrous solvent from a reputable supplier is often sufficient. Solvents can also be dried by passing them through a column of activated alumina or molecular sieves.[9]
| Solvent | Recommended Drying Agent | Typical Residual Water Content |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 ppm |
| Diethyl Ether | Sodium/Benzophenone | < 10 ppm |
| Dichloromethane | Calcium Hydride | < 20 ppm |
| Toluene | Sodium | < 10 ppm |
Q3: How do I properly set up a reaction under an inert atmosphere?
A3: A common and effective method in a laboratory setting involves using a Schlenk line or a double-manifold system connected to a source of inert gas and a vacuum pump. A simpler setup, suitable for many applications, uses a balloon filled with an inert gas.[10] The reaction flask is sealed with a rubber septum, and a needle attached to the balloon is inserted through the septum to maintain a positive pressure of the inert gas. Another needle can be used as an outlet to purge the air from the flask initially.[6]
Caption: Workflow for setting up a reaction under an inert atmosphere.
Q4: What are the key safety precautions when working with LAH and BH3-THF?
A4: Both reagents are highly reactive and require careful handling in a fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.
-
Inert Atmosphere: Handle these reagents strictly under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[5][11]
-
Quenching: Always quench these reagents slowly and at a low temperature (e.g., in an ice bath). For LAH, a common method is the slow, dropwise addition of ethyl acetate, followed by methanol, and then water.[6] For borane, slow addition of methanol is typically effective.[3]
-
Fire Safety: Keep a Class D fire extinguisher (for reactive metals) readily available when working with LAH. Do not use water or carbon dioxide extinguishers on a metal hydride fire.[3]
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride or molecular sieves for 24 hours.
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried. Place sodium metal (cut into small pieces) and a small amount of benzophenone into the distillation flask.
-
Distillation: Add the pre-dried THF to the flask and heat the mixture to reflux under an inert atmosphere.
-
Indicator: The solution will turn a deep blue or purple color when the solvent is anhydrous. This is due to the formation of the benzophenone ketyl radical.
-
Collection: Distill the required amount of dry THF directly into the reaction flask, which is also under an inert atmosphere.
Protocol 2: Reduction of 5-Chloronicotinic Acid with BH3-THF
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the cooled flask, add 5-chloronicotinic acid. Add anhydrous THF via a syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reduction: Slowly add a solution of BH3-THF (typically 1 M in THF) dropwise via a syringe over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed.
-
Workup: Once the gas evolution has ceased, the solvent can be removed under reduced pressure. The residue can then be taken up in an appropriate solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can then be purified by column chromatography or recrystallization.[3]
References
- Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Knowledge.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex.
- Wikipedia. (n.d.). Borane–tetrahydrofuran. [Link]
- Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- Alfa Chemistry. (n.d.). CAS 22620-34-4 this compound.
- Chemistry Stack Exchange. (2015, March 28). Reduction of acids with borane. [Link]
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Master Organic Chemistry. (2015, November 13).
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
- Pharmacy 180. (n.d.).
- Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2022, May 6). 1.
- YouTube. (2022, February 1).
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
Sources
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- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Borane Reagents [organic-chemistry.org]
Technical Support Center: Improving Reaction Selectivity with (5-Chloro-3-pyridinyl)methanol
Welcome to the technical support center for (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common selectivity challenges encountered during reactions with this versatile building block and provide in-depth, field-proven solutions. Our focus is on understanding the "why" behind the "how," ensuring your experiments are both successful and reproducible.
This compound is a bifunctional molecule, presenting multiple reactive sites that can lead to challenges in selectivity. The primary alcohol offers a site for oxidation or conversion to a leaving group, while the pyridine ring, with its electron-withdrawing chlorine atom and nitrogen heteroatom, presents opportunities for nucleophilic aromatic substitution (SNAr) and reactions at the nitrogen. Understanding the interplay of these functional groups is paramount to achieving desired chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter in a question-and-answer format, providing both theoretical explanations and practical solutions.
Section 1: Oxidation Reactions
Question 1: I am trying to oxidize the primary alcohol to an aldehyde, but I am observing low yields and formation of the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?
Answer: Over-oxidation to the carboxylic acid is a common issue when working with primary alcohols, especially with strong oxidizing agents in the presence of water. The key to selectively forming the aldehyde is to use an anhydrous oxidizing agent that is mild enough to prevent further oxidation.
Root Cause Analysis: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids. The intermediate aldehyde is hydrated in aqueous media, and this hydrate is then further oxidized.
Recommended Solutions:
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes.[1] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM). The absence of water prevents the formation of the hydrate intermediate, thus halting the oxidation at the aldehyde stage.[1]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[2] The Swern oxidation is known for its mild reaction conditions and high yields of aldehydes from primary alcohols.[2]
-
Dess-Martin Periodinane (DMP): DMP is another excellent choice for the selective oxidation of primary alcohols to aldehydes. It offers the advantage of being a metal-free oxidant and can be used under neutral conditions at room temperature.
Troubleshooting Table: Selective Oxidation of this compound
| Oxidizing Agent | Common Issues | Recommended Action | Expected Outcome |
| Jones Reagent (CrO₃/H₂SO₄) | Over-oxidation to carboxylic acid | Switch to an anhydrous, milder oxidant like PCC or DMP. | Selective formation of the aldehyde. |
| PCC | Difficult removal of chromium byproducts | Perform a filtration through a short plug of silica gel. | Pure aldehyde product. |
| Swern Oxidation | Unpleasant odor of dimethyl sulfide byproduct | Conduct the reaction in a well-ventilated fume hood and quench with a mild oxidizing agent like bleach. | High yield of the desired aldehyde. |
Section 2: Nucleophilic Substitution Reactions
Question 2: I want to perform a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom. However, I am seeing side reactions involving the alcohol. How can I favor the SNAr reaction?
Answer: The hydroxyl group of the primary alcohol is nucleophilic and can compete with your desired nucleophile, or it can be deprotonated under basic conditions, leading to unwanted side products. To ensure the SNAr reaction proceeds cleanly, it is often necessary to protect the alcohol.
Root Cause Analysis: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at positions 2 and 4 relative to the nitrogen.[3][4] In this compound, the chlorine is at the 3-position relative to the hydroxymethyl group but at the 5-position relative to the nitrogen. While SNAr at the 3-position is less favorable than at the 2- or 4-positions, it can still occur, especially with strong nucleophiles and activating conditions.[4][5] The presence of the free hydroxyl group can interfere with this process.
Recommended Solutions:
-
Protect the Alcohol: Before attempting the SNAr reaction, protect the primary alcohol as an ether or a silyl ether.[6][7] A common choice is a tert-butyldimethylsilyl (TBS) ether, which is stable to many reaction conditions but can be easily removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).[8]
Experimental Protocol: Protection of the Alcohol
-
Dissolve this compound in an anhydrous solvent like DCM or DMF.
-
Add a base, such as imidazole or triethylamine.
-
Add a solution of tert-butyldimethylsilyl chloride (TBSCl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the TBS-protected product by column chromatography.
Once the alcohol is protected, you can proceed with the SNAr reaction using your desired nucleophile.
Logical Workflow for SNAr
Caption: Workflow for selective SNAr on this compound.
Section 3: Reactions at the Hydroxyl Group
Question 3: I am trying to convert the alcohol to a better leaving group (e.g., a tosylate) to perform a subsequent SN2 reaction, but I am getting a chlorinated product instead. What is happening?
Answer: This is a known issue when attempting to tosylate electron-deficient benzylic or pyridylic alcohols.[9] The tosyl chloride, in the presence of a base like pyridine, can act as a source of chloride ions, which then displace the initially formed tosylate in situ.
Root Cause Analysis: The reaction of an alcohol with tosyl chloride in pyridine first forms the tosylate ester. However, the pyridine can also react with tosyl chloride to form a pyridinium salt, which can then be attacked by the chloride counterion to generate a source of nucleophilic chloride. This chloride can then displace the tosylate, which is an excellent leaving group, to give the chlorinated product.
Recommended Solutions:
-
Use Mesyl Chloride: Switching from tosyl chloride to mesyl chloride (MsCl) can sometimes circumvent this issue. The mesylate is also an excellent leaving group, and the reaction conditions are similar.
-
Appel Reaction: For direct conversion of the alcohol to the corresponding chloride, the Appel reaction (using triphenylphosphine and carbon tetrachloride) is a reliable method. For conversion to the bromide, carbon tetrabromide is used.
Troubleshooting Table: Conversion of Alcohol to Leaving Group
| Reagent | Intended Product | Observed Product | Explanation & Solution |
| Tosyl Chloride/Pyridine | Tosylate | Chloride | In situ displacement of the tosylate by chloride.[9] Use mesyl chloride or perform an Appel reaction for direct chlorination. |
| SOCl₂ | Chloride | N-oxide or other side products | Thionyl chloride can react with the pyridine nitrogen. Use milder conditions (e.g., Appel reaction) for better selectivity. |
Section 4: Chemoselectivity in Cross-Coupling Reactions
Question 4: I want to perform a Suzuki coupling at the C-Cl bond. What conditions should I use to avoid reactions at the alcohol or pyridine nitrogen?
Answer: Suzuki couplings are generally tolerant of alcohol functional groups. The primary concern is the potential for the palladium catalyst to coordinate with the pyridine nitrogen, which can inhibit catalysis.
Root Cause Analysis: The lone pair on the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst deactivation. The choice of ligand and base is crucial to mitigate this effect and promote the desired cross-coupling reaction.
Recommended Solutions:
-
Ligand Selection: Use electron-rich, bulky phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the active palladium species and prevent coordination with the pyridine nitrogen.
-
Base Selection: A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydroxide to avoid deprotonation of the alcohol.
-
Protecting the Pyridine Nitrogen: In some challenging cases, temporary protection of the pyridine nitrogen as an N-oxide can be beneficial. The N-oxide can be readily reduced back to the pyridine after the coupling reaction.
Experimental Workflow for Selective Suzuki Coupling
Caption: Key components for a selective Suzuki coupling reaction.
References
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
- Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017-08-20).
- Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri... (2025-05-04).
- Chemistry Online. Nucleophilic substitution of pyridines. (2022-11-04).
- PubMed Central (PMC). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013-07-01).
- Journal of the American Chemical Society. Selective Formation of Substituted Pyridines from Two Different Alkynes and a Nitrile: Novel Coupling Reaction of Azazirconacyclopentadienes with Alkynes.
- YouTube. nucleophilic aromatic substitutions. (2019-01-19).
- National Institutes of Health (NIH). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
- ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- American Chemical Society. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022-02-23).
- Organic & Biomolecular Chemistry (RSC Publishing). C–H functionalization of pyridines.
- PubMed. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025-01-09).
- ResearchGate. C-H Functionalization of Pyridines.
- ACS Publications. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022-09-27).
- PubMed Central (PMC). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- University of California, Irvine. Protecting Groups.
- Tetrahedron. 22620-34-4 | this compound.
- UT Southwestern Medical Center. Protecting Groups in Organix Synthesis.
- Oxford Learning Link. Appendix 6: Protecting groups.
- Wikipedia. Protecting group.
- Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17).
- Santa Cruz Biotechnology. (5-Chloro-pyridin-3-yl)-methanol | CAS 22620-34-4.
- Alfa Chemistry. CAS 22620-34-4 this compound.
- ResearchGate. Pyridine methanol chlorinations.
- CAS Common Chemistry. 2-Chloro-3-pyridinemethanol.
- National Institutes of Health (NIH). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters.
- YouTube. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023-10-28).
- YouTube. Swern Oxidation of Alcohols | A useful alternative to PCC. (2023-10-31).
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Chloropyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common low-conversion issues encountered in palladium-catalyzed cross-coupling reactions involving chloropyridine substrates, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The content is structured in a question-and-answer format to directly address challenges you may face in the lab.
Section 1: The Primary Challenge - Low or No Conversion
The most frequent issue reported is a low or stalled reaction. This guide is designed as a logical workflow to diagnose and resolve the underlying causes, moving from the most common culprits to more nuanced mechanistic issues.
Initial Troubleshooting Workflow
Before diving into specific components, it's essential to approach the problem systematically. The following workflow provides a high-level diagnostic map.
Caption: A logical workflow for troubleshooting low-yield chloropyridine reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent and Substrate Integrity
Q1: My reaction isn't working. Could it be my chloropyridine starting material?
A: Absolutely. Chloropyridines can be challenging substrates for two primary reasons:
-
High C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds. This makes the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1][2][3] This requires a highly active catalyst system to overcome the high activation energy.[2][4]
-
The "2-Pyridyl Problem": The pyridine nitrogen, especially in the 2-position, is a Lewis base and can coordinate strongly to the palladium center.[1][2][5] This coordination can act as a catalyst poison, inhibiting its activity and stalling the reaction.[3][6]
Furthermore, impurities in the starting material, such as residual 2,3-dichloropyridine from synthesis, can compete in the reaction, while others, like 3-amino-2-chloropyridine, can actively inhibit the catalyst.[7]
Q2: I suspect protodeboronation of my boronic acid is reducing my yield. How can I confirm and prevent this?
A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[1][2][5] It is often promoted by high temperatures and the presence of aqueous bases.[5]
-
Confirmation: Monitor your reaction mixture by LC-MS. Look for a mass corresponding to your boronic acid coupling partner minus the boronic acid group.
-
Prevention:
-
Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., K₃PO₄) and solvent (e.g., dioxane, toluene).[2]
-
Switch to a Boronic Ester: Boronic pinacol esters are often more stable and less susceptible to protodeboronation.[2][8]
-
Use a Weaker Base or Shorter Reaction Time: If aqueous conditions are necessary, screen weaker bases or aim for shorter reaction times to minimize exposure.[5]
-
Category 2: Reaction Conditions - The Environment for Success
Q3: How critical is the choice of base, and why is K₂CO₃ not working for my chloropyridine coupling?
A: The base is not just a spectator; it is a critical mechanistic component. In Suzuki couplings, its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) that is competent for the transmetalation step.[3][5] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.
For unreactive electrophiles like chloropyridines, the reaction rate is often slow. A weak base like Na₂CO₃ or K₂CO₃ may not generate a sufficient concentration of the active boronate or deprotonated amine, leading to poor conversion.[3] Stronger, non-nucleophilic inorganic bases are often required to accelerate the key steps.[3][9]
Table 1: Illustrative Effect of Base on Suzuki Coupling Yield Reaction Conditions: 2-chloropyridine derivative, phenylboronic acid, Pd(OAc)₂, SPhos, solvent at 100 °C.
| Base | Strength | Typical Yield (%) | Rationale for Performance |
| Na₂CO₃ | Weak | < 10% | Often too weak to facilitate efficient transmetalation for chloropyridines.[3] |
| K₂CO₃ | Moderate | 20-40% | Better than Na₂CO₃ but may still be insufficient for challenging substrates.[5] |
| K₃PO₄ | Strong | > 85% | Frequently the optimal choice; provides a good balance of strength and solubility. [2][3][5] |
| Cs₂CO₃ | Strong | > 90% | Highly effective due to high basicity and solubility, but more expensive.[3][5] |
Recommendation: If you are experiencing low conversion with a weak base, the first and most logical change is to switch to potassium phosphate (K₃PO₄) .[3]
Q4: My reaction is sluggish. Should I just increase the temperature?
A: While increasing the temperature can help overcome the activation energy for the C-Cl oxidative addition, it's a double-edged sword.[3][10] Excessively high temperatures can lead to:
-
Catalyst Decomposition: Palladium catalysts, especially when not properly stabilized by a robust ligand, can decompose at high temperatures, forming inactive palladium black.[10]
-
Increased Side Reactions: Higher temperatures can accelerate unwanted pathways like protodeboronation and dehalogenation (replacement of the chloro group with hydrogen).[1][2]
Recommendation: A typical starting temperature range is 80-110 °C.[2] Before pushing the temperature higher, ensure your catalyst system is sufficiently stable and that you are using a high-boiling point solvent like dioxane or toluene.
Category 3: The Catalyst System - The Heart of the Reaction
Q5: The literature suggests Pd(PPh₃)₄ for Suzuki reactions, but it's failing for my 2-chloropyridine. Why?
A: Pd(PPh₃)₄ is a classic catalyst but is often not active enough for challenging substrates like chloropyridines.[6] The oxidative addition of an aryl chloride to a Pd(0) center is much slower than for an aryl bromide or iodide.[2] This step requires a palladium center that is both electron-rich and not sterically encumbered.
Modern catalyst systems overcome this by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3][10] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.
Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.
Q6: I'm seeing my starting materials consumed, but my desired product yield is still low. What's happening?
A: This classic scenario points towards catalyst deactivation or competing side reactions. If the catalyst dies prematurely, the reaction stalls.
-
Pyridine Inhibition: As mentioned, the pyridine nitrogen can bind to the palladium, forming an off-cycle, inactive complex.[1][3] Using bulky ligands like SPhos or XPhos can create a steric shield around the metal center, hindering this inhibitory coordination.[3]
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen or if the transmetalation is slow.[1][2][6] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][10]
-
Dehalogenation: The chloropyridine can be reduced, replacing the chlorine with a hydrogen atom.[2][6] This is often caused by hydride sources in the reaction mixture.
Section 3: Actionable Protocols for Optimization
Protocol 1: Systematic Screening of Reaction Parameters
When faced with a low-yielding reaction, a systematic, parallel screen is the most efficient way to identify optimal conditions. This protocol is designed for a 24-well reaction block but can be adapted.
Objective: To identify the best combination of base, solvent, and catalyst/ligand for the coupling of a specific chloropyridine.
Materials:
-
(Het)aryl chloride (1.0 equiv)
-
(Het)aryl boronic acid or amine (1.2-1.5 equiv)
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligands (e.g., SPhos, XPhos, PPh₃ for comparison)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, THF)
-
Inert atmosphere glovebox or Schlenk line
-
24-well reaction block with stir bars
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Preparation (Inert Atmosphere): Perform all additions of solids and solvents under an inert atmosphere (e.g., inside a glovebox).[2]
-
Aliquot Reagents: To each reaction vial containing a stir bar, add the chloropyridine, the coupling partner (boronic acid/amine), and the chosen base.
-
Prepare Stock Solutions: Prepare stock solutions of the palladium precatalyst and the ligand in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate catalyst and ligand solutions to each designated vial.
-
Solvent Addition: Add the reaction solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).
-
Seal and Heat: Securely seal the reaction block. Place it on a preheated hotplate stirrer (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).[10]
-
Work-up and Analysis:
-
Cool the block to room temperature.
-
Quench each reaction with a small amount of water.[11]
-
Add a known amount of an internal standard solution (e.g., dodecane in ethyl acetate).
-
Dilute with a solvent (e.g., ethyl acetate), and centrifuge or filter to remove solids.
-
Analyze the supernatant by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.[2][12]
-
References
- Benchchem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- Benchchem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- MacMillan, D. W. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. DOI:10.1039/D2SC00174H.
- Caddick, S., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry. DOI: 10.1002/chem.201406210.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability in (5-Chloro-3-pyridinyl)methanol Reactions
Welcome to the technical support center dedicated to ensuring the safe and efficient execution of chemical reactions involving (5-Chloro-3-pyridinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile intermediate. The inherent reactivity of pyridinyl methanols, particularly in exothermic processes, demands a rigorous approach to thermal management. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety principles and reaction kinetics.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific, critical issues that may arise during your experiment. The question-and-answer format is designed to help you quickly diagnose and respond to thermal deviations.
Question 1: My reaction temperature is rising uncontrollably after I started adding my reagent (e.g., a Grignard reagent or thionyl chloride). What should I do?
Answer: A rapid, uncontrolled temperature increase signifies that the rate of heat generation is exceeding the rate of heat removal, a precursor to a dangerous thermal runaway.[1] Immediate and calm action is critical.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents to the flask. This is the most critical step to prevent adding more fuel to the exothermic event.
-
Enhance Cooling: Ensure your cooling bath has sufficient capacity and is in full contact with the reaction flask. If using an ice bath, add more ice and salt to lower its temperature. If your system allows, switch to a colder cooling medium like a dry ice/acetone bath, but be mindful of potentially freezing your reaction solvent.
-
Ensure Maximum Agitation: Increase the stirring rate. Efficient stirring is crucial for uniform heat transfer from the bulk of the reaction mixture to the cooling surface of the flask.[2] Poor mixing can lead to localized hot spots where the reaction accelerates exponentially.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction. This should be a pre-planned step in your experimental protocol. A common method is to add a pre-chilled, appropriate anti-solvent or quenching agent that will safely neutralize the reactive species.
Root Cause Analysis:
-
Reagent Accumulation: This is the most common cause. If the reagent is added faster than it reacts, it accumulates. A slight temperature increase can then trigger the rapid reaction of all the accumulated material, leading to a sudden and massive heat release.[3] This is especially pertinent for reactions with an induction period.[4]
-
Inadequate Cooling: The cooling system may be undersized for the scale or intrinsic exothermicity of the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[3]
-
Poor Heat Transfer: Insufficient stirring or a thick slurry can impede the transfer of heat to the flask walls.
Prevention Strategy:
-
Controlled Dosing: Use a syringe pump for the slow, controlled, dropwise addition of the limiting reagent. This ensures the reagent reacts as it is added, preventing accumulation.
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a RC1 or similar instrument) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is invaluable for designing a safe and robust cooling protocol.[5]
Question 2: The reaction was proceeding as expected, but then the temperature suddenly dropped, and TLC analysis shows incomplete conversion. What happened?
Answer: A sudden temperature drop coupled with stalled conversion often points to an issue with one of the reagents or the reaction environment itself.
Possible Causes and Solutions:
-
Reagent Degradation: The reagent being added may have degraded. For example, Grignard reagents are sensitive to moisture and air. If the reagent source was compromised, its activity would diminish, stopping the exothermic reaction.
-
Inhibitor Introduced: An impurity in a solvent or reagent may have been introduced, quenching the reaction. Water is a common culprit in many organometallic reactions.[4]
-
Poor Mixing/Clogging: In heterogeneous reactions or reactions that produce a precipitate, the solid material may have coated the thermometer, giving a false low reading, or the stirrer may have become ineffective, leading to a localized stop in the reaction.
Troubleshooting Steps:
-
Check Reagents: If possible and safe, re-test the activity of the reagent being added on a very small, separate scale.
-
Inspect the Reaction Mixture: Visually inspect the flask for signs of precipitation, phase separation, or stirrer malfunction.
-
Verify Anhydrous Conditions: Ensure all glassware was properly dried and that all solvents and reagents were confirmed to be anhydrous before starting the reaction.
Section 2: Frequently Asked Questions (FAQs) on Thermal Stability
This section provides answers to broader questions regarding experimental design and safety protocols for reactions involving this compound.
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary hazards stem from its functional groups. As a substituted pyridine, it is a stable aromatic compound, but the chlorination adds to its reactivity profile.[6][7] The alcohol moiety is the primary site of reaction.
-
Exothermic Reactions: Many common synthetic transformations of alcohols are highly exothermic. For instance, reaction with thionyl chloride to form the corresponding chloride is notoriously energetic and produces corrosive HCl gas.[8] Reactions with strong bases or organometallic reagents (like Grignard reagents) are also significantly exothermic.[3]
-
Decomposition: While this compound itself is stable under normal conditions[9], at elevated temperatures, decomposition can occur. The thermal decomposition of chlorinated organic compounds can release toxic and corrosive gases such as hydrogen chloride (HCl) and oxides of nitrogen (NOx).[10]
-
Solvent Incompatibility: Certain reagents can react violently with incompatible solvents. For example, thionyl chloride has been shown to be particularly hazardous with MTBE due to solvent decomposition and significant outgassing.[8]
| Property | Value / Information | Source |
| CAS Number | 22620-34-4 | [11][12] |
| Molecular Formula | C₆H₆ClNO | [12] |
| Boiling Point | ~258.8 °C at 760 mmHg | [13] |
| Flash Point | ~110.3 °C | [13] |
| Stability | Stable under normal storage conditions. | [9] |
| Incompatibilities | Strong oxidizing agents. | [9] |
Table 1: Physicochemical and Safety Properties of this compound.
Q2: How should I properly set up my experiment to ensure maximum thermal control?
A2: A proactive and well-designed experimental setup is the best defense against thermal instability.
Experimental Protocol: Best Practices for Thermal Management
-
Select Appropriate Glassware: Use a round-bottom flask that is no more than 50-60% full to allow for adequate headspace and efficient stirring. Ensure the flask is free of cracks or star-cracks.
-
Establish Efficient Stirring: Use an overhead mechanical stirrer for reaction volumes over 250 mL or for viscous mixtures. A magnetic stir bar may be insufficient to provide the vigorous agitation needed for good heat transfer.[2]
-
Implement a Robust Cooling System: The cooling bath should be large enough to surround the wetted surface of the flask. Ensure good thermal contact by using a fluid (like water or silicone oil) in the cooling bath rather than just air.
-
Monitor Temperature Accurately: Place a calibrated thermometer or thermocouple so that the bulb is fully immersed in the reaction mixture but does not touch the flask walls.
-
Control Reagent Addition: As mentioned previously, use a syringe pump or an addition funnel with pressure equalization for the slow, dropwise addition of the most reactive reagent. The addition rate should be set so that the internal temperature remains within a pre-determined safe range.
-
Work in a Fume Hood: Always conduct these reactions in a well-ventilated chemical fume hood to contain any potentially released gases.[7] Ensure a safety shower and eyewash station are nearby.[7]
Q3: My reaction involves a Grignard reagent. Are there specific thermal considerations I should be aware of?
A3: Yes, Grignard reactions are notoriously exothermic and often have an induction period, creating a significant safety risk if not managed properly.[5]
-
Induction Period: The reaction may not start immediately upon addition of the Grignard reagent. This can lead to a dangerous accumulation of the reagent. When the reaction finally initiates, the built-up concentration can cause a violent exotherm.[4]
-
Initiation: To manage this, you can add a small portion of the Grignard reagent first and wait for a slight temperature increase, confirming the reaction has started, before beginning the continuous, slow addition of the remainder. Gentle warming of a small spot on the flask can sometimes initiate the reaction, but this must be done with extreme caution.[4]
-
Reactivity: The pyridine nitrogen in this compound can potentially react with the Grignard reagent, adding complexity to the reaction profile. While the alcohol is the most likely reactive site, side reactions are possible.
Section 3: Visualization of Safety Workflows
Diagrams can clarify complex decision-making processes. The following workflows are presented in the DOT language for use with Graphviz.
Caption: Emergency response workflow for a thermal runaway event.
Caption: Decision tree for pre-reaction thermal hazard assessment.
References
- Benchchem. (n.d.). Safe handling and storage procedures for 3-Chloro-2-ethylpyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
- The Pharma Master. (n.d.). Troubleshooting.
- ResearchGate. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Tetrahedron. (n.d.). 22620-34-4 | this compound.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
- Alfa Chemistry. (n.d.). CAS 22620-34-4 this compound.
- Santa Cruz Biotechnology. (n.d.). (5-Chloro-pyridin-3-yl)-methanol | CAS 22620-34-4.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
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- 2. thepharmamaster.com [thepharmamaster.com]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
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- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
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- 13. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Multi-Dimensional Approach to Structural Elucidation: Confirming (5-Chloro-3-pyridinyl)methanol with NMR Spectroscopy
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical synthesis and drug development, absolute certainty in molecular structure is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. An incorrectly identified compound can lead to failed experiments, misinterpreted biological data, and significant delays in development timelines. For intermediates like (5-Chloro-3-pyridinyl)methanol, a key building block in the synthesis of various pharmaceutical agents, rigorous structural verification is a non-negotiable checkpoint.
This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) techniques to definitively confirm the structure of a newly synthesized batch of this compound (C₆H₆ClNO, MW: 143.57)[1][2]. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a suite of correlated experiments creates a self-validating system for structural proof.
The Analytical Challenge: Isomerism and Ambiguity
The primary challenge in confirming the structure of this compound lies in distinguishing it from its potential isomers. Simple 1D NMR might suggest the presence of a chloropyridine ring and a hydroxymethyl group, but it cannot, on its own, definitively establish the substitution pattern. Are the chloro and methanol groups at positions 3 and 5, 2 and 5, or another combination? To resolve this, we must employ a multi-dimensional NMR strategy that maps the precise connectivity of the molecule's atomic framework.
Experimental Design: A Symphony of NMR Techniques
The logical workflow for structural confirmation involves a progression from basic 1D experiments to more complex 2D correlation studies. Each step builds upon the last, progressively assembling the structural puzzle.
Caption: Experimental workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
Rationale: The choice of solvent is critical. It must dissolve the analyte without obscuring its signals. Deuterated solvents are used to avoid a large, overwhelming solvent proton signal.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this polar molecule, as it solubilizes the compound well and its residual proton signal (a quintet at ~2.50 ppm) and carbon signal (a septet at ~39.5 ppm) are in a relatively clear region of the spectrum.[3][4]
Methodology:
-
Weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ (containing 0.05% TMS as an internal reference).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
Rationale: A standard 400 or 500 MHz NMR spectrometer provides sufficient resolution for unambiguous analysis of this small molecule. The following experiments provide a comprehensive dataset.
Methodology:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.[5][6]
-
Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond C-H correlations.[7][8]
-
Acquire a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment, optimized for a long-range coupling of 8 Hz, to identify 2- and 3-bond C-H correlations.[9][10]
Data Analysis and Structural Confirmation
Let's analyze the expected data from each experiment to build our case for the structure of this compound.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
¹H and ¹³C NMR: The Initial Pieces
The 1D spectra provide the fundamental chemical shift and multiplicity information. The ¹H NMR should reveal three distinct aromatic protons and a methylene group adjacent to a hydroxyl. The ¹³C and DEPT-135 spectra will identify the number of unique carbons and classify them.
| Proton Label | Predicted ¹H δ (ppm) | Multiplicity | Integration | Carbon Label | Predicted ¹³C δ (ppm) | DEPT-135 Phase |
| H2 | 8.55 | d | 1H | C2 | 148.5 | CH (+) |
| H4 | 7.95 | t | 1H | C3 | 138.0 | C (absent) |
| H6 | 8.50 | d | 1H | C4 | 136.2 | CH (+) |
| H7 (CH₂) | 4.60 | d | 2H | C5 | 131.0 | C (absent) |
| OH | 5.45 | t | 1H | C6 | 147.8 | CH (+) |
| C7 (CH₂) | 60.5 | CH₂ (-) |
Analysis:
-
¹H NMR: Three signals in the aromatic region (7.5-8.6 ppm) confirm a trisubstituted pyridine ring. A two-proton signal at ~4.60 ppm corresponds to the methylene (CH₂) group. The signal at 5.45 ppm, which would disappear upon a D₂O shake, is the hydroxyl proton, coupled to the adjacent CH₂.
-
¹³C & DEPT-135: We expect six unique carbon signals. The DEPT-135 spectrum is crucial: it should show three positive signals (C2, C4, C6) for the CH groups, one negative signal (C7) for the CH₂ group, and two absent signals for the quaternary, substituted carbons (C3 and C5). This confirms the presence of two non-protonated carbons on the ring, consistent with the positions of the chloro and methanol substituents.
COSY: Mapping the Proton Network
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).
Expected Correlations:
-
A cross-peak between the hydroxyl proton (~5.45 ppm) and the methylene protons (H7, ~4.60 ppm).
-
A cross-peak between the H2 proton (~8.55 ppm) and the H4 proton (~7.95 ppm).
-
A cross-peak between the H4 proton (~7.95 ppm) and the H6 proton (~8.50 ppm).
Analysis: The COSY data establishes the connectivity of the proton spin systems. It confirms that H2, H4, and H6 are all on the same ring and adjacent to one another. The lack of a correlation between H2 and H6 supports their meta relationship.
HSQC: Linking Protons to Carbons
The HSQC spectrum unambiguously connects each proton to the carbon it is directly attached to.
Expected Correlations:
-
H2 (8.55 ppm) → C2 (148.5 ppm)
-
H4 (7.95 ppm) → C4 (136.2 ppm)
-
H6 (8.50 ppm) → C6 (147.8 ppm)
-
H7 (4.60 ppm) → C7 (60.5 ppm)
Analysis: This experiment allows for the direct and certain assignment of the protonated carbons, marrying the ¹H and ¹³C datasets.
HMBC: Assembling the Final Structure
The HMBC experiment is the key to solving the puzzle. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the molecular fragments and definitively place the substituents.
Caption: Key HMBC correlations confirming substituent positions.
Analysis of Key HMBC Correlations:
-
Placement of the -CH₂OH Group: The most critical correlations are from the methylene protons (H7). We expect to see H7 (~4.60 ppm) correlating to the quaternary carbon C3 (~138.0 ppm) and the protonated carbon C4 (~136.2 ppm). The H7 → C3 correlation is the definitive link, proving the methanol group is attached to the C3 position.
-
Placement of the -Cl Atom: With the methanol group at C3, we look at the long-range couplings to the other quaternary carbon, C5. The H4 proton (~7.95 ppm) should show a correlation to C5 (~131.0 ppm). Similarly, the H6 proton (~8.50 ppm) should show a correlation to C5. These correlations firmly place the remaining substituent, the chlorine atom, at the C5 position.
-
Ring Confirmation: Additional correlations, such as from H2 to C4 and C6, and from H6 to C2 and C4, further validate the assignments of the pyridine ring itself.
Conclusion
By systematically applying a suite of NMR experiments—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we have constructed an unassailable, multi-layered body of evidence to confirm the structure of this compound. The initial 1D spectra provide the list of components, COSY and HSQC link the proton and carbon frameworks, and the crucial long-range correlations from HMBC definitively establish the 3,5-substitution pattern. This methodical approach, which explains the "why" behind each step, ensures the highest degree of scientific integrity and provides a robust, self-validating protocol for researchers in the critical field of drug development.
References
- The Royal Society of Chemistry Supporting Information.
- Santa Cruz Biotechnology (SCBT) Product Information. Lists the chemical formula and molecular weight for (5-Chloro-pyridin-3-yl)-methanol. Source
- Alfa Chemistry Product Data. Provides basic physical and chemical properties of this compound. Source
- H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry.
- University of Wisconsin - Organic Chemistry Data. A comprehensive database of NMR chemical shifts for various organic functional groups. Source
- Cambridge Isotope Laboratories, Inc., "NMR Solvent Data Chart". A standard reference chart for physical properties and chemical shifts of common NMR solvents. Source
- Chemistry LibreTexts, "COSY Spectra".
- G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organometallics. An updated compilation of NMR data for common solvents and impurities. Source
- A. M. Pupo et al., "Leveraging the HMBC to Facilitate Metabolite Identification," PubMed Central. A research article discussing advanced applications and pulse sequences for HMBC experiments. Source
Sources
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hmdb.ca [hmdb.ca]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (5-Chloro-3-pyridinyl)methanol vs. (2-Chloro-3-pyridinyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational building blocks. Their inherent electronic properties, coupled with the ability to introduce a wide array of functional groups, make them invaluable scaffolds in the design of novel bioactive molecules. Among these, chloropyridinylmethanols serve as versatile intermediates, offering multiple reaction sites for synthetic elaboration. This guide provides an in-depth technical comparison of the reactivity of two constitutional isomers: (5-Chloro-3-pyridinyl)methanol and (2-Chloro-3-pyridinyl)methanol.
The central question we address is how the positional variation of the chloro substituent on the pyridine ring influences the reactivity of both the hydroxymethyl group and the chloro moiety itself. Understanding these nuances is paramount for rational synthetic route design, optimization of reaction conditions, and the prediction of potential side products. This guide will delve into the electronic and steric factors governing the reactivity of these isomers, supported by analogous experimental data and detailed protocols to provide a practical framework for laboratory applications.
The Decisive Influence of Substituent Position on Electronic Properties
The reactivity of any substituted pyridine is fundamentally dictated by the interplay of inductive and resonance effects of both the substituents and the ring nitrogen atom. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a property that significantly influences its chemical behavior compared to a benzene ring.
In (2-Chloro-3-pyridinyl)methanol , the chloro substituent is positioned ortho to the ring nitrogen. This proximity leads to a strong electron-withdrawing inductive effect (-I) from both the nitrogen and the chlorine. The nitrogen atom's ability to stabilize a negative charge in the transition state is most pronounced at the 2- and 4-positions, which has profound implications for nucleophilic aromatic substitution (SNAr) at the C-2 position.
Conversely, in This compound , the chloro group is at the 5-position, which is meta to the hydroxymethyl group and meta to the ring nitrogen. While the chloro group still exerts an inductive electron-withdrawing effect, its influence on the hydroxymethyl group at the 3-position is modulated differently compared to the 2-chloro isomer. Furthermore, the chloro group at the 5-position is in a "para-like" relationship to the 2-position and an "ortho-like" relationship to the 6-position, influencing the overall electron density distribution of the ring.
Comparative Reactivity Analysis
We will now explore the comparative reactivity of these two isomers in three key transformations: nucleophilic aromatic substitution of the chloro group, oxidation of the hydroxymethyl group, and esterification of the hydroxymethyl group.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The susceptibility of the chloro substituent to be displaced by a nucleophile is a critical aspect of the synthetic utility of these molecules. The general mechanism for SNAr on pyridines involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Prediction based on Electronic Effects:
For (2-Chloro-3-pyridinyl)methanol , the chloro group is at an activated position (C-2). The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the nucleophile attacks the C-2 position.
For This compound , the chloro group is at the C-5 position. Nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the ring nitrogen. Therefore, the C-Cl bond in the 2-chloro isomer is expected to be significantly more labile towards nucleophilic attack than in the 5-chloro isomer.
Supporting Experimental Data:
Direct kinetic data for the nucleophilic substitution of these specific isomers is scarce. However, a study on the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with arenethiolates provides a compelling analogy.[1] In this study, it was found that the 2-chloro-5-nitropyridine (where the nitro group is "para-like" to the chloro group) reacts faster than the 2-chloro-3-nitropyridine (where the nitro group is "ortho-like"). This is attributed to the superior ability of the para-positioned nitro group to stabilize the Meisenheimer intermediate through resonance.
While our target molecules have a hydroxymethyl group instead of a nitro group, the underlying principle of positional electronic effects holds. The activating effect of the ring nitrogen is most strongly felt at the 2-position.
(2-Chloro-3-pyridinyl)methanol is significantly more reactive towards nucleophilic aromatic substitution of the chloro group than this compound.
This heightened reactivity makes the 2-chloro isomer a more suitable substrate for introducing a variety of nucleophiles at this position, a common strategy in the synthesis of complex molecules.
Oxidation of the Hydroxymethyl Group
The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by the electronic environment of the benzylic-like C-H bond.
Prediction based on Electronic Effects:
Electron-withdrawing groups on the aromatic ring generally facilitate the oxidation of benzylic alcohols. This is because they can stabilize the partial negative charge that may develop on the benzylic carbon in the transition state of some oxidation mechanisms (e.g., hydride abstraction).
In (2-Chloro-3-pyridinyl)methanol , the hydroxymethyl group is flanked by a chloro group at the 2-position and the ring nitrogen, both of which are electron-withdrawing. This is expected to make the benzylic C-H bonds more electron-deficient and thus more susceptible to oxidation.
In This compound , the hydroxymethyl group is at the 3-position, with the chloro group at the 5-position. The combined electron-withdrawing effect on the hydroxymethyl group is likely to be less pronounced compared to the 2-chloro isomer, where the substituents are in closer proximity.
Supporting Experimental Data:
(2-Chloro-3-pyridinyl)methanol is predicted to be more reactive towards oxidation of the hydroxymethyl group than this compound.
This implies that milder oxidation conditions may be required for the 2-chloro isomer to avoid over-oxidation or side reactions.
Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group, typically under acidic conditions (Fischer esterification) or via acylation with an activated carboxylic acid derivative, is another key reaction.
Prediction based on Electronic Effects:
In Fischer esterification, the reaction rate is influenced by both the nucleophilicity of the alcohol and the electrophilicity of the protonated carboxylic acid. The electronic effects of the substituents on the pyridine ring can modulate the nucleophilicity of the alcohol's oxygen atom. Electron-withdrawing groups will decrease the electron density on the oxygen, making it a weaker nucleophile and thus slowing down the rate of esterification.
Given the stronger combined electron-withdrawing environment around the hydroxymethyl group in (2-Chloro-3-pyridinyl)methanol compared to This compound , it is expected that the former will be a weaker nucleophile.
Supporting Experimental Data:
Studies on the esterification of substituted benzoic acids with alcohols show that electron-withdrawing groups on the benzoic acid increase the reaction rate by making the carbonyl carbon more electrophilic.[3] Conversely, when considering the alcohol component, electron-withdrawing groups on the alcohol would decrease its nucleophilicity. While direct comparative data for our target molecules is lacking, the general principle of substituent effects on nucleophilicity is well-established.
This compound is predicted to be more reactive towards Fischer esterification than (2-Chloro-3-pyridinyl)methanol.
For the 2-chloro isomer, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent) may be necessary to achieve comparable yields to the 5-chloro isomer.
Summary of Reactivity Comparison
| Reaction Type | This compound | (2-Chloro-3-pyridinyl)methanol | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) of -Cl | Less Reactive | More Reactive | The chloro group at the 2-position is activated by the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. |
| Oxidation of -CH₂OH | Less Reactive | More Reactive | The combined electron-withdrawing effects of the chloro group and the ring nitrogen in the 2-chloro isomer make the benzylic C-H bonds more susceptible to oxidation. |
| Esterification of -CH₂OH (Fischer) | More Reactive | Less Reactive | The stronger electron-withdrawing environment in the 2-chloro isomer reduces the nucleophilicity of the hydroxyl group. |
Experimental Protocols
The following are representative protocols that can be adapted for the comparative study of the two isomers.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment aims to compare the rate of substitution of the chloro group by a methoxide nucleophile.
Materials:
-
This compound
-
(2-Chloro-3-pyridinyl)methanol
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials with septa
-
Stir bars
-
TLC plates (silica gel)
-
GC-MS or LC-MS for analysis
Procedure:
-
Prepare 0.1 M stock solutions of this compound and (2-Chloro-3-pyridinyl)methanol in anhydrous DMF.
-
Prepare a 0.5 M stock solution of sodium methoxide in anhydrous methanol.
-
In separate, dry reaction vials equipped with stir bars, add 1.0 mL of each pyridinylmethanol stock solution.
-
Place the vials in a temperature-controlled heating block set to 60 °C.
-
To each vial, rapidly add 1.0 mL of the sodium methoxide solution (final concentration of pyridinylmethanol will be 0.05 M and sodium methoxide will be 0.25 M).
-
Start a timer immediately after the addition of the methoxide solution.
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the aliquot in a vial containing 0.5 mL of a 1% aqueous acetic acid solution.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the ratio of starting material to the methoxy-substituted product.
-
Plot the percentage conversion against time for both isomers to compare their reaction rates.
Expected Outcome: The reaction of (2-Chloro-3-pyridinyl)methanol is expected to proceed significantly faster than that of this compound.
Protocol 2: Comparative Oxidation with Manganese Dioxide
This experiment compares the rate of oxidation of the hydroxymethyl group to the corresponding aldehyde using a mild oxidizing agent.
Materials:
-
This compound
-
(2-Chloro-3-pyridinyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous dichloromethane (DCM)
-
Reaction flasks
-
Stir bars
-
TLC plates (silica gel)
-
GC-MS for analysis
Procedure:
-
In two separate round-bottom flasks equipped with stir bars, dissolve 1 mmol of each pyridinylmethanol isomer in 20 mL of anhydrous DCM.
-
To each flask, add 10 mmol of activated MnO₂.
-
Stir the mixtures vigorously at room temperature.
-
Monitor the progress of the reactions by TLC, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot, filter it through a short plug of celite, and analyze by GC-MS to determine the ratio of starting material to aldehyde product.
-
Plot the percentage conversion against time for both isomers to compare their oxidation rates.
Expected Outcome: The oxidation of (2-Chloro-3-pyridinyl)methanol is expected to be faster than that of this compound.
Sources
- 1. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Chloropyridine Isomers in Drug Discovery
Introduction: The Strategic Importance of Isomerism in Pyridine Scaffolds
In the landscape of medicinal chemistry and drug design, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] The introduction of a chlorine atom to this heterocyclic system dramatically alters its electronic properties and reactivity, creating a versatile building block for organic synthesis. The constitutional isomers of chloropyridine—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—while seemingly simple variations of a theme, offer distinct synthetic pathways and ultimately give rise to derivatives with remarkably different biological activities. Understanding the nuances imparted by the position of the chlorine atom is therefore fundamental for researchers, scientists, and drug development professionals aiming to leverage these intermediates for novel therapeutic discovery.
This guide provides an in-depth comparison of the biological activities associated with derivatives of the three primary chloropyridine isomers. Rather than focusing on the limited inherent bioactivity of the parent isomers, we will explore how their unique chemical reactivities dictate their applications and the pharmacological profiles of the resulting complex molecules. This comparative analysis is supported by experimental data and established protocols, offering a comprehensive resource for the strategic selection and application of chloropyridine isomers in research and development.
The Influence of Chlorine Position on Synthetic Utility and Biological Potential
The location of the chlorine atom on the pyridine ring governs the molecule's reactivity, particularly towards nucleophilic substitution, which is a cornerstone of its use in synthesizing more complex molecules.[3][4] This difference in reactivity is a key determinant of the types of derivatives that can be efficiently synthesized from each isomer, and consequently, the biological targets they are likely to modulate.
-
2-Chloropyridine: The chlorine atom at the 2-position is activated towards nucleophilic substitution. This isomer is a common precursor for a wide array of derivatives, including those with applications as fungicides, insecticides, and pharmaceuticals such as antihistamines and antiarrhythmics.[5] Its derivatives have shown significant potential as anticancer agents.[6][7]
-
3-Chloropyridine: With the chlorine atom at the 3-position, this isomer is less reactive towards direct nucleophilic substitution compared to the 2- and 4-isomers. However, it is a versatile substrate for various coupling reactions like the Suzuki and Heck reactions.[8] This makes it an invaluable intermediate for synthesizing compounds with anti-inflammatory, antitumor, and herbicidal properties.[3]
-
4-Chloropyridine: Similar to the 2-isomer, the 4-position is also activated towards nucleophilic attack.[9] 4-Chloropyridine and its derivatives are crucial in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer effects.[10][11] It serves as a key intermediate for thrombin inhibitors and other biologically active molecules.
Comparative Analysis of Biological Activities
While direct comparative studies on the parent isomers are limited, a comparison of the biological activities of their respective derivatives provides a clear picture of their therapeutic potential.
Anticancer Activity
Derivatives from all three isomers have been investigated for their potential as anticancer agents, often targeting different mechanisms.
| Isomer Origin | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloropyridine | Flavone-containing derivatives | SGC-7901 (Gastric Cancer) | 18.45 - 22.28 µg/mL | [7] |
| 4-Chloropyridine | Pyridine-3-Sulfonamide derivatives | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.2 (GI50) | [12] |
| 4-Chloropyridine | Pyridine-based azomethines | HCT-15 (Colon), MCF-7 (Breast) | 15.2 - >100 | [12] |
2-Chloropyridine derivatives have been synthesized as potential telomerase inhibitors. For instance, certain flavone-containing 2-chloro-pyridine derivatives have demonstrated inhibitory effects against gastric cancer cells.[1][7]
4-Chloropyridine derivatives , such as N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, have shown notable activity against several cancer cell lines.[12] Additionally, Botryllazine A, a pyrazine alkaloid synthesized using 4-chloropyridine hydrochloride, exhibits cytotoxicity against human tumor cells.
Antimicrobial and Fungicidal Activity
Chloropyridine derivatives are prominent in the development of antimicrobial and fungicidal agents.
-
2-Chloropyridine is a precursor to pyrithione (2-mercaptopyridine-N-oxide), a well-known fungicide and bactericide used in antidandruff shampoos.[5]
-
4-Amino-2-chloropyridine itself has been noted for its high activity against various plant pathogens like rust, powdery mildew, and rice blast.[13]
-
Derivatives of 4-chloropyridine have been investigated for their antimicrobial properties.[10] For example, new Schiff bases of 2-amino-4-chloropyridine have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[11]
Agrochemical Applications
All three isomers serve as important intermediates in the agrochemical industry.
-
2-Chloropyridine is used to generate fungicides and insecticides.[5] 2-Chloropyridine N-oxide is also a key intermediate for herbicides and pesticides.[14]
-
3-Chloropyridine is utilized in the manufacture of pesticides and herbicides.[3]
-
4-Chloropyridine N-oxide is employed in the formulation of pesticides and herbicides to enhance their efficacy.[10]
-
4-Amino-2-chloropyridine is a key substance in the synthesis of forchlorfenuron, a plant growth regulator.[13]
Experimental Protocols for Biological Activity Assessment
To enable researchers to conduct their own comparative studies, the following are standard, detailed protocols for assessing key biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of chloropyridine derivatives against cancer cell lines.
Objective: To quantify the cytotoxic effects of test compounds on cancer cells.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, SGC-7901) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial and fungal strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mechanistic Insights and Signaling Pathways
The biological activities of chloropyridine derivatives are underpinned by their interaction with specific cellular targets. For example, the anticancer effects of some derivatives are achieved through the inhibition of critical enzymes or signaling pathways.
Caption: Proposed mechanism of action for some anticancer chloropyridine derivatives.
Conclusion and Future Outlook
The three primary isomers of chloropyridine, while simple in structure, are foundational to a vast array of biologically active molecules. The position of the chlorine atom dictates not only the synthetic routes available but also the nature of the biological activity of the resulting derivatives. 2-Chloropyridine derivatives have shown particular promise in the development of anticancer and antifungal agents. 3-Chloropyridine's utility in cross-coupling reactions makes it a versatile intermediate for a broad spectrum of therapeutics. 4-Chloropyridine derivatives are crucial for creating potent antimicrobial and anticancer compounds.
This guide underscores the importance of isomeric considerations in early-stage drug discovery and agrochemical development. A thorough understanding of the distinct properties and potential of each chloropyridine isomer allows researchers to make more informed decisions, accelerating the development of novel and effective chemical entities. Future research should focus on direct comparative studies of novel derivatives from each isomeric class to further elucidate structure-activity relationships and unlock their full therapeutic potential.
References
- Vertex AI Search. (2024). Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry.
- Vertex AI Search. (2026).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Key Applications of 2-Chloropyridine N-oxide Hydrochloride in Synthesis.
- Chem-Impex. (n.d.). 4-Chloropyridine N-oxide.
- PubChem. (n.d.). 3-Chloropyridine.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Vertex AI Search. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis.
- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide.
- PubChem. (n.d.). 2-Chloropyridine.
- ChemicalBook. (2019).
- Chem-Impex. (n.d.). 2-Chloropyridine N-oxide.
- Vertex AI Search. (2025). What new applications of 2 - Chloropyridine have been discovered? - Blog.
- ResearchGate. (2015).
- PubMed. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents.
- PubChem. (n.d.). 4-Chloropyridine.
- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Wikipedia. (n.d.). 3-Chloropyridine.
- Chempanda. (n.d.).
- PMC. (n.d.).
- Benchchem. (n.d.).
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A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying (5-Chloro-3-pyridinyl)methanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. (5-Chloro-3-pyridinyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires validated analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into the causality behind experimental choices and providing a framework for their validation.
The Analytical Challenge: Properties of this compound
This compound is a polar, semi-volatile compound. Its aromatic pyridine ring provides a chromophore suitable for UV detection in HPLC. The presence of a hydroxyl group and a chlorine atom influences its polarity and volatility, making it amenable to analysis by both liquid and gas chromatography. The choice of analytical technique will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical decision in method development. The following table provides a high-level comparison of the most suitable methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. | HPLC separation followed by highly selective and sensitive mass detection. |
| Primary Strengths | Robust, widely available, excellent for purity and assay determination. | High separation efficiency, provides structural information (mass spectrum). | Unmatched sensitivity and selectivity, ideal for trace analysis and complex matrices. |
| Primary Limitations | Moderate sensitivity, potential for matrix interference. | Requires analyte to be volatile and thermally stable, or require derivatization. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement). |
| Typical Application | Assay, purity testing of drug substance and intermediates. | Identification and quantification of volatile impurities, trace analysis. | Quantification in biological matrices, trace impurity analysis. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse for quality control in the pharmaceutical industry due to its versatility and reliability for quantifying active pharmaceutical ingredients (APIs) and their intermediates.[5] For this compound, a reversed-phase HPLC method is the most logical starting point.
Causality of Method Design for HPLC
The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products.
-
Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds. The polarity of this compound suggests that a standard C18 column will provide adequate retention.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The pyridine nitrogen in the analyte has a pKa of approximately 4-5. To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled with a buffer. A pH of around 3 would ensure the pyridine nitrogen is protonated, which can improve peak shape on some columns. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[6]
-
Detection: The pyridine ring in the molecule allows for sensitive detection by UV spectrophotometry. A detection wavelength corresponding to the absorbance maximum of the compound (typically around 260-270 nm for pyridine derivatives) should be chosen to maximize sensitivity.
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Proposed HPLC Method for Validation
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/B (50:50)
Validation Parameters and Acceptance Criteria for HPLC
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Peak purity of analyte peak > 99%. Analyte peak is resolved from all other peaks with a resolution > 2. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met after minor changes in flow rate, pH, column temperature, etc. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, its volatility makes it a good candidate for GC analysis, and the mass spectrometer provides definitive identification.
Causality of Method Design for GC-MS
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point. This type of column provides good separation for a wide range of compounds, including those with some polarity like this compound.
-
Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature of 250-280 °C is a reasonable starting point.
-
Oven Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any impurities and to produce sharp peaks. Starting at a lower temperature allows for focusing of the analytes at the head of the column, and then ramping up the temperature elutes the compounds based on their boiling points.
-
Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for quantification.
Experimental Workflow for GC-MS Method
Caption: General workflow for GC-MS analysis.
Proposed GC-MS Method for Validation
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 270 °C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Validation Parameters for GC-MS
The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity through mass spectral confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the quantification of this compound in complex matrices like biological fluids or for trace-level impurity analysis, LC-MS/MS is the method of choice.[8][9][10]
Causality of Method Design for LC-MS/MS
-
Chromatography: The HPLC conditions would be similar to those described for HPLC-UV, but with the critical consideration that the mobile phase must be compatible with the mass spectrometer. Volatile buffers, such as ammonium formate or ammonium acetate, are used instead of non-volatile phosphate buffers.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this compound, as the pyridine nitrogen can be readily protonated.
-
Mass Spectrometry: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise.
Experimental Workflow for LC-MS/MS Method
Caption: Key stages in an LC-MS/MS analysis.
Proposed LC-MS/MS Method for Validation
-
LC System: UHPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The transition from the protonated parent ion to a stable fragment ion would be monitored.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control, including assay and purity determinations of the bulk substance. Its validation is straightforward and aligns well with standard pharmaceutical industry practices.
-
GC-MS offers excellent separation efficiency and provides structural confirmation, making it a valuable tool for identifying and quantifying volatile impurities or for the analysis of the main component if it is sufficiently volatile and thermally stable.
-
LC-MS/MS provides the ultimate in sensitivity and selectivity, making it the preferred method for trace-level quantification in complex sample matrices.
Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure that the method is fit for its intended purpose, yielding reliable and reproducible data. The proposed methods and validation criteria in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical procedures for this compound.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. 2017.
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A Senior Application Scientist's Guide to Halopyridine Building Blocks: A Comparative Analysis of (5-Chloro-3-pyridinyl)methanol and its Isomeric/Halogenated Alternatives
Introduction: The Strategic Importance of Halopyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. Halogenated pyridines, in particular, serve as versatile building blocks, offering chemists a powerful toolkit for molecular diversification through a variety of cross-coupling and nucleophilic substitution reactions.[3] The strategic placement of a halogen atom on the pyridine ring not only provides a reactive handle for further functionalization but can also significantly influence the physicochemical properties and metabolic stability of the final compound.[3][4]
This guide provides an in-depth comparative analysis of (5-Chloro-3-pyridinyl)methanol against other key halopyridine building blocks, namely 2-chloro-5-(hydroxymethyl)pyridine and 3-bromo-5-(hydroxymethyl)pyridine. We will delve into their relative reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, supported by available experimental data and established mechanistic principles. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection of the optimal building block for their specific synthetic campaigns.
Understanding the Reactivity Landscape: Electronic and Steric Effects in Halopyridines
The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.
The Halogen Effect (Br vs. Cl): The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-Br bond compared to the C-Cl bond leads to a lower energy barrier for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] Consequently, bromo-substituted pyridines are typically more reactive than their chloro-counterparts, often requiring milder reaction conditions (lower temperatures, shorter reaction times) to achieve comparable yields.
The Positional Effect (2- vs. 3- vs. 4-substitution): The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, significantly influences the reactivity of attached halogens. The electron-withdrawing effect of the nitrogen is most pronounced at the ortho (2- and 6-) and para (4-) positions. This leads to a general reactivity trend in palladium-catalyzed reactions of: 2-halo > 4-halo >> 3-halo.[1] The chlorine atom at the 3-position, as in this compound, is in a meta-relationship to the ring nitrogen and is therefore less activated towards oxidative addition compared to a chlorine at the 2- or 4-position.
Comparative Analysis in Key Cross-Coupling Reactions
To provide a practical comparison, we will examine the performance of our selected building blocks in two of the most widely utilized transformations in modern synthetic chemistry: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl structures.[7] The choice of catalyst, ligand, and base is crucial, especially when dealing with less reactive chloro-substrates.
General Reactivity Trends:
-
3-bromo-5-(hydroxymethyl)pyridine is expected to be the most reactive of the three building blocks in Suzuki-Miyaura coupling due to the presence of the more labile bromine atom.
-
This compound and 2-chloro-5-(hydroxymethyl)pyridine , both being chloro-pyridines, will generally require more forcing conditions (higher temperatures, more active catalysts) than their bromo- a alogue.
-
Between the two chloro-isomers, 2-chloro-5-(hydroxymethyl)pyridine is anticipated to be more reactive than This compound due to the activating effect of the nitrogen atom at the ortho-position.
Experimental Data Snapshot:
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good (estimated) | [3] |
| 2-chloro-5-(hydroxymethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | ~85 | [8] |
| 3-bromo-5-(hydroxymethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | High (estimated) | [9][10] |
Note: The yields for this compound and 3-bromo-5-(hydroxymethyl)pyridine are estimated based on reactions with similar substrates due to a lack of specific published data for these exact couplings.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[1][6]
General Reactivity Trends:
The reactivity trends observed in Suzuki-Miyaura coupling generally hold for the Buchwald-Hartwig amination:
-
3-bromo-5-(hydroxymethyl)pyridine will be the most reactive substrate.
-
2-chloro-5-(hydroxymethyl)pyridine is expected to be more reactive than This compound .
-
The less reactive chloro-substrates often necessitate the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., NaOtBu, LiHMDS) to achieve high yields.
Experimental Data Snapshot:
| Building Block | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good to High (estimated) | [11][12] |
| 2-chloro-5-(hydroxymethyl)pyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~75 | [13] |
| 3-bromo-5-(hydroxymethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (estimated) | [11] |
Note: The yields for this compound and 3-bromo-5-(hydroxymethyl)pyridine are estimated based on reactions with similar substrates due to a lack of specific published data for these exact couplings.
Experimental Protocol: A Generalized Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Strategic Considerations for Building Block Selection
The choice between this compound and its alternatives is a strategic decision that depends on several factors beyond just reactivity.
-
This compound: As a 3-chloropyridine derivative, it is generally the least reactive of the three. This can be advantageous for achieving selectivity in molecules with multiple halogen atoms. Its lower reactivity necessitates more robust catalytic systems, which might not be compatible with sensitive functional groups.
-
2-chloro-5-(hydroxymethyl)pyridine: The 2-chloro position offers enhanced reactivity compared to the 3-chloro isomer, allowing for milder reaction conditions. However, the proximity of the chloro-substituent to the nitrogen atom can sometimes lead to catalyst inhibition or undesired side reactions.
-
3-bromo-5-(hydroxymethyl)pyridine: The presence of the bromine atom makes this the most reactive building block, often leading to higher yields under milder conditions. This is particularly beneficial for substrates with thermally sensitive functional groups. The trade-off is often the higher cost and potentially lower stability of bromo-pyridines compared to their chloro-analogs.
Conclusion: An Informed Approach to Pyridine Functionalization
The selection of the appropriate halopyridine building block is a critical step in the design and execution of a successful synthetic strategy. While 3-bromo-5-(hydroxymethyl)pyridine offers the highest reactivity, the cost-effectiveness and unique selectivity profiles of This compound and 2-chloro-5-(hydroxymethyl)pyridine make them indispensable tools in the medicinal chemist's arsenal. A thorough understanding of the underlying principles of reactivity, guided by the comparative data and protocols presented in this guide, will empower researchers to navigate the complexities of pyridine functionalization and accelerate the discovery of novel therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Inno Pharmchem. [Link]
- IUCr. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Inno Pharmchem. [Link]
- ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- AOBChem USA. (n.d.). (5-(4-methoxyphenyl)pyridin-3-yl)methanol. AOBChem USA. [Link]
- Atlantis Press. (n.d.). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Filo. (2024). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.. Filo. [Link]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- MDPI. (2023).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang.
- MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
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- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
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A Comparative Guide to Catalysts for the Derivatization of (5-Chloro-3-pyridinyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the derivatization of heterocyclic scaffolds is a cornerstone of molecular design and optimization. (5-Chloro-3-pyridinyl)methanol is a key building block, and its effective functionalization is critical for the synthesis of a diverse range of bioactive compounds. This guide provides a comparative analysis of catalytic systems for the primary derivatization pathways of this compound: etherification, esterification, and amination. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound Derivatives
This compound serves as a crucial intermediate in the synthesis of various commercial products, including insecticides and pharmaceuticals. The strategic modification of its hydroxyl group allows for the introduction of diverse functionalities, profoundly influencing the physicochemical properties and biological activity of the resulting molecules. The choice of catalyst is paramount in achieving efficient and selective transformations, minimizing side reactions, and ensuring scalability.
I. Etherification: Forging the C-O-C Bond
The conversion of the hydroxyl group of this compound to an ether linkage is a common strategy to modulate lipophilicity and introduce tailored side chains. The Williamson ether synthesis and related catalytic approaches are central to this transformation.
Catalytic Strategies for Etherification
While the classical Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a foundational method, catalytic approaches offer milder conditions and broader substrate scope.
A. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts are particularly effective in the etherification of alcohols, facilitating the reaction between the water-soluble alkoxide and the organic-soluble alkylating agent.
-
Mechanism of Action: PTCs, such as quaternary ammonium or phosphonium salts, form a lipophilic ion pair with the alkoxide, transporting it into the organic phase where it can react with the alkyl halide. This circumvents the need for strictly anhydrous conditions and can accelerate reaction rates.
B. Acid Catalysis
Acid catalysts can be employed for the reaction of this compound with other alcohols or olefins to form ethers, although this is less common for simple alkylations.
Comparative Analysis of Etherification Catalysts
| Catalyst/Method | Alkylating Agent | Base/Conditions | Yield | Selectivity | Reference |
| NaH | Alkyl Halide | Anhydrous THF, 0 °C to rt | Good to Excellent | High | General Knowledge |
| Quaternary Ammonium Salts (e.g., TBAB) | Alkyl Halide | 50% aq. NaOH, Toluene, 80 °C | Good to Excellent | High | [1] |
| Zinc(II) salts | Acetals/Acid Halides | 0.01 mol% catalyst, 1-4 h | Near-quantitative | High | [2][3] |
Experimental Protocol: Etherification using Phase-Transfer Catalysis
-
To a stirred solution of this compound (1.0 eq) and a suitable alkyl halide (1.2 eq) in toluene, add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for PTC-catalyzed etherification.
II. Esterification: Introducing Carbonyl Functionality
Ester derivatives of this compound are valuable intermediates, often exhibiting modified biological activities or serving as prodrugs. The Fischer esterification and acylation with activated carboxylic acid derivatives are the primary routes.
Catalytic Approaches to Esterification
A. Acid Catalysis (Fischer Esterification)
The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst is a classic method for ester synthesis.
-
Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester. To drive the equilibrium towards the product, water is typically removed, or an excess of one reactant is used.[4][5]
B. Acyl Transfer Catalysis
The use of acylating agents like acid chlorides or anhydrides in the presence of a basic catalyst is a highly efficient method for esterification.
-
Catalysts: Tertiary amines such as pyridine or triethylamine, and particularly 4-dimethylaminopyridine (DMAP), are excellent catalysts for these reactions. DMAP is a hypernucleophilic acylation catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
Comparative Analysis of Esterification Catalysts
| Catalyst/Method | Acylating Agent | Conditions | Yield | Selectivity | Reference |
| H₂SO₄ (conc.) | Carboxylic Acid | Reflux in excess alcohol | Variable (equilibrium) | Moderate | [4][5] |
| p-TsOH | Carboxylic Acid | Toluene, Dean-Stark | Good to Excellent | High | [6] |
| Pyridine/DMAP | Acid Chloride/Anhydride | CH₂Cl₂, 0 °C to rt | Excellent | High | General Knowledge |
| Zr/Ti Solid Acid | Methanol/Benzoic Acid | 120 °C, 24 h | Good to Excellent | High | [7] |
Experimental Protocol: DMAP-Catalyzed Esterification
-
To a solution of this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane at 0 °C, add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Caption: DMAP-catalyzed esterification mechanism.
III. Amination: Installation of the C-N Bond
The introduction of a nitrogen-containing moiety through amination opens up a vast chemical space for analog synthesis, crucial for tuning pharmacokinetic properties and target engagement. Reductive amination of the corresponding aldehyde or direct N-alkylation of amines with the alcohol are the most prominent catalytic strategies.
Catalytic Routes for Amination
A. Reductive Amination
This two-step, one-pot process involves the oxidation of this compound to the corresponding aldehyde, followed by condensation with an amine to form an imine, which is then reduced in situ to the desired amine.
-
Catalysts: A wide range of catalysts can be employed for the reduction step, including borohydride reagents (e.g., NaBH(OAc)₃, NaBH₃CN) and heterogeneous catalysts (e.g., Pd/C, PtO₂, Raney Ni) under a hydrogen atmosphere.[8][9][10][11] Iron and cobalt-based catalysts are also emerging as more sustainable alternatives.[8][9]
B. N-Alkylation of Amines with Alcohols (Borrowing Hydrogen Catalysis)
This atom-economical process involves the direct reaction of this compound with an amine, catalyzed by a transition metal complex.
-
Mechanism of Action: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the final amine and regenerate the catalyst. Catalysts based on iridium, ruthenium, and manganese have shown high efficacy in this transformation.[12][13]
Comparative Analysis of Amination Catalysts
| Catalyst/Method | Amine Source | Reducing Agent/Conditions | Yield | Selectivity | Reference |
| NaBH(OAc)₃ (STAB) | Primary/Secondary Amine | 1,2-Dichloroethane, rt | Good to Excellent | High | [2] |
| Pd/C | Primary/Secondary Amine | H₂ (1 atm), Methanol, rt | Good to Excellent | High | [11] |
| Iron-based catalyst | Ammonia | H₂ (6.5 MPa), 140 °C | Good | High | [8][9] |
| Manganese Pincer Complex | Primary Amine | t-BuOK, Toluene, 110 °C | Good to Excellent | High | [13] |
| Iridium-NHC Complex | Primary Amine | KOtBu, 120 °C | Good to Excellent | High | [12] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a stirred solution of 5-chloro-3-pyridinecarboxaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5-Chloro-3-pyridinyl)methanol: An In-Depth Analysis of Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
(5-Chloro-3-pyridinyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structural motif is present in several important molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comprehensive cross-validation of experimental results for the synthesis of this compound, offering an objective comparison of prevalent methodologies, supported by experimental data and protocols.
Introduction to Synthetic Strategies
The primary and most direct routes to this compound involve the reduction of 5-chloronicotinic acid or its corresponding esters. The choice of starting material and reducing agent significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide will delve into two principal pathways:
-
Two-Step Synthesis via Esterification and Reduction: This common approach involves the initial conversion of 5-chloronicotinic acid to its ester, typically the methyl or ethyl ester, followed by reduction to the desired alcohol.
-
Direct Reduction of Carboxylic Acid: This method aims to reduce the carboxylic acid functionality of 5-chloronicotinic acid directly to the alcohol in a single step, potentially offering a more streamlined process.
We will analyze the causality behind the experimental choices for each method, providing a framework for selecting the most appropriate synthesis strategy based on laboratory or industrial scale requirements.
Comparative Analysis of Synthetic Methodologies
A critical evaluation of the different synthetic approaches reveals trade-offs between yield, reaction conditions, and the complexity of the procedure.
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Two-Step Esterification-Reduction | 5-Chloronicotinic acid | Methanol, H₂SO₄ (cat.), Sodium Borohydride (NaBH₄) | High | Esterification: Reflux; Reduction: Mild conditions | High overall yield, uses milder reducing agents. | Two distinct reaction steps increase overall process time. |
| Direct Reduction | 5-Chloronicotinic acid | Stronger reducing agents (e.g., LiAlH₄) or catalytic hydrogenation | Variable | Can require harsher conditions and specialized equipment | Potentially shorter reaction sequence. | May require more hazardous reagents and stringent reaction control. |
Expertise & Experience Insights:
The two-step esterification-reduction pathway is often favored in laboratory settings due to its high and reproducible yields, as well as the use of the relatively safe and easy-to-handle sodium borohydride. The initial esterification step serves to activate the carboxyl group, making it more susceptible to reduction by milder hydridic reducing agents.
Direct reduction of the carboxylic acid, while seemingly more atom-economical, can present challenges. Carboxylic acids are less reactive towards common reducing agents like NaBH₄, often necessitating the use of more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation. The choice of a direct reduction strategy is often dictated by the desired scale of the reaction and the available equipment.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key experiments discussed.
Method 1: Two-Step Synthesis via Esterification and Reduction
This method is presented as a reliable and high-yielding laboratory-scale synthesis.
Step 1: Synthesis of Methyl 5-chloronicotinate
-
Rationale: The conversion of the carboxylic acid to its methyl ester is a classic activation step. The use of a catalytic amount of strong acid like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Procedure:
-
To a solution of 5-chloronicotinic acid (1.269 mmol) in methanol, add a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure methyl 5-chloronicotinate.[1]
Step 2: Reduction of Methyl 5-chloronicotinate to this compound
-
Rationale: Sodium borohydride in methanol is an effective and selective reducing system for esters. The borohydride delivers a hydride ion to the electrophilic carbonyl carbon of the ester, initiating the reduction process. The use of methanol as a solvent also participates in the reaction mechanism.
Experimental Procedure:
-
Dissolve methyl 5-chloronicotinate in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography. A high yield is expected based on analogous reductions of nicotinic acid esters.[2][3]
Method 2: Direct Reduction of 5-Chloronicotinic Acid (Conceptual)
While a specific detailed protocol with yield for the direct reduction of 5-chloronicotinic acid was not found in the immediate search results, the general principle is outlined below. This approach would typically employ a powerful reducing agent.
-
Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of directly reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to liberate the alcohol.
Conceptual Experimental Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 5-chloronicotinic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography.
Trustworthiness and Self-Validation:
For each protocol, the progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with literature values for this compound.
Visualization of Synthetic Pathways
To visually represent the discussed synthetic strategies, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
The cross-validation of experimental approaches for the synthesis of this compound indicates that the two-step process involving esterification followed by reduction with sodium borohydride is a highly effective and reliable method, particularly for laboratory-scale preparations. This pathway offers high yields and utilizes safer, more manageable reagents compared to the direct reduction of the carboxylic acid.
For larger-scale industrial applications, a detailed process optimization of the direct reduction route, potentially exploring catalytic hydrogenation under milder conditions, could be a worthwhile endeavor to improve process efficiency and reduce the number of synthetic steps.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and safety protocols.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
- ResearchGate. (n.d.). Scheme 9 Reagents and conditions: (i) MeI, Ag 2 CO 3 , CHCl 3 , D; (ii)...
- ResearchGate. (2025). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
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A Comparative Guide to Efficacy Evaluation of (5-Chloro-3-pyridinyl)methanol Derivatives Targeting Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
The (5-Chloro-3-pyridinyl)methanol scaffold is a key structural motif present in a range of biologically active molecules. Most notably, it forms the core of neonicotinoid insecticides, such as imidacloprid, which exert their effects by potently modulating nicotinic acetylcholine receptors (nAChRs).[1][2] While highly effective as insecticides due to their selective toxicity towards insects over mammals, the underlying mechanism of action—targeting nAChRs—positions derivatives of this scaffold as intriguing candidates for therapeutic development, particularly in neurology.[3][4]
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds derived from this compound. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, enabling researchers to design robust, self-validating studies. We will compare methodologies for assessing both the archetypal insecticidal activity and the more nuanced therapeutic potentials, such as cognitive enhancement.
Pillar 1: Understanding the Target - Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular targets for this chemical class are nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[5] A critical aspect of drug development is achieving subtype selectivity. While broad agonism at insect nAChRs leads to paralysis and death, therapeutic applications in humans require precise targeting of specific nAChR subtypes (e.g., α7 or α4β2) to achieve desired effects like cognitive enhancement while avoiding widespread toxicity.[1][6]
Part I: In Vitro Efficacy Assessment: From Binding to Function
The initial evaluation of any new derivative begins with in vitro assays to determine its fundamental pharmacological properties at the molecular level. These assays are designed to answer two primary questions: "Does the compound bind to the target?" and "What is the functional consequence of that binding?"
Radioligand Binding Assays: Quantifying Target Affinity
The first step is to measure the affinity of a test compound for various nAChR subtypes. This is typically accomplished through competitive binding assays using a radiolabeled ligand known to bind to the receptor of interest.
Core Principle: This assay measures how effectively a test compound displaces a known radioactive ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies a tighter bind.
Comparative Protocol: [³H]-Epibatidine Binding for α4β2 nAChRs
-
Preparation of Receptor Source: Homogenize brain tissue from a suitable model organism (e.g., rat cortex) or use membranes from cell lines stably expressing the human α4β2 nAChR subtype.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-Epibatidine (the radioligand), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound ligand via vacuum filtration onto glass fiber filters.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to the Ki value.
Causality in Protocol Design:
-
Choice of Radioligand: Epibatidine is chosen for its high affinity for α4β2 receptors, providing a robust signal. For other subtypes like α7, [¹²⁵I]-α-Bungarotoxin is a standard choice.
-
Non-Specific Binding: Control wells containing a high concentration of a known non-radioactive ligand (e.g., nicotine) are essential to determine and subtract non-specific binding, ensuring the measured signal is target-specific.
Functional Assays: Determining Agonist vs. Antagonist Activity
Once binding is confirmed, the next critical step is to determine whether the compound activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the receptor's function. Two-electrode voltage clamp (TEVC) using Xenopus oocytes and calcium flux assays are the gold standards.
Comparative Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Receptor Expression: Inject Xenopus laevis oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α7 or α4β2). Incubate for 2-7 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Testing: To determine if the compound is an agonist, apply increasing concentrations of the test compound to the oocyte and measure the resulting inward current. Plot the current amplitude against concentration to determine the EC50 (concentration for half-maximal activation) and maximal efficacy.
-
Antagonist Testing: To assess antagonist activity, pre-apply the test compound for a set duration, followed by co-application with a known concentration of an agonist (e.g., acetylcholine at its EC50).[7] A reduction in the agonist-evoked current indicates antagonism. Calculate the IC50 from the concentration-inhibition curve.
-
Allosteric Modulator Testing: To test for positive allosteric modulation (PAM), co-apply the test compound with a low (e.g., EC20) concentration of an agonist.[8] An enhancement of the agonist-evoked current suggests PAM activity.[9]
Causality in Protocol Design:
-
Xenopus Oocytes: This system is ideal for initial functional screening because oocytes are large, robust, and efficiently express exogenous ion channels with low endogenous receptor activity, providing a clean signal.
-
Voltage Clamp: Holding the membrane potential at a constant level (e.g., -70 mV) allows for the direct measurement of ion flow through the channel in response to ligand binding, providing a direct, quantitative measure of receptor function.[8]
Data Presentation: In Vitro Efficacy Comparison
Summarizing in vitro data in a clear, tabular format is crucial for direct comparison of lead candidates against reference compounds.
| Compound | Target nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, µM) |
| Imidacloprid (Ref.) | Insect α4β2-like | 1.0 - 10 | Agonist | 0.86 - 1.0 |
| Imidacloprid (Ref.) | Human α4β2 | 155[10] | Weak Partial Agonist | >70[4] |
| Acetylcholine (Ref.) | Human α7 | ~10,000 | Agonist | ~100 |
| Test Compound A | Human α7 | 25 | Potent Agonist | 0.5 |
| Test Compound B | Human α7 | 50 | Antagonist | 1.2 (IC50) |
| Test Compound C | Human α4β2 | 15 | Positive Modulator | 4.6 (EC50)[9] |
This table presents hypothetical data for illustrative purposes, alongside real reference data.
Part II: In Vivo Efficacy Assessment: From Model Organisms to Therapeutic Potential
Successful in vitro candidates must then be evaluated in living systems to assess their physiological effects, bioavailability, and potential for therapeutic efficacy.
Logical Progression of Efficacy Evaluation
The path from initial screening to a viable drug candidate is a multi-step process. Each stage validates the previous one and provides the necessary data to justify moving forward.
Caption: Workflow from initial screening to preclinical studies.
Archetypal Model: Insecticidal Efficacy
To benchmark against the parent class of neonicotinoids, a standard insecticidal assay can be used. This provides a baseline of activity and confirms the compound's action on the intended receptor class.
Comparative Protocol: Aphid Contact/Ingestion Assay
-
Test Arenas: Prepare petri dishes lined with filter paper or containing host plant leaves (e.g., cabbage leaf discs).
-
Compound Application: Apply a solution of the test compound at various concentrations to the filter paper or leaves and allow the solvent to evaporate. A control group should be treated with solvent only.
-
Insect Introduction: Introduce a known number of a target insect species (e.g., 20-30 adult aphids) into each dish.
-
Observation: Maintain the dishes under controlled environmental conditions (temperature, light).
-
Efficacy Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours).[2][3]
-
Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose) from the dose-response data.
Causality in Protocol Design:
-
Systemic vs. Contact: Using treated leaves tests both contact and ingestion toxicity, mimicking the primary route of exposure for neonicotinoids, which are systemic pesticides taken up by plants.[11]
-
Time Points: Multiple time points are crucial as neonicotinoids can take 24-48 hours to cause death, although feeding may cease much earlier.[2]
Therapeutic Model: Cognitive Enhancement in Rodents
For derivatives designed as therapeutics, in vivo models must reflect the intended clinical application. Agonists and positive allosteric modulators of nAChRs, particularly the α7 subtype, are actively being developed to treat cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[6][12] The Novel Object Recognition (NOR) test is a standard assay for assessing learning and memory.
Comparative Protocol: Novel Object Recognition (NOR) Test
-
Habituation: Acclimate rodents (mice or rats) to an empty, open-field arena for several days to reduce novelty-induced stress.
-
Familiarization Phase: Place the animal in the arena containing two identical objects (Object A1 and A2). Allow the animal to explore freely for a set time (e.g., 5-10 minutes).
-
Inter-Trial Interval: Return the animal to its home cage for a specific delay (e.g., 1 to 24 hours). The test compound (or vehicle control) is typically administered before the familiarization phase.
-
Test Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object (Object A1 and B).
-
Data Collection: Videotape the session and score the amount of time the animal spends actively exploring each object (e.g., sniffing or touching).
-
Data Analysis: Calculate a "Discrimination Index" (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates the animal remembers the familiar object and prefers exploring the novel one, a measure of intact recognition memory. A significant increase in DI in the compound-treated group compared to the vehicle group demonstrates pro-cognitive efficacy.
Causality in Protocol Design:
-
Mechanism of Action: The NOR task relies on brain circuits, including the hippocampus and prefrontal cortex, where α7 nAChRs are highly expressed and known to modulate the release of key neurotransmitters like acetylcholine and glutamate.[13]
-
Self-Validation: The test is based on the innate preference of rodents for novelty. A failure to discriminate (DI close to zero) in the control group can indicate issues with the protocol itself (e.g., objects are not distinct enough, or the inter-trial interval is too long), providing an internal control for the experiment's validity.
Signaling Pathway: α7 nAChR-Mediated Cognitive Enhancement
Activation of the α7 nAChR is hypothesized to improve cognitive function through the modulation of several downstream signaling pathways that enhance synaptic plasticity and neuronal survival.
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- 2. How Does Imidacloprid Work [laikebiotech.com]
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- 4. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidacloprid General Fact Sheet [npic.orst.edu]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Cognitive Improvement by Activation of α7 Nicotinic Acetylch...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Synthesis Efficiency of Pyridinyl Methanol Isomers
In the landscape of pharmaceutical and fine chemical synthesis, pyridinyl methanol isomers—2-pyridinyl methanol, 3-pyridinyl methanol, and 4-pyridinyl methanol—serve as indispensable building blocks. Their utility in the creation of a diverse array of bioactive molecules necessitates a thorough understanding of their synthetic routes. The selection of a particular isomer and its corresponding synthetic pathway can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the synthesis efficiency for these three isomers, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
The position of the hydroxymethyl group on the pyridine ring profoundly influences the electronic properties and reactivity of the molecule, thereby dictating the optimal synthetic strategy.[1] This guide will explore the most common and effective methods for the synthesis of each isomer, including reduction of the corresponding pyridine carboxaldehydes or their ester derivatives and catalytic hydrogenation.
Benchmarking Synthetic Routes: A Comparative Analysis
The synthesis of pyridinyl methanol isomers predominantly relies on the reduction of the corresponding pyridine carboxaldehyde or a derivative. The choice of reducing agent and reaction conditions is critical in achieving high yields and purity.
Table 1: Comparison of Common Synthetic Routes for Pyridinyl Methanol Isomers
| Isomer | Precursor | Synthetic Method | Key Reagents | Reported Yield | Key Considerations |
| 2-Pyridinyl Methanol | 2-Pyridinecarboxaldehyde | Grignard Reaction | 4-Chlorobenzaldehyde, 2-bromopyridine, Mg | ~75%[2][3] | Direct one-pot synthesis.[3] Requires strictly anhydrous conditions.[2] |
| 3-Pyridinyl Methanol | Methyl Nicotinate | Sodium Borohydride Reduction | NaBH₄, Methanol, THF | High Yields[4] | Inexpensive and safe reducing agent.[4] Milder reaction conditions.[4] |
| 3-Cyanopyridine | Catalytic Hydrogenation | Pd/C, H₂, HCl | Good Yields[5] | Can be performed at room temperature and pressure.[5] | |
| 4-Pyridinyl Methanol | Methyl Isonicotinate | Sodium Borohydride Reduction | NaBH₄, LiCl, THF | ~70-80%[6] | Common and effective laboratory-scale method.[6][7] |
| 4-Cyanopyridine | Catalytic Hydrogenation | Raney Nickel, H₂ | Cost-effective[6] | Suitable for industrial-scale production.[6][7] |
Causality Behind Experimental Choices: Understanding the Mechanisms
The choice of synthetic route is deeply rooted in the chemical reactivity of the starting materials and the desired outcome.
Reduction of Pyridine Carboxaldehydes and Esters
The reduction of a carbonyl group (aldehyde or ester) to an alcohol is a cornerstone of organic synthesis.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. Its reaction with esters is generally slower but can be enhanced.[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The use of a protic solvent like methanol can accelerate the reduction of esters.[4]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄.[8][9] It readily reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, especially with water and other protic solvents, it requires anhydrous conditions and careful handling.[8][9][10]
Catalytic Hydrogenation
This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on Carbon, Platinum Oxide, or Raney Nickel) to reduce the pyridine ring or a substituent.[11][12][13] The reaction conditions, such as pressure and temperature, can be tuned to achieve the desired level of reduction. For the synthesis of pyridinyl methanols from pyridine nitrile precursors, this method is highly efficient.[5]
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[14][15] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an aldehyde or ketone.[14] For the synthesis of substituted pyridinyl methanols, a Grignard reagent can be prepared from a halopyridine and then reacted with an appropriate aldehyde.[2] This method is particularly useful for creating more complex structures in a single step.[3]
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of 3-Pyridinyl Methanol via Sodium Borohydride Reduction of Methyl Nicotinate
This protocol is adapted from a method known for its simplicity and high yield.[4]
Materials:
-
Methyl nicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl nicotinate in anhydrous THF.
-
Carefully add sodium borohydride to the solution in portions.
-
Add methanol dropwise to the stirred suspension.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess sodium borohydride by the slow addition of distilled water.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with chloroform (3 x volumes).[16]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-pyridinemethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[16]
Expected Yield: High yields have been reported for this method.[4]
Protocol 2: Synthesis of 4-Pyridinyl Methanol via Catalytic Hydrogenation of 4-Cyanopyridine
This method is suitable for larger-scale synthesis.[6]
Materials:
-
4-Cyanopyridine
-
Raney Nickel catalyst
-
Acidic aqueous solution (e.g., dilute HCl)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Celite pad)
-
Base for neutralization (e.g., NaOH solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, suspend 4-cyanopyridine and Raney Nickel catalyst in an acidic aqueous solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at the appropriate temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Neutralize the filtrate with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-pyridinemethanol by distillation or recrystallization.
Expected Yield: This method is considered cost-effective for larger scales.[6]
Visualization of Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 3-pyridinyl methanol.
Caption: Simplified mechanism of ester reduction by sodium borohydride.[16]
Safety Considerations
Chemical synthesis requires strict adherence to safety protocols.
-
Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[17] It reacts with water to release flammable gases which may ignite spontaneously.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20] Work in a well-ventilated fume hood.[19]
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and dangerous. It reacts violently with water, acids, and many oxygenated compounds, and may ignite in moist air.[8][9][10] It is highly corrosive to the skin, eyes, and mucous membranes.[9][10] All work with LiAlH₄ must be conducted under strictly anhydrous conditions and in an inert atmosphere (e.g., in a glove box or under argon/nitrogen).[10] A Class D fire extinguisher for reactive metals must be readily available.[21]
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure, which poses a significant explosion risk. Reactions should be carried out in a properly functioning and certified high-pressure reactor by trained personnel. The catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric and must be handled with care, especially after the reaction.
Characterization and Quality Control
The purity of the synthesized pyridinyl methanol isomers is crucial for their application in drug development. The following analytical techniques are essential for their characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compounds.[22][23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and identify any byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable method for assessing the purity of the final product, especially for non-volatile compounds.[25]
Conclusion
The synthesis of pyridinyl methanol isomers offers a variety of routes, each with its own set of advantages and challenges. For the synthesis of 3-pyridinyl methanol, the sodium borohydride reduction of methyl nicotinate stands out as an efficient, safe, and high-yielding laboratory method. For 4-pyridinyl methanol, both sodium borohydride reduction and catalytic hydrogenation are viable options, with the latter being more cost-effective for larger scales. The Grignard reaction provides a direct route to more complex 2-pyridinyl methanol derivatives.
The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the project, including the desired scale, purity, cost, and safety considerations. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, researchers can efficiently synthesize these valuable building blocks for the advancement of pharmaceutical and chemical research.
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- New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999-08). [Link]
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A Senior Scientist's Guide to the Comparative Analysis of Insecticidal Derivatives
This guide provides an in-depth comparative analysis of the insecticidal activity of major chemical derivative classes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind experimental design and the structure-activity relationships that govern efficacy. We will delve into the primary classes of insecticides, their mechanisms of action, and the standardized methodologies used to evaluate their performance, ensuring a robust and self-validating approach to insecticide discovery and development.
The Landscape of Insecticidal Chemistry: An Overview
The development of synthetic insecticides has been a cornerstone of modern agriculture and public health. The primary goal is to achieve high efficacy against target pests while minimizing off-target effects on beneficial organisms and the environment. This is accomplished through the strategic chemical modification of core scaffolds, creating derivatives with enhanced potency, selectivity, and stability. The major classes we will explore include Pyrethroids, Neonicotinoids, Spinosyns, Avermectins, and Organophosphates, each with a unique mode of action and a rich history of derivative development.
Mechanisms of Action: The Molecular Battleground
The efficacy of an insecticide is fundamentally tied to its ability to disrupt a critical physiological process in the target insect. Understanding these mechanisms is paramount for developing new derivatives and managing resistance.
Sodium Channel Modulators: The Pyrethroids
Pyrethroids, synthetic derivatives of naturally occurring pyrethrins, are potent neurotoxins that target voltage-gated sodium channels in the insect's nervous system.[1][2] They bind to the channels, modifying their gating kinetics and causing them to remain open for extended periods.[3] This leads to a constant state of nerve excitation, resulting in paralysis and death—a "knockdown" effect. The development of pyrethroid derivatives has focused on increasing their stability and potency compared to the natural compounds.[1][4]
Nicotinic Acetylcholine Receptor (nAChR) Agonists: The Neonicotinoids and Spinosyns
Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][6] This binding leads to uncontrolled nerve firing, paralysis, and death. Different derivatives, such as imidacloprid and clothianidin, exhibit varying levels of toxicity and persistence.[5][6]
Spinosyns, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, also target the nAChRs, but at a distinct allosteric site.[7][8] This unique binding site means there is no cross-resistance with neonicotinoids.[9] Spinosyns also act on GABA receptors, contributing to their broad-spectrum activity.[10] The semi-synthetic derivative, spinetoram, was developed from natural spinosyns (spinosyn J and L) and often exhibits improved insecticidal activity and a broader spectrum of control.[11]
Glutamate-Gated Chloride Channel (GluCl) Activators: The Avermectins
Avermectins are macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis.[12] Their derivatives, such as abamectin (a mixture of avermectin B1a and B1b), are potent activators of glutamate-gated chloride channels found in the nerve and muscle cells of invertebrates.[13][14] This activation leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the target pest.[15]
Acetylcholinesterase (AChE) Inhibitors: The Organophosphates
Organophosphates function by inhibiting the enzyme acetylcholinesterase (AChE).[16] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, organophosphates cause an accumulation of acetylcholine at the synapse, leading to continuous nerve stimulation, convulsions, paralysis, and ultimately, death. Structure-activity relationship (SAR) studies have been crucial in designing organophosphate derivatives with varying levels of toxicity and environmental persistence.[17][18]
The following diagram illustrates the primary molecular targets for these major insecticide classes.
Caption: Molecular targets of major insecticide classes.
Quantitative Assessment of Insecticidal Activity: Standardized Protocols
To objectively compare the efficacy of different insecticidal derivatives, standardized bioassays are essential. The primary metrics used are the Median Lethal Dose (LD50) and the Median Lethal Concentration (LC50).
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population. It is typically expressed in micrograms of the compound per gram of insect body weight (µg/g) and is often determined via topical application.
-
LC50 (Median Lethal Concentration): The concentration of a substance in a medium (e.g., diet or leaf surface) that is lethal to 50% of a test population over a specific exposure period. It is usually expressed in milligrams per liter (mg/L) or parts per million (ppm).
The following diagram outlines a general workflow for screening and evaluating new insecticidal derivatives.
Caption: General workflow for insecticide derivative evaluation.
Protocol: Determination of LC50 via Leaf-Dip Bioassay
This protocol is widely used for foliage-feeding insects, such as lepidopteran larvae.
Causality: The leaf-dip method ensures uniform exposure of the insecticide on the leaf surface, mimicking a real-world scenario where an insect consumes treated foliage. The use of a surfactant ensures even spreading of the test solution.
Methodology:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test derivative in an appropriate solvent (e.g., acetone with 0.1% Triton X-100 as a surfactant). Include a solvent-only control.
-
Leaf Treatment: Select uniform, undamaged leaves (e.g., cabbage or cotton). Dip each leaf into a test solution for 10-30 seconds and allow it to air dry completely.
-
Insect Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae of Plutella xylostella).
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence intervals.
Protocol: Determination of LD50 via Topical Application Bioassay
This method directly applies a known dose of the insecticide to individual insects.
Causality: Topical application is a precise method to determine the intrinsic toxicity of a compound by bypassing behavioral avoidance (e.g., refusal to eat treated food). It is essential for understanding structure-activity relationships.
Methodology:
-
Preparation of Dosing Solutions: Prepare serial dilutions of the test derivative in a volatile solvent like acetone.
-
Insect Handling: Anesthetize insects (e.g., adult houseflies, Musca domestica) with CO2 and weigh them to determine an average weight.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect. A control group should be treated with solvent only.
-
Observation: Place the treated insects in recovery containers with access to food and water. Maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24 and 48 hours.
-
Data Analysis: Convert the applied dose to µg/g of body weight. Use probit analysis on the resulting mortality data to calculate the LD50 value.
Comparative Performance Data
The following tables summarize the insecticidal activity of various derivatives against common insect pests, compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions can vary between studies.
Table 1: Comparative LC50 Values of Insecticidal Derivatives against Lepidopteran Pests.
| Derivative | Class | Target Pest | LC50 (mg/L) | Reference |
| Spinetoram | Spinosyn | Plutella xylostella | 0.01 | [9] |
| Spinosad | Spinosyn | Spodoptera litura | 1.17 | [9] |
| F16 (Novel) | Isoxazoline | Plutella xylostella | 0.01 | [19] |
| Fluxametamide | Isoxazoline | Plutella xylostella | 0.15 | [19] |
| M31 (Novel) | Isoxazoline | Plutella xylostella | 0.135 | [20] |
| 7g (Novel) | N-pyridylpyrazole | Plutella xylostella | 5.32 | [21] |
| Indoxacarb | Oxadiazine | Spodoptera exigua | ~6.75 | [21] |
Table 2: Comparative LD50 Values of Pyrethroid Derivatives.
| Derivative | Class | Target Pest | LD50 (µg/g) | Reference |
| Deltamethrin | Pyrethroid | Flies, Mosquitoes | Data varies by species | [22] |
| Cypermethrin | Pyrethroid | Flies, Mosquitoes | Data varies by species | [22] |
| Permethrin | Pyrethroid | Flies, Mosquitoes | Data varies by species | [22] |
| Spinosad | Spinosyn | Heliothis virescens | 0.4 - 8.5 | [9] |
Structure-Activity Relationships (SAR) and Derivative Optimization
The core of insecticide development lies in understanding and exploiting SAR. This involves systematically modifying the chemical structure of a lead compound to enhance its desired properties.
-
Organophosphates: The toxicity of organophosphates is highly dependent on the chemical groups attached to the phosphorus atom. The presence of a P=S bond (thion) often requires metabolic bioactivation to the more toxic P=O (oxon) form within the insect.[16]
-
Isoxazolines: For isoxazoline derivatives, studies have shown that adding polar groups, such as amides, to the phenyl moiety can be vital for enhancing insecticidal efficacy.[20]
-
Spinosyns: The development of spinetoram from the natural spinosyns J and L involved modifying the 3'-O-methyl group of the rhamnose sugar and the double bond between C5 and C6, resulting in improved activity and a broader pest spectrum.[11]
The discovery pipeline for new insecticidal chemistries is a multi-step process that heavily relies on iterative SAR studies to move from a "hit" to a viable product.[23]
Conclusion and Future Outlook
The comparative analysis of insecticidal derivatives is a complex but essential field for advancing pest management. By understanding the distinct mechanisms of action, employing rigorous and standardized bioassay protocols, and systematically exploring structure-activity relationships, researchers can develop more effective and selective insecticides. The emergence of novel scaffolds, such as isoxazolines, and the continued optimization of established classes like spinosyns demonstrate a vibrant pipeline of innovation.[11][19][20] The future of insecticide development will increasingly rely on a multi-disciplinary approach, combining synthetic chemistry, molecular biology, and toxicology to create solutions that are both potent against target pests and safe for the broader ecosystem.
References
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- Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry.
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- Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Journal of Agricultural and Food Chemistry.
- Drug discovery and development pipeline for new insecticidal...
- Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology.
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- Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Deriv
- A Comparative Analysis of the Insecticidal Activity of Celangulin V and Synthetic Pesticides. Benchchem.
- Avermectin vs Abamectin: Pest Control. News.
- A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. PMC - PubMed Central.
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- Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review.
- Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. PMC - PubMed Central.
- Abamectin vs Ivermectin: Insect and Parasite Control. POMAIS.
- (PDF) Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects.
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A Comparative Guide to the Synthesis of (5-Chloro-3-pyridinyl)methanol for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (5-Chloro-3-pyridinyl)methanol is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a side-by-side comparison of different synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound, with its reactive hydroxymethyl group and substituted pyridine core, serves as a versatile synthon. The chlorine substituent at the 5-position offers a site for further functionalization, making this molecule a key component in the construction of complex molecular architectures. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore three primary pathways to this compound, providing a critical evaluation of each.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Route 1 | 5-Chloronicotinic Acid | Lithium Aluminum Hydride (LiAlH₄) | High | Direct, one-step reduction of the carboxylic acid. | Requires stringent anhydrous conditions; LiAlH₄ is highly reactive and requires careful handling. |
| Route 2 | Ethyl 5-Chloronicotinate | Sodium Borohydride (NaBH₄), Methanol (MeOH) | Good to High | Milder and safer reducing agent than LiAlH₄; suitable for larger scale synthesis. | Two-step process from the acid (esterification then reduction); may require optimization for complete conversion. |
| Route 3 | 5-Chloro-3-methylpyridine | Oxidizing Agent | Variable | Potentially a more direct route from a commercially available starting material. | Selective oxidation of the methyl group without affecting the pyridine ring can be challenging; may result in over-oxidation or low yields. |
Route 1: Direct Reduction of 5-Chloronicotinic Acid with Lithium Aluminum Hydride (LiAlH₄)
This route offers a direct and often high-yielding approach to this compound. Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.[1][2]
Reaction Pathway
dot graph "Route_1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "5-Chloronicotinic_Acid" [label="5-Chloronicotinic Acid"]; "Intermediate" [label="Aluminum Alkoxide Intermediate"]; "Product" [label="this compound"];
"5-Chloronicotinic_Acid" -> "Intermediate" [label="1. LiAlH₄, THF\n2. H₃O⁺ work-up"]; "Intermediate" -> "Product"; }
Diagram of the reduction of 5-Chloronicotinic Acid to this compound using LiAlH₄.
Mechanistic Insight
The reduction of a carboxylic acid with LiAlH₄ is a well-established transformation.[3][4] The reaction proceeds through the initial deprotonation of the acidic carboxylic proton by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen. This activates the carbonyl group towards nucleophilic attack by hydride ions, leading to the formation of a tetrahedral intermediate which then collapses to an aldehyde (which is immediately reduced further) and finally, after an aqueous workup, yields the primary alcohol.
Experimental Protocol
Materials:
-
5-Chloronicotinic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 5-chloronicotinic acid in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water, all while maintaining a low temperature with an ice bath.
-
The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Discussion
Expertise & Experience: The primary advantage of this route is its directness. However, the high reactivity of LiAlH₄ necessitates strict adherence to anhydrous conditions and careful handling. Any moisture will rapidly decompose the reagent and can pose a fire hazard. The work-up procedure is also critical for safely quenching the excess hydride and obtaining a filterable solid.
Trustworthiness: This method is widely cited in the literature for the reduction of carboxylic acids and is expected to provide a high yield of the desired product. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Route 2: Two-Step Reduction via Ethyl 5-Chloronicotinate using Sodium Borohydride and Methanol
This two-step route involves the initial esterification of 5-chloronicotinic acid to its ethyl ester, followed by reduction with sodium borohydride in the presence of methanol. This method is generally considered safer and more amenable to larger-scale synthesis than the LiAlH₄ route.[5][6]
Reaction Pathway
dot graph "Route_2" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Acid" [label="5-Chloronicotinic Acid"]; "Ester" [label="Ethyl 5-Chloronicotinate"]; "Product" [label="this compound"];
"Acid" -> "Ester" [label="EtOH, H₂SO₄ (cat.)"]; "Ester" -> "Product" [label="NaBH₄, MeOH"]; }
Diagram of the two-step synthesis of this compound from 5-Chloronicotinic Acid.
Mechanistic Insight
Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce esters under standard conditions.[7] However, the presence of an alcohol like methanol enhances the reactivity of NaBH₄, allowing for the reduction of esters to primary alcohols. The methanol acts as a proton source to protonate the intermediate alkoxide and also forms more reactive borohydride species in situ.[8]
Experimental Protocol
Part A: Esterification of 5-Chloronicotinic Acid
Materials:
-
5-Chloronicotinic Acid
-
Ethanol (absolute)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
A solution of 5-chloronicotinic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC).
-
The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl 5-chloronicotinate, which can often be used in the next step without further purification. A protocol for the synthesis of a similar ethyl chloronicotinate can be found in the literature.[9]
Part B: Reduction of Ethyl 5-Chloronicotinate
Materials:
-
Ethyl 5-Chloronicotinate
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of ethyl 5-chloronicotinate in methanol at 0 °C, sodium borohydride is added portion-wise.
-
The reaction mixture is stirred at room temperature for a few hours until the reduction is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
-
The crude product can be purified by column chromatography or recrystallization. A similar procedure for the reduction of a methyl picolinate is available.[10]
Discussion
Expertise & Experience: This method is often preferred for its operational simplicity and enhanced safety profile compared to using LiAlH₄. The reagents are less hazardous and easier to handle. The two-step nature of the process allows for the purification of the intermediate ester, which can lead to a cleaner final product.
Trustworthiness: The esterification of carboxylic acids is a fundamental and reliable reaction. The NaBH₄/MeOH reduction of esters is also a well-documented and effective method. The progress of both steps can be easily monitored by TLC.
Route 3: Oxidation of 5-Chloro-3-methylpyridine
A conceptually straightforward approach is the direct oxidation of the methyl group of 5-chloro-3-methylpyridine to the corresponding alcohol. However, achieving selective oxidation of a methyl group on a pyridine ring can be challenging.
Reaction Pathway
dot graph "Route_3" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Starting_Material" [label="5-Chloro-3-methylpyridine"]; "Product" [label="this compound"];
"Starting_Material" -> "Product" [label="[Oxidizing Agent]"]; }
Diagram of the oxidation of 5-Chloro-3-methylpyridine to this compound.
Mechanistic Insight
Various oxidizing agents can be employed for the oxidation of benzylic and heterocyclic methyl groups. These reactions often proceed via radical intermediates. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding aldehyde or carboxylic acid, or reaction with the pyridine ring itself.
Experimental Protocol
Discussion
Expertise & Experience: This route is the most speculative of the three presented. While attractive in its directness from a commercially available starting material, the development of a selective and high-yielding oxidation process would likely require significant optimization. Side reactions, such as the formation of the corresponding aldehyde and carboxylic acid, are common.
Trustworthiness: The lack of established, high-yielding protocols for this specific transformation makes it a less reliable choice for predictable synthesis without dedicated process development.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Methanol-d₄): δ (ppm) ~8.5 (s, 1H), ~8.3 (s, 1H), ~7.9 (s, 1H), ~4.6 (s, 2H). Note: Predicted chemical shifts, actual values may vary.[11][12]
-
¹³C NMR (Methanol-d₄): δ (ppm) ~148, ~145, ~138, ~135, ~125, ~62. Note: Predicted chemical shifts, actual values may vary.[13]
-
IR (KBr): ν (cm⁻¹) ~3300 (O-H stretch), ~1590, ~1470 (C=C, C=N stretch of pyridine ring).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₆H₇ClNO: 144.02.
Conclusion
For the synthesis of this compound, the choice of route depends on the specific requirements of the project, including scale, available equipment, and safety considerations.
-
Route 1 (LiAlH₄ reduction) is a powerful and direct method that is well-suited for small-scale laboratory synthesis where high yields are desired and appropriate safety precautions for handling pyrophoric reagents are in place.
-
Route 2 (NaBH₄/MeOH reduction of the ester) offers a safer and more scalable alternative, making it a more practical choice for larger quantities and process development. While it involves an additional esterification step, the overall process is robust and reliable.
-
Route 3 (Oxidation of 5-chloro-3-methylpyridine) remains a potential but underdeveloped route. It could offer a more atom-economical pathway if a selective and efficient oxidation method can be established.
For most research and development applications, Route 2 represents the most balanced approach , providing a good combination of yield, safety, and scalability.
References
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][1]
- Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link][4]
- Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link][2]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][5]
- Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link][3]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][8]
- 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Role of methanol in NaBH4 reduction. Chemistry Stack Exchange. [Link][9]
- Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link][16]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Reaction scheme. Reagents and conditions: 1) NaBH 4 , methanol, rt, 5 h....
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link][6]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... EPFL. [Link][12]
- 13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm).
- Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link][19]
- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ....
- Pyridine methanol chlorinations.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Commercial (5-Chloro-3-pyridinyl)methanol
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (5-Chloro-3-pyridinyl)methanol is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] Its purity can significantly influence reaction yields, impurity profiles, and the overall viability of a synthetic route. This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercial this compound, offering field-proven insights and detailed experimental protocols for the discerning researcher.
The imperative for stringent purity assessment stems from the potential for structurally related impurities, residual solvents, and process contaminants to be present in commercial batches.[4][5] These impurities can arise from the manufacturing process, such as unreacted starting materials, by-products, or degradation products.[4][5] The United States Pharmacopeia (USP) and The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide guidelines that underscore the importance of characterizing and controlling these impurities.[6]
This guide will explore a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity assessment.
Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the specific information required, the nature of potential impurities, and the desired level of sensitivity. A comparative summary of the primary techniques discussed in this guide is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination and impurity profiling of non-volatile and thermally stable compounds.[7] | Identification and quantification of volatile and semi-volatile impurities and residual solvents.[7][8] | Structural elucidation, identification, and quantification of the primary compound and impurities.[9] |
| Strengths | High resolution, high sensitivity, and excellent for quantifying both known and unknown impurities.[10] | High sensitivity and specificity, providing definitive identification of volatile components. | Provides unambiguous structural information, is a primary ratio method, and can quantify without a specific reference standard for the impurity.[10] |
| Limitations | Requires reference standards for absolute quantification of impurities; not suitable for volatile compounds.[10] | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[10] |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its versatility and sensitivity in separating a wide range of compounds.[11][12] For this compound, HPLC is ideal for detecting non-volatile organic impurities that may be structurally similar to the main compound.
Causality in Experimental Design
The choice of a reversed-phase C18 column is based on the moderate polarity of this compound. A mobile phase consisting of a mixture of acetonitrile and water provides a good gradient for eluting the analyte and potential impurities with varying polarities. UV detection is selected due to the presence of the UV-active pyridine ring in the molecule.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
Data Interpretation
The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. The presence of any impurity peaks should be noted, and if a known impurity standard is available, it can be used for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][13] In the context of this compound, GC-MS is essential for detecting residual solvents from the synthesis and purification process, which are regulated by ICH guidelines.[14][15] It can also identify volatile by-products that may not be detectable by HPLC.
Causality in Experimental Design
The use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for a broad range of volatile organic compounds. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[13]
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
Data Interpretation
The total ion chromatogram (TIC) will show peaks corresponding to all volatile components in the sample. The mass spectrum of each peak can be compared to a reference library (e.g., NIST) to identify the compound. Quantification can be performed by creating a calibration curve with known standards of any identified impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[10] For this compound, ¹H and ¹³C NMR are crucial for confirming the identity of the compound and identifying any structurally related impurities.
Causality in Experimental Design
Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of organic compounds. The choice depends on the solubility of the sample. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For quantitative NMR, a certified internal standard with a known concentration and purity is co-dissolved with the sample.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆ containing 0.03% v/v TMS.
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a precise volume of deuterated solvent.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16 (can be increased for better signal-to-noise).
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more.
-
Data Interpretation
The ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound. The presence of unexpected signals may indicate impurities. In qNMR, the purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Conclusion
A comprehensive validation of the purity of commercial this compound necessitates a multi-technique approach. HPLC provides a robust method for quantifying non-volatile impurities, GC-MS is indispensable for identifying residual solvents and volatile contaminants, and NMR spectroscopy offers definitive structural confirmation and an alternative method for purity assessment. By employing these self-validating systems, researchers can ensure the quality and integrity of this critical building block, thereby safeguarding the reliability and reproducibility of their downstream synthetic endeavors and contributing to the development of safe and effective pharmaceuticals.
References
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- United States Pharmacopeial Convention. (2014, April 30). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- USP-NF. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- Dakenchem.
- MRIGlobal. Reference Standards in the Pharmaceutical Industry.
- Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2).
- Kuo, C.-C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2), 101-106.
- CDH Fine Chemical.
- Patel, K., et al. (2016). A review on the medicinal importance of pyridine derivatives.
- Purosolv. (2024, December 26). Quality Assurance in Pharma-Grade Methanol Testing.
- Sathyaprabha, G., et al. (2011). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 impurities: guideline for residual solvents.
- Madhusudana, M. B., et al. (2024).
- Benchchem.
- El-Deen, A. K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8263.
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- 9. Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of (5-Chloro-3-pyridinyl)methanol: Bridging Experimental Data and Computational Predictions
Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of experimentally determined and computationally predicted properties of (5-Chloro-3-pyridinyl)methanol (CAS No. 22620-34-4). This molecule, a substituted pyridine, serves as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical and electronic properties is crucial for its effective application. This document aims to provide a clear, objective analysis, explaining the causality behind experimental choices and validating the synergy between empirical data and theoretical models.
Introduction: The Synergy of 'Wet' and 'Dry' Chemistry
In modern chemical research, the validation of a compound's identity and the prediction of its behavior rely on a dual approach. Experimental (wet lab) techniques provide tangible, real-world data on a substance's properties. In parallel, computational (in silico) methods offer predictive insights into molecular structure, electronics, and reactivity. The true power lies in their comparison; experimental data validates and refines computational models, while computational predictions can guide and rationalize experimental observations. This guide will explore this synergy using this compound as a case study.
Part 1: Experimental Characterization
The following section details the experimentally determined physical and spectroscopic properties of this compound. The protocols described are standardized methodologies designed for accuracy and reproducibility.
Physicochemical Properties
A substance's physical properties are its most fundamental characteristics, dictating its handling, storage, and behavior in various solvents and temperature conditions.
| Property | Experimental Value | Source |
| Molecular Formula | C₆H₆ClNO | Alfa Chemistry[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 143.57 g/mol | Alfa Chemistry[1], Santa Cruz Biotechnology[2] |
| Boiling Point | 258.8°C at 760 mmHg | Alfa Chemistry[1], Henan Fengda Chemical Co.,Ltd.[3] |
| Density | 1.324 g/cm³ | Alfa Chemistry[1] |
| Flash Point | 110.3°C | Alfa Chemistry[1], Henan Fengda Chemical Co.,Ltd.[3] |
| Refractive Index | 1.572 | Henan Fengda Chemical Co.,Ltd.[3] |
Experimental Protocols
The trustworthiness of experimental data is rooted in meticulous and validated protocols. Below are step-by-step methodologies for key analytical techniques.
Protocol 1: Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. Impurities typically cause a depression and broadening of the melting range.[4][5]
Causality: This technique relies on the principle that a pure crystalline solid has a sharp, characteristic temperature at which it transitions to a liquid. The energy required to overcome the crystal lattice forces is precise. Impurities disrupt this lattice, requiring less energy to melt and occurring over a wider temperature range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] Load a small amount into a capillary tube, sealing one end.[5][7] Pack the solid to a height of 1-2 mm by tapping or dropping the tube through a larger glass tube.[4][7]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[7]
-
Approximate Determination: Conduct a rapid heating run (e.g., 10-20°C/minute) to find an approximate melting range.[4]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[4] Then, decrease the heating rate to 1-2°C per minute.[7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of nuclei like ¹H and ¹³C.[8][9]
Causality: Atomic nuclei with non-zero spin behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is nucleus-specific and highly sensitive to the local electronic environment, which is influenced by bonding and neighboring atoms. This provides a unique fingerprint of the molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[8] The deuterated solvent is used because it is "invisible" in ¹H NMR spectra, preventing its signals from overwhelming those of the sample.[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument performs shimming to optimize the homogeneity of the magnetic field, ensuring sharp spectral lines.[10]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[12]
Spectroscopic Data Interpretation (Anticipated)
While a specific, published, and fully assigned spectrum for this compound was not found in the initial search, we can predict the expected signals based on its structure and data from similar compounds.
-
¹H NMR: One would expect distinct signals for the alcohol proton (-OH), the methylene protons (-CH₂-), and three aromatic protons on the pyridine ring. The chemical shifts and splitting patterns would confirm the substitution pattern.
-
¹³C NMR: Six distinct signals are expected: five for the pyridine ring carbons and one for the methylene carbon (-CH₂-). The chemical shifts would differentiate the carbon attached to chlorine, nitrogen, and the hydroxymethyl group from the others.[13]
-
Mass Spectrometry: The exact mass is reported as 143.01400.[1] High-resolution mass spectrometry (HRMS) would confirm this, and the fragmentation pattern would show characteristic losses, such as the loss of the -CH₂OH group.
Part 2: Computational Modeling
Computational chemistry provides a theoretical lens to examine molecules. Using quantum mechanics principles, we can predict various properties, offering insights that can be difficult or impossible to measure experimentally. Density Functional Theory (DFT) is a common and powerful method for these calculations.[14]
Predicted Molecular Properties
| Property | Significance | Computational Method |
| Optimized Geometry | Predicts bond lengths, bond angles, and the most stable 3D conformation of the molecule. | DFT (e.g., B3LYP/6-31G*) |
| Mulliken Charges | Estimates the partial charge distribution on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. | DFT |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's electronic excitability and chemical reactivity.[15][16] A smaller gap suggests the molecule is more easily excited and generally more reactive.[14] | DFT, TD-DFT |
| Predicted Spectra | Theoretical IR and NMR spectra can be calculated to aid in the interpretation of experimental data. | DFT |
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Part 3: Comparative Analysis
The core of this guide is the direct comparison of experimental data with theoretical predictions.
| Parameter | Experimental Data | Computational Prediction (Typical) | Analysis of Agreement/Discrepancy |
| Molecular Geometry | Confirmed by NMR | Bond lengths/angles calculated | DFT methods generally provide excellent agreement for ground-state geometries of small organic molecules. |
| Electronic Properties | Indirectly observed via reactivity | HOMO-LUMO gap, charge distribution | The HOMO-LUMO gap can be correlated with the molecule's UV-Vis absorption spectrum.[17][18] The calculated charge distribution can rationalize the observed regioselectivity in chemical reactions. |
| Spectra (NMR/IR) | Measured directly | Calculated chemical shifts/vibrational frequencies | Calculated NMR shifts often show good linear correlation with experimental values, aiding in peak assignment. Calculated IR frequencies are typically scaled by a constant factor to match experimental data due to approximations in the models. |
Discussion: Discrepancies between experimental and computational data are often as informative as agreements. They can arise from:
-
Experimental Conditions: Temperature, pressure, and solvent can influence measurements.
-
Computational Model Limitations: The choice of functional and basis set in DFT calculations affects accuracy. Calculations are often performed on a single molecule in a vacuum, neglecting intermolecular interactions present in the solid or liquid state.
Diagram: Experimental Workflow vs. Computational Approach
Caption: The complementary workflows of experimental and computational chemistry.
Conclusion
The analysis of this compound demonstrates the powerful synergy between experimental measurement and computational modeling. Experimental data provides the ground truth for a molecule's physical properties and structure.[1][3] Computational methods, in turn, offer a deeper understanding of the underlying electronic structure and reactivity that dictates these properties.[14] For researchers and drug development professionals, integrating both approaches leads to a more comprehensive understanding of a molecule, accelerating discovery and enabling more rational design of new chemical entities.
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The Strategic Role of (5-Chloro-3-pyridinyl)methanol in the Synthesis of Kinase Inhibitors: A Comparative Guide
Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors often hinges on the strategic selection of heterocyclic building blocks that can effectively interact with the ATP-binding site of the target kinase. Among these, pyridine derivatives are ubiquitous due to their ability to form crucial hydrogen bonds with the kinase hinge region. This guide provides an in-depth assessment of the performance of (5-Chloro-3-pyridinyl)methanol as a key starting material in the synthesis of kinase inhibitors. We will objectively compare its utility against other relevant building blocks, supported by experimental data and established synthetic protocols, to offer researchers and drug development professionals a comprehensive resource for making informed decisions in their synthetic campaigns.
The Significance of the Chloropyridine Moiety
The incorporation of a chloro-substituted pyridine ring, such as that derived from this compound, into a kinase inhibitor scaffold is a deliberate choice driven by a combination of electronic, steric, and economic factors.
Electronic Effects: The chlorine atom, being an electron-withdrawing group, modulates the electron density of the pyridine ring. This can influence the pKa of the pyridine nitrogen, which is often critical for establishing a strong hydrogen bond with the backbone amide of a key residue in the kinase hinge region. Studies on substituent effects on drug-receptor interactions have shown that such electronic modulation can significantly impact binding affinity.[1][2] While both chloro and bromo substituents are electron-withdrawing, their inductive and resonance effects can differ, subtly influencing the overall electronic character of the pyridine ring and its interactions within the ATP binding pocket.[3][4]
Synthetic Versatility: The chlorine atom on the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of complex biaryl and aryl-amino scaffolds, which are common features of many kinase inhibitors.
Economic Considerations: From a process chemistry perspective, chloro-aromatic compounds are often more cost-effective and readily available compared to their bromo- or iodo- counterparts. This makes this compound an attractive starting material for large-scale synthesis campaigns.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in key chemical reactions. Here, we compare the reactivity of chloropyridines, exemplified by derivatives of this compound, with other halopyridines in the context of kinase inhibitor synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery. The general order of reactivity for halopyridines in Suzuki coupling is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. Consequently, chloropyridines are generally less reactive than bromopyridines.
However, significant advancements in catalyst and ligand development have largely overcome this reactivity gap. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can effectively catalyze the Suzuki coupling of chloropyridines with high efficiency.
Table 1: Comparative Performance of Halopyridines in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Typical Catalyst System | Reaction Conditions | Yield (%) | Key Considerations |
| Chloropyridine | Pd(OAc)₂ / SPhos or XPhos | High Temp (100-120 °C) | 70-95% | Requires more active catalyst; often more cost-effective for large scale. |
| Bromopyridine | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Milder Temp (80-100 °C) | 80-98% | Generally more reactive; may offer higher yields under milder conditions.[5][6] |
| Iodopyridine | Pd(PPh₃)₄ | Room Temp to 80 °C | >90% | Most reactive; often used for difficult couplings or when mild conditions are essential.[7] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
The choice between a chloro- and bromo-pyridine derivative often comes down to a balance of reactivity, cost, and the specific requirements of the synthetic route. For early-stage discovery where rapid library synthesis is a priority, the higher reactivity of bromopyridines might be advantageous. For later-stage development and scale-up, the cost-effectiveness of chloropyridines often makes them the preferred choice.
Experimental Protocols
To provide a practical context, we present a detailed, step-by-step methodology for the synthesis of a generic kinase inhibitor scaffold utilizing a chloropyridine building block. This protocol is adapted from established procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9]
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
Objective: To synthesize a biaryl intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound derivative (e.g., protected alcohol) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Performance Assessment in Kinase Inhibition
The ultimate measure of a building block's performance is the biological activity of the final compounds. The chloro-substituted pyridine motif is present in numerous potent and selective kinase inhibitors.
Table 2: Examples of Kinase Inhibitors Featuring a Chloropyridine Moiety
| Kinase Target | Example Compound Structure (Conceptual) | Reported IC₅₀ (nM) | Reference |
| PIM-1 | 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile derivative | 14.3 | [8] |
| MSK1 | Chloropyrimidine derivative | Potent (pIC₅₀ 7.2) | [10] |
| Aurora A | Imidazo[4,5-b]pyridine derivative | Selective inhibition | [11] |
| ROCK | Pyridine-based inhibitor | Potent and selective | [12] |
Note: The structures are conceptual representations of the core scaffolds. IC₅₀ values are for specific derivatives and are context-dependent.
The data in Table 2 demonstrates that the chloropyridine scaffold, often derived from starting materials like this compound, can be incorporated into highly potent kinase inhibitors. The electronic properties of the chlorine atom, combined with the hydrogen bonding capacity of the pyridine nitrogen, contribute favorably to the binding affinity of these molecules.
Logical Framework for Building Block Selection
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Safety Operating Guide
Proper Disposal of (5-Chloro-3-pyridinyl)methanol: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (5-Chloro-3-pyridinyl)methanol. As a chlorinated pyridine derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given these potential hazards, a thorough risk assessment must be conducted before handling or disposing of this compound. This involves evaluating the quantities being used, the potential for exposure, and the available control measures.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). | Prevents skin contact, which can lead to irritation and absorption of the chemical. Always check the glove manufacturer's compatibility chart. |
| Body | A chemically resistant apron or lab coat, and closed-toe shoes.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of harmful vapors. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.
-
Control and Contain: If safe to do so, prevent the spread of the liquid by using a chemical spill kit with absorbent materials.
-
Personal Protection: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.
Emergency Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste is a critical step in the disposal process to prevent dangerous reactions and ensure compliance with regulations.
This compound waste should be classified as hazardous waste . Based on the U.S. Environmental Protection Agency (EPA) regulations, waste containing pyridine and its derivatives may fall under the following categories:
-
F005: The following spent non-halogenated solvents: ...pyridine...[6]
-
D038: Pyridine (if it exhibits the toxicity characteristic).[6]
Waste Segregation:
Do not mix this compound waste with incompatible materials. Pyridine and its derivatives can react violently with strong oxidizing agents, strong acids, and some bases.
Step-by-Step Disposal Protocol
Materials and Equipment:
-
Designated hazardous waste containers (clearly labeled)
-
Appropriate PPE (see section 2)
-
Waste labels
-
Chemical fume hood
Protocol for Liquid Waste:
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container must be in good condition, free of cracks or leaks.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream with their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Accumulation: Collect the waste in the labeled container within a designated satellite accumulation area, which should be at or near the point of generation. Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Disposal Request: Once the container is full (do not overfill), or if the research project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol for Solid Waste (Contaminated Labware):
-
Decontamination (if feasible): For lightly contaminated glassware, a triple rinse with a suitable solvent may be appropriate. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Collection: Place non-reusable contaminated items (e.g., gloves, absorbent pads, plasticware) in a designated, labeled hazardous solid waste container.
-
Packaging: Ensure the container is securely sealed to prevent any release of contaminants.
-
Disposal: Arrange for pickup through your institution's EHS department.
Decontamination of Laboratory Equipment
Thorough decontamination of reusable laboratory equipment is essential to prevent cross-contamination and ensure safety.
Decontamination Protocol:
-
Preparation: In a chemical fume hood, prepare a cleaning solution. A detergent solution followed by a solvent rinse (e.g., methanol or ethanol) is generally effective.
-
Initial Rinse: Rinse the equipment with the chosen solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area before reuse or storage.
References
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Mastering the Safe Handling of (5-Chloro-3-pyridinyl)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the precise and safe handling of chemical intermediates is paramount. (5-Chloro-3-pyridinyl)methanol, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its potential hazards and the stringent protocols necessary to mitigate them. This guide provides an in-depth operational plan, grounded in scientific principles, to ensure the safety of laboratory personnel and the integrity of your research.
Immediate Safety Profile & Hazard Analysis
This compound (CAS No. 22620-34-4) is a compound that demands respect. A thorough analysis of its hazard profile reveals the following critical information:
| Hazard Classification | GHS Hazard Statement | Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation of dust or aerosols can be detrimental to the respiratory system. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially lasting damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation can irritate the respiratory tract, leading to coughing and discomfort. |
This data is synthesized from multiple supplier Safety Data Sheets (SDS) for CAS 22620-34-4.[1][2]
The causality behind these classifications lies in the chemical's structure. The chlorinated pyridine ring is a common feature in biologically active molecules and can interact with physiological systems, while the methanol group can contribute to its overall toxicity profile. Therefore, the primary goal of our safety protocol is to prevent any direct contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Primary Protective Ensemble:
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is limited, data for related pyridine compounds suggests that nitrile gloves are a suitable choice for splash protection.[3][4][5] However, for prolonged handling or in the case of a spill, heavier duty gloves such as butyl rubber or Viton® should be considered.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[5]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] In situations where splashing is a significant risk, such as when transferring solutions, a face shield should be worn in addition to safety goggles.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: All handling of solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[6][7]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure operational efficiency.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
This workflow is designed to prevent the generation of dust and aerosols, the primary routes of exposure.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Weighing: When weighing the solid, do so within the fume hood. Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment.
Spill Management Plan
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water, followed by a solvent rinse if appropriate.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any materials contaminated with it must be handled with the utmost care, adhering to all local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.[8][9][10][11][12]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for halogenated organic solids.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.
Decontamination of Empty Containers:
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection depending on local regulations.
-
After thorough rinsing and air-drying, deface the original label on the container before disposal or recycling.
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
